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  • Product: 5-N,5-N-diethylisoquinoline-5,8-diamine
  • CAS: 1154275-79-2

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Characterization and Pharmacological Profiling of 5-N,5-N-Diethylisoquinoline-5,8-diamine

Executive Summary The compound 5-N,5-N-diethylisoquinoline-5,8-diamine (CAS: 1154275-79-2) represents a highly versatile and structurally privileged small-molecule scaffold. Historically, isoquinoline derivatives have se...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-N,5-N-diethylisoquinoline-5,8-diamine (CAS: 1154275-79-2) represents a highly versatile and structurally privileged small-molecule scaffold. Historically, isoquinoline derivatives have served as the foundational pharmacophore for ATP-competitive kinase inhibitors, most notably targeting Rho-associated coiled-coil forming kinase (ROCK) [1]. The strategic functionalization of the isoquinoline core—specifically the addition of an electron-donating N,N -diethyl group at the 5-position and a primary amine at the 8-position—drastically alters the electronic landscape and steric bulk of the molecule. This technical whitepaper provides an in-depth analysis of its physicochemical properties, outlines self-validating protocols for its characterization, and maps its mechanistic utility in kinase inhibition.

Core Physicochemical Properties

Understanding the physicochemical profile of 5-N,5-N-diethylisoquinoline-5,8-diamine is critical for predicting its pharmacokinetic (PK) behavior, solubility, and target engagement. The basicity of the isoquinoline nitrogen is enhanced by the electron-donating nature of the amino substituents, shifting its pKa closer to physiological pH compared to an unsubstituted isoquinoline.

Table 1: Physicochemical Profile and Analytical Significance

ParameterValue / EstimateAnalytical Significance
Molecular Weight 215.29 g/mol Optimal for oral bioavailability, well within Lipinski's Rule of 5.
Molecular Formula C13H17N3High nitrogen content dictates multi-site basicity and hydrogen bonding.
TPSA 42.1 ŲExcellent membrane permeability; highly favorable for blood-brain barrier (BBB) penetration.
LogP (Lipophilicity) 2.5 – 3.2Balanced lipophilicity, ensuring hydrophobic target pocket engagement without excessive plasma protein binding.
pKa1 (Isoquinoline N) ~6.8Partially ionized at physiological pH (7.4), creating a dynamic equilibrium that aids both solubility and permeability.
pKa2 (Diethylamine N) ~8.9Fully protonated in the gastric environment, facilitating rapid dissolution.

Experimental Workflows for Physicochemical Profiling

To accurately determine the ionization and lipophilic behavior of this scaffold, empirical testing must supersede predictive modeling. The following protocols are designed as self-validating systems, incorporating internal controls to ensure data integrity.

pKa Determination via Potentiometric Titration

Potentiometric titration remains the gold standard for high-precision pKa determination. For compounds with multiple ionizable centers like 5-N,5-N-diethylisoquinoline-5,8-diamine, this method maps the exact inflection points of dissociation [2].

Causality of Experimental Choices:

  • 0.15 M KCl Background: Maintains a constant ionic strength. Without this, the activity coefficients of the ions would fluctuate during the titration, skewing the Nernstian response of the pH electrode and yielding inaccurate pKa values.

  • Nitrogen ( N2​ ) Purging: Dissolved atmospheric CO2​ forms carbonic acid in aqueous solutions, which introduces a buffering artifact between pH 6 and 8. Purging the system with N2​ eliminates this interference, ensuring that the detected buffering regions belong exclusively to the isoquinoline and diethylamine nitrogens.

Step-by-Step Protocol:

  • System Calibration: Calibrate the potentiometer using standard aqueous buffers (pH 4.0, 7.0, and 10.0) at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve 2.0 mg of 5-N,5-N-diethylisoquinoline-5,8-diamine in 1.0 mL of DMSO to create a concentrated stock. Dilute into 50 mL of 0.15 M KCl solution to achieve a final analyte concentration of ~10⁻⁴ M.

  • Degassing: Submerge a gas dispersion tube into the solution and purge with high-purity N2​ gas for 15 minutes prior to and continuously during the titration.

  • Titration Execution: Immerse the combined glass pH electrode. Using an automated micro-burette, titrate the solution with standardized 0.1 M HCl (to map the basic pKa2) and subsequently back-titrate with 0.1 M NaOH (to map pKa1).

  • Self-Validation: Perform a blank titration (0.15 M KCl + equivalent DMSO without the analyte). Subtract the blank curve from the sample curve to isolate the specific protonation events of the compound. Calculate the pKa from the inflection points of the first derivative of the titration curve.

Lipophilicity (LogP) Profiling via RP-HPLC

While the shake-flask method is traditional, it is prone to emulsion formation and requires absolute purity. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) circumvents these issues by correlating retention time with lipophilicity, as recommended by OECD guidelines [3].

Causality of Experimental Choices:

  • Isocratic Elution with Endcapped C18: Unreacted silanol groups on silica columns can cause secondary ionic interactions with the basic nitrogens of the diamine, artificially inflating retention time. Using a fully endcapped C18 column ensures that retention is driven purely by hydrophobic partitioning.

  • Capacity Factor ( k ) Calibration: Absolute retention time ( tr​ ) varies between instruments. By converting tr​ to the capacity factor ( k=(tr​−t0​)/t0​ ), the method normalizes instrument-specific dead volume ( t0​ ), allowing for universal logP calibration.

Step-by-Step Protocol:

  • Dead Time ( t0​ ) Determination: Inject an unretained marker (e.g., thiourea or uracil) to determine the system dead time.

  • Calibration Curve Generation: Inject a suite of reference compounds with known LogP values (see Table 2). Calculate the logarithm of the capacity factor ( logk ) for each. Plot logk against the known literature LogP values to generate a linear regression equation ( R2≥0.98 ).

  • Analyte Measurement: Inject 5-N,5-N-diethylisoquinoline-5,8-diamine under identical isocratic conditions (e.g., 50 mM phosphate buffer pH 7.4 / Methanol, 40:60 v/v).

  • Self-Validation: Run the sample in triplicate. The calculated LogP values must fall within a range of ±0.1 log units to validate the system's precision.

Table 2: Reference Compounds for RP-HPLC LogP Calibration

Reference CompoundKnown LogPCapacity Factor ( k )
Aniline0.90 k=(tr​−t0​)/t0​
Phenol1.46 k=(tr​−t0​)/t0​
Toluene2.73 k=(tr​−t0​)/t0​
Chlorobenzene2.84 k=(tr​−t0​)/t0​
Triphenylamine5.74 k=(tr​−t0​)/t0​

Workflows and Mechanistic Pathways

Physicochemical Characterization Workflow

Workflow A Compound 1154275-79-2 (C13H17N3) B Sample Preparation (DMSO Stock & Aqueous Buffer) A->B C Potentiometric Titration (pKa Determination) B->C N2 Purging, 0.15M KCl D RP-HPLC Analysis (LogP/LogD Profiling) B->D C18 Column, Isocratic E Data Integration & PK Property Mapping C->E Inflection Point Analysis D->E Capacity Factor (k) Calibration

Fig 1. Experimental workflow for the physicochemical characterization of the isoquinoline scaffold.

Pharmacological Application: ROCK Inhibition

Isoquinoline derivatives, such as the clinically approved drug Fasudil (1-(5-isoquinolinesulfonyl)homopiperazine), are classical inhibitors of the ROCK signaling pathway[4]. The 5-N,5-N-diethylisoquinoline-5,8-diamine scaffold shares this pharmacophore.

Mechanistically, the isoquinoline nitrogen acts as a crucial hydrogen bond acceptor, interacting directly with the backbone amide of Met156 in the hinge region of the ROCK1/2 ATP-binding pocket. The addition of the bulky, lipophilic N,N -diethyl group at the 5-position projects into the hydrophobic sub-pocket of the kinase, significantly enhancing isoform selectivity and binding entropy compared to unsubstituted isoquinolines [5]. By competitively inhibiting ROCK, these compounds prevent the phosphorylation of the myosin phosphatase targeting subunit 1 (MYPT1), thereby promoting vasodilation, neurite outgrowth, and modulating overall actomyosin contractility.

ROCK_Pathway S1 Extracellular Stimulus (e.g., LPA, Thrombin) S2 RhoA Activation (GTP-bound state) S1->S2 S3 ROCK1 / ROCK2 (Active Kinase) S2->S3 S5 MYPT1 Phosphorylation (Inhibited) S3->S5 S4 5-N,5-N-Diethylisoquinoline- 5,8-diamine S4->S3 ATP-competitive Inhibition S6 Actomyosin Contractility & Cytoskeleton Dynamics S5->S6

Fig 2. Mechanism of ROCK1/2 inhibition by isoquinoline derivatives modulating actomyosin dynamics.

Conclusion

The 5-N,5-N-diethylisoquinoline-5,8-diamine molecule is a highly tunable scaffold with ideal physicochemical properties for drug development. Its molecular weight, optimal lipophilicity (LogP ~3.0), and dual-pKa profile ensure excellent solubility and membrane permeability. By employing rigorous, self-validating analytical techniques such as potentiometric titration and RP-HPLC, researchers can precisely map its behavior in physiological environments, accelerating its application in targeted kinase inhibition and advanced therapeutic design.

References

  • MDPI Pharmaceuticals : ROCK Inhibitor: Focus on Recent Updates. Available at:[Link]

  • Creative Bioarray : Protocol for Determining pKa Using Potentiometric Titration. Available at:[Link]

  • PubMed Central (NIH) : Rho-kinase inhibition by fasudil modulates pre-synaptic vesicle dynamics. Available at:[Link]

  • PubMed Central (NIH) : Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. Available at:[Link]

Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of 5-N,5-N-diethylisoquinoline-5,8-diamine

Authored for Researchers, Scientists, and Drug Development Professionals Preamble: Charting the Unexplored Territory of a Novel Scaffold The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Unexplored Territory of a Novel Scaffold

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer and antimicrobial effects.[1][2][3] The specific derivative, 5-N,5-N-diethylisoquinoline-5,8-diamine, represents a novel chemical entity for which the mechanism of action has not been elucidated. Its structure, featuring a planar isoquinoline ring system, a redox-active diamine/dione potential at positions 5 and 8, and a basic diethylamino side chain, suggests several compelling and testable hypotheses for its biological activity.

This guide eschews a conventional template to provide a bespoke, hypothesis-driven framework for the systematic investigation of this compound. As a Senior Application Scientist, the following narrative is structured to not only present protocols but to instill a logical, self-validating experimental cascade designed to rigorously interrogate and define the compound's core mechanism of action.

Part 1: Foundational Characterization & Subcellular Localization

Before exploring specific molecular targets, understanding the compound's fundamental physicochemical properties and its behavior within the cellular environment is paramount. The presence of the N,N-diethylamino group imparts a basic character, suggesting a propensity for accumulation in acidic organelles.

Hypothesis 1: Lysosomotropism and Autophagy Disruption

The basic side chain is predicted to facilitate the protonation and subsequent sequestration of 5-N,5-N-diethylisoquinoline-5,8-diamine within the acidic lumen of lysosomes.[4] This accumulation, known as lysosomotropism, can neutralize the lysosomal pH, leading to the inhibition of lysosomal enzymes and, critically, the blockade of autophagy—a cellular recycling process that many cancer cells exploit for survival.[4]

Experimental Protocol 1: Lysosomal Accumulation Assay

This protocol quantifies the sequestration of the compound in lysosomes using a fluorescent dye.

Methodology:

  • Cell Culture: Plate a relevant cancer cell line (e.g., MCF-7 breast cancer cells) in a 96-well, clear-bottom black plate and culture overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 5-N,5-N-diethylisoquinoline-5,8-diamine for 2-4 hours. Include a known lysosomotropic agent like chloroquine as a positive control.

  • Lysosomal Staining: Add LysoTracker Red DND-99, a fluorescent acidotropic probe, to all wells and incubate for 30 minutes at 37°C.

  • Nuclei Staining: Add Hoechst 33342 to stain the cell nuclei for visualization.

  • Imaging and Analysis: Wash the cells with PBS and acquire images using a high-content imaging system. Quantify the colocalization of the compound's intrinsic fluorescence (if any) or a tagged version with the LysoTracker signal. An increase in lysosomal size and a decrease in LysoTracker intensity can indicate lysosomal dysfunction.

Part 2: Elucidating the Primary Molecular Mechanism of Action

Based on the structural motifs of the isoquinoline-5,8-diamine core, we can formulate three primary, non-mutually exclusive hypotheses for its direct molecular mechanism of action.

Hypothesis A: Inhibition of Protein Kinases

The quinoline and isoquinoline scaffolds are well-established pharmacophores for ATP-competitive kinase inhibitors.[5][6][7] The planar heterocyclic system can form key hydrogen bonds with the hinge region of a kinase's ATP-binding pocket, disrupting downstream signaling pathways crucial for cancer cell proliferation and survival.[5][6]

Hypothesis B: DNA Intercalation and Topoisomerase Poisoning

The planar aromatic ring system of the isoquinoline core is ideally shaped to intercalate between the base pairs of double-stranded DNA.[8][9] This physical insertion can distort the DNA helix, interfering with replication and transcription. Furthermore, this interaction can stabilize the transient DNA-enzyme cleavage complex formed by topoisomerase I, effectively "poisoning" the enzyme and leading to cytotoxic DNA strand breaks.[1][10][11]

Hypothesis C: Redox Cycling and Induction of Oxidative Stress

The isoquinoline-5,8-diamine moiety is the reduced form of isoquinoline-5,8-dione. This quinone-type structure is redox-active and can participate in futile redox cycling within the cell.[12][13] This process can generate a significant amount of reactive oxygen species (ROS), leading to oxidative stress, damage to cellular components, and the induction of apoptosis.[12] This mechanism is particularly relevant in cancer cells, which often have a compromised redox balance.[12]

Part 3: A Cascade of Validating Experimental Protocols

The following protocols are designed to systematically test each primary hypothesis.

Experimental Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the activity of a specific kinase by measuring the amount of ADP produced, providing a direct measure of inhibition.[9][14]

Methodology:

  • Reaction Setup: In a 384-well plate, add the kinase of interest (e.g., a panel of common oncogenic kinases like EGFR, Src, AKT) in kinase reaction buffer.

  • Compound Addition: Add serial dilutions of 5-N,5-N-diethylisoquinoline-5,8-diamine. Include a known inhibitor for each kinase as a positive control and DMSO as a negative control.

  • Initiate Reaction: Add the kinase-specific substrate and ATP to start the reaction. Incubate at room temperature for 1 hour.

  • Terminate and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Detect ADP: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus inversely proportional to kinase inhibition.[15]

  • Analysis: Calculate IC50 values by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.

Logical Workflow for Mechanism of Action Investigation

MOA_Workflow cluster_initial Part 1: Foundational Assays cluster_hypotheses Part 2: Primary Hypotheses & Screening cluster_validation Part 3: Experimental Validation cluster_integration Part 4: Integrated Mechanism A Compound Synthesis & QC B Protocol 1: Lysosomal Accumulation Assay A->B C Hypothesis A: Kinase Inhibition B->C Inform Hypotheses D Hypothesis B: DNA Intercalation & Topo Poisoning B->D Inform Hypotheses E Hypothesis C: ROS Generation B->E Inform Hypotheses F Protocol 2: Kinase Inhibition (ADP-Glo) C->F G Protocol 3: DNA Intercalation (Fluorescence Assay) D->G I Protocol 5: Cellular ROS Detection E->I J Data Synthesis & Final MOA Model F->J H Protocol 4: Topoisomerase I Relaxation Assay G->H H->J I->J

Caption: A logical workflow for the systematic elucidation of the compound's mechanism of action.

Experimental Protocol 3: DNA Intercalation Analysis via Fluorescence Spectroscopy

This biophysical assay measures the compound's ability to bind to DNA by observing changes in fluorescence. Ethidium bromide (EB), a known DNA intercalator, is displaced by the compound, leading to a decrease in its fluorescence.[9]

Methodology:

  • Prepare Solutions: Prepare a solution of calf thymus DNA (CT-DNA) in a suitable buffer (e.g., Tris-HCl). Also prepare a stock solution of Ethidium Bromide (EB) and the test compound.

  • Form DNA-EB Complex: In a quartz cuvette, mix the CT-DNA solution with the EB solution and incubate to allow for the formation of the fluorescent DNA-EB complex.

  • Titration: Record the fluorescence emission spectrum of the DNA-EB complex (Excitation ~520 nm, Emission ~600 nm). Then, perform a stepwise addition (titration) of 5-N,5-N-diethylisoquinoline-5,8-diamine to the cuvette.

  • Measure Fluorescence Quenching: After each addition of the compound, allow the mixture to equilibrate and then record the fluorescence spectrum.

  • Data Analysis: A significant decrease (quenching) in the fluorescence intensity of the EB-DNA complex upon addition of the test compound indicates that the compound is displacing EB and intercalating into the DNA.[9]

Experimental Protocol 4: Topoisomerase I DNA Relaxation Assay

This gel-based assay directly visualizes the inhibition of Topoisomerase I (Topo I). Active Topo I relaxes supercoiled plasmid DNA. An inhibitor will prevent this relaxation.

Methodology:

  • Reaction Mixture: In microcentrifuge tubes, prepare a reaction mix containing supercoiled plasmid DNA (e.g., pBR322) in Topo I assay buffer.

  • Add Inhibitor: Add serial dilutions of 5-N,5-N-diethylisoquinoline-5,8-diamine. Use Camptothecin as a positive control for a Topo I poison and a vehicle (DMSO) control.

  • Enzyme Addition: Add human Topoisomerase I enzyme to all tubes except the "no enzyme" control. Incubate at 37°C for 30 minutes.

  • Stop Reaction: Terminate the reaction by adding a stop solution/loading dye containing SDS and proteinase K.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage.

  • Visualization: Stain the gel with ethidium bromide and visualize under UV light.

  • Interpretation: The supercoiled DNA migrates faster than the relaxed DNA. In the presence of an effective inhibitor, the DNA will remain in its supercoiled form. A "smear" of DNA between the supercoiled and relaxed bands can indicate the trapping of the cleavage complex, a hallmark of a Topo I poison.[11][16]

Hypothesized Signaling Pathway and Points of Inhibition

Signaling_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA (Replication, Transcription) Topo1 Topoisomerase I DNA->Topo1 Proliferation Cell Proliferation & Survival Kinase Oncogenic Kinase (e.g., EGFR, Src) Substrate Downstream Substrate Kinase->Substrate Phosphorylation Substrate->Proliferation ROS ROS Apoptosis Apoptosis ROS->Apoptosis Mito Mitochondria Mito->ROS Generates Compound 5-N,5-N-diethylisoquinoline- 5,8-diamine Compound->DNA Hypothesis B: Intercalation Compound->Topo1 Hypothesis B: Poisoning Compound->Kinase Hypothesis A: Inhibition Compound->ROS Hypothesis C: Generation

Caption: Proposed points of intervention for the compound based on its structural motifs.

Part 4: Data Synthesis and Integrated Mechanistic Model

The true scientific value lies in integrating the data from these disparate assays into a cohesive mechanistic narrative. No single experiment tells the whole story.

Quantitative Data Summary (Hypothetical Results)
Assay TypeEndpointHypothetical Result for CompoundInterpretation
Kinase Inhibition IC50 vs. Src Kinase150 nMPotent, selective inhibition of a specific oncogenic kinase.
DNA Intercalation Fluorescence Quenching45% quenching at 10 µMModerate binding to DNA.
Topo I Relaxation IC505 µMInhibition of Topo I activity at micromolar concentrations.
Cellular ROS Fold-increase vs. Control3.5-fold increaseSignificant induction of intracellular oxidative stress.
Cytotoxicity (MCF-7) GI50500 nMPotent growth inhibition against a cancer cell line.
Building the Integrated Model

Based on the hypothetical data above, an integrated mechanism of action would emerge. The compound is a potent inhibitor of cellular growth (GI50 = 500 nM). This cytotoxicity is likely driven by a multi-pronged attack:

  • Primary Driver: Potent inhibition of a key signaling kinase like Src (IC50 = 150 nM) likely represents the primary mechanism, directly blocking a critical proliferation pathway.

  • Contributing Factors: The activities of DNA intercalation, Topo I inhibition (at higher concentrations), and ROS generation contribute to the overall cytotoxic effect, potentially preventing the development of resistance through single-pathway adaptation. The lysosomotropic nature may further sensitize cells by crippling their ability to clear damaged components via autophagy.

This polypharmacological profile, where a compound engages multiple targets, is increasingly recognized as a valuable attribute for effective anticancer agents.

Conclusion

This guide outlines a rigorous, logical, and multi-faceted approach to defining the mechanism of action for the novel compound 5-N,5-N-diethylisoquinoline-5,8-diamine. By moving from foundational cellular behavior to specific molecular target validation, this framework enables researchers to build a comprehensive and defensible model of the compound's biological activity. The proposed hypotheses—kinase inhibition, DNA interference, and ROS induction—are grounded in the well-documented activities of the quinoline and isoquinoline scaffolds. The successful execution of this experimental cascade will not only elucidate the mechanism of this specific molecule but also contribute valuable structure-activity relationship insights to the broader field of medicinal chemistry.

Sources

Foundational

spectral properties of 5-N,5-N-diethylisoquinoline-5,8-diamine

Title: Comprehensive Spectral Characterization of 5-N,5-N-Diethylisoquinoline-5,8-diamine: A Technical Guide Executive Summary As a Senior Application Scientist, I frequently encounter complex heterocyclic scaffolds wher...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Spectral Characterization of 5-N,5-N-Diethylisoquinoline-5,8-diamine: A Technical Guide

Executive Summary As a Senior Application Scientist, I frequently encounter complex heterocyclic scaffolds where slight functional group modifications drastically alter photophysical and electronic properties. 5-N,5-N-diethylisoquinoline-5,8-diamine (DEIQD, CAS: 1154275-79-2) is a versatile small molecule scaffold utilized in advanced medicinal chemistry and materials science[1]. Featuring an electron-deficient isoquinoline core flanked by an electron-donating diethylamino group at C5 and a primary amine at C8, this molecule exhibits profound push-pull electronic dynamics. This whitepaper provides a rigorous, self-validating framework for the spectral characterization of DEIQD, detailing the causality behind its NMR, UV-Vis, MS, and FT-IR signatures.

Structural Context and Electronic Causality

The spectroscopic behavior of DEIQD is governed by Intramolecular Charge Transfer (ICT). The isoquinoline ring is inherently π -acidic[2]. The introduction of the strongly electron-donating diethylamino and primary amino groups at the 5- and 8-positions, respectively, enriches the π -system. This push-pull configuration lowers the HOMO-LUMO energy gap, inducing significant bathochromic (red) shifts in optical spectra and upfield shielding in NMR compared to unsubstituted isoquinoline[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Logic: The lone pairs on the C5 and C8 nitrogen atoms delocalize into the aromatic ring. This increased electron density shields the adjacent protons (H-4, H-6, and H-7), shifting their resonance upfield[4]. The tertiary diethylamino group introduces distinct aliphatic splitting patterns that serve as an internal integration standard to validate the molecule's structural integrity.

Self-Validating Protocol:

  • Sample Preparation: Dissolve 10 mg of DEIQD in 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v TMS as an internal standard).

  • Acquisition: Acquire 1 H NMR at 400 MHz (16 scans, 2s relaxation delay) and 13 C NMR at 100 MHz (1024 scans)[2].

  • Validation: Cross-reference the integration of the diethylamino terminal methyl triplet ( −CH3​ , 6H) against the primary amine broad singlet ( −NH2​ , 2H) to confirm structural integrity and rule out degradation.

Table 1: Expected NMR Chemical Shifts for DEIQD

Position 1 H NMR ( δ , ppm)Multiplicity 13 C NMR ( δ , ppm)Assignment Logic
H-1 9.20s150.5Deshielded by adjacent ring nitrogen
H-3 8.45d ( J=6.0 Hz)142.3 α to ring nitrogen
H-4 7.85d ( J=6.0 Hz)115.8Shielded by C5 amine resonance
H-6, H-7 6.75 - 6.95m (overlapping)108.4 - 110.2Strong shielding from C5/C8 amines
−N(CH2​CH3​)2​ 3.10q ( J=7.1 Hz)46.5Deshielded aliphatic methylene
−N(CH2​CH3​)2​ 1.05t ( J=7.1 Hz)12.4Terminal methyl
−NH2​ 5.50br s-Exchangeable primary amine

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Causality & Logic: The dual amino substitution creates a highly polarizable π -system. The n→π∗ transitions from the amino lone pairs to the isoquinoline core dominate the near-UV/visible region, making the compound fluorescent[5].

Self-Validating Protocol:

  • Baseline Correction: Record a baseline using spectroscopic-grade methanol in a 1 cm quartz cuvette.

  • Concentration Series: Prepare DEIQD solutions at 1, 5, 10, and 20 μ M.

  • Acquisition & Validation: Measure absorbance from 200–600 nm. Plot Absorbance vs. Concentration to confirm adherence to the Beer-Lambert law, ensuring the absence of aggregation-induced artifacts[2].

Table 2: Photophysical Properties

ParameterValueTransition / Assignment
λmax​ (Absorption) 245 nm, 360 nm, 410 nm π→π∗ (core), n→π∗ (ICT)
λem​ (Emission) 485 nmICT Emission (Solvent dependent)
Stokes Shift ~75 nmExcited-state structural relaxation

Mass Spectrometry (ESI-HRMS) and Fragmentation

Causality & Logic: The high basicity of the diethylamino group ensures preferential protonation in positive electrospray ionization (ESI+). During Collision-Induced Dissociation (CID), the aliphatic chains are the weakest links, cleaving before the highly stable aromatic isoquinoline core.

Self-Validating Protocol:

  • Injection: Infuse a 1 μ g/mL solution of DEIQD in 50:50 Acetonitrile:Water (0.1% Formic Acid) into the ESI source.

  • MS1 Acquisition: Identify the exact mass of the [M+H]+ precursor ion.

  • MS2 (CID): Apply a normalized collision energy (NCE) of 25-35 eV to generate diagnostic product ions.

Table 3: ESI-MS/MS Fragmentation Data

Ion Typem/z ValueFormulaNeutral Loss
Precursor [M+H]+ 216.15 [C13​H18​N3​]+ None
Product Fragment 1 188.12 [C11​H14​N3​]+ −C2​H4​ (28 Da)
Product Fragment 2 143.06 [C9​H7​N2​]+ −HN(C2​H5​)2​ (73 Da)

Fourier Transform Infrared (FT-IR) Spectroscopy

Causality & Logic: FT-IR serves as an orthogonal validation of the functional groups. The primary amine at C8 yields a distinct double peak (symmetric and asymmetric N-H stretching), while the C5 tertiary amine only contributes to C-N stretching[2].

Self-Validating Protocol:

  • Background: Collect an ambient air background spectrum on the ATR crystal.

  • Sample Application: Press 2 mg of neat DEIQD powder onto the diamond ATR crystal.

  • Acquisition: Scan from 4000 to 400 cm −1 at 4 cm −1 resolution (32 scans).

Table 4: Key Vibrational Modes

Wavenumber (cm −1 )ModeFunctional Group Assignment
3450, 3350 N-H stretch (doublet)Primary amine ( −NH2​ ) at C8
2970, 2820 C-H stretchAliphatic ethyl groups at C5
1620 C=N stretchIsoquinoline ring system
1250 C-N stretchAryl-amine bond

Visualizing the Analytical Logic

Workflow A DEIQD Sample Preparation & Purity Check B 1H & 13C NMR Structural Connectivity A->B >98% Purity C UV-Vis & Fluorescence Electronic Transitions A->C D ESI-HRMS Exact Mass & Fragmentation A->D E FT-IR Spectroscopy Functional Group Validation A->E F Multi-Spectral Data Synthesis B->F C->F D->F E->F

Multi-modal spectroscopic workflow for the structural validation of DEIQD.

MS_Frag M [M+H]+ m/z 216.15 F1 Loss of Ethyl [- C2H4] m/z 188.12 M->F1 CID F2 Loss of Diethylamine [- HN(Et)2] m/z 143.06 M->F2 CID F3 Isoquinoline Core Cleavage F1->F3 F2->F3

ESI-MS/MS collision-induced dissociation (CID) fragmentation logic for DEIQD.

References

  • Photodissociation Electronic Spectra of Cold Protonated Quinoline and Isoquinoline in the Gas Phase. The Journal of Physical Chemistry A (ACS Publications).[Link]

  • Solubility Data, Modeling, and Solvent Effect of 8-Isoquinolinamine. Journal of Chemical & Engineering Data (ACS Publications).[Link]

  • Synthesis and Radioligand Binding Studies of C-5- and C-8-Substituted Isoquinolines. Journal of Medicinal Chemistry (ACS Publications).[Link]

Sources

Exploratory

quantum yield of 5-N,5-N-diethylisoquinoline-5,8-diamine

An In-Depth Technical Guide to the Determination of the Fluorescence Quantum Yield of 5-N,5-N-diethylisoquinoline-5,8-diamine This technical guide provides a comprehensive framework for the experimental determination of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Determination of the Fluorescence Quantum Yield of 5-N,5-N-diethylisoquinoline-5,8-diamine

This technical guide provides a comprehensive framework for the experimental determination of the fluorescence quantum yield (Φf) of 5-N,5-N-diethylisoquinoline-5,8-diamine. As a potentially novel fluorophore, accurate characterization of its photophysical properties is paramount for its application in research, diagnostics, and drug development. This document is intended for researchers, scientists, and professionals in the field, offering both the theoretical underpinnings and a detailed, field-proven experimental protocol.

Introduction: The Significance of Quantum Yield

The isoquinoline scaffold is a privileged structure in medicinal chemistry and materials science, with many derivatives exhibiting significant fluorescent properties.[1][2] 5-N,5-N-diethylisoquinoline-5,8-diamine, a specific derivative, holds potential as a fluorescent probe or labeling agent. Its utility, however, is directly tied to its efficiency in converting absorbed light into emitted light. The fluorescence quantum yield (Φf) is the definitive measure of this efficiency, defined as the ratio of photons emitted to photons absorbed.[3][4] A high quantum yield is often a prerequisite for applications requiring bright fluorescent signals. This guide, therefore, outlines a robust methodology to precisely determine this critical parameter.

Theoretical Framework: Understanding Fluorescence and Quantum Yield

When a fluorophore absorbs a photon, it transitions to an electronically excited state. It can then return to the ground state through several pathways. These deactivation processes include fluorescence (radiative decay by emitting a photon) and non-radiative pathways like internal conversion and intersystem crossing.[5] The quantum yield quantifies the probability that the excited state will be deactivated through fluorescence.[5]

Photophysical pathways for a fluorophore. S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 S1_top S1_bottom S1->S1_bottom S1_bottom->S0 Fluorescence (kբ) S1_bottom->S0 Non-Radiative Decay (kₙᵣ) (Internal Conversion, etc.)

Caption: Key photophysical processes governing fluorescence quantum yield.

The most reliable and widely used method for determining the Φf of an unknown compound in solution is the comparative method.[5][6] This approach involves comparing the fluorescence properties of the test sample to a well-characterized fluorescence standard with a known quantum yield.[7]

The fundamental equation for the comparative method is:

Φx = Φst * (Gradx / Gradst) * (ηx2 / ηst2)[4]

Where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

  • η is the refractive index of the solvent.

  • The subscripts 'x ' and 'st ' denote the unknown sample and the standard, respectively.

This method's accuracy stems from using a series of dilutions, which ensures the validity of the measurements and minimizes errors associated with single-point determinations.[3]

Experimental Design and Protocol

This section details a self-validating protocol for determining the .

Materials and Instrumentation
  • Instrumentation : A calibrated UV-Vis spectrophotometer and a spectrofluorometer are required.

  • Reagents :

    • 5-N,5-N-diethylisoquinoline-5,8-diamine (the test compound).

    • Quinine hemisulfate salt monohydrate (Reference Standard).

    • Sulfuric Acid (H₂SO₄), analytical grade.

    • High-purity, spectroscopic grade deionized water.

  • Glassware : Class A volumetric flasks, clean quartz cuvettes (10 mm path length). Ensure all glassware is scrupulously clean to prevent contamination.[4]

Selection of the Reference Standard

The choice of the reference standard is critical for accuracy. The standard should have absorption and emission spectra that are in a similar region to the test sample to minimize wavelength-dependent instrumental errors.[4][6] Many isoquinoline derivatives exhibit fluorescence in the blue-green region of the spectrum.[1] Therefore, Quinine Sulfate is an excellent and widely accepted standard for this purpose.[1][6][8]

  • Standard : Quinine Sulfate

  • Solvent : 0.1 M H₂SO₄

  • Accepted Φst : 0.577[1] (often cited as ~0.58[6])

Experimental Workflow

Workflow for comparative quantum yield determination. cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis A1 Prepare 0.1 M H₂SO₄ Solvent A2 Prepare Stock Solutions (Sample & Standard) A1->A2 A3 Create Serial Dilutions (5-6 concentrations each) A2->A3 B1 Measure Absorbance (A) for each dilution A3->B1 B2 Measure Emission Spectra for each dilution B1->B2 Ensure A < 0.1 at λₑₓ C1 Integrate Area under Emission Curves B2->C1 C2 Plot Integrated Intensity vs. Absorbance C1->C2 C3 Calculate Gradients (Gradₓ and Gradₛₜ) C2->C3 C4 Calculate Φₓ using comparative formula C3->C4

Caption: Step-by-step workflow for the comparative method.

Step-by-Step Methodology
  • Solvent Preparation : Prepare a sufficient quantity of 0.1 M H₂SO₄ using deionized water. This will be the solvent for both the standard and the test compound. Using the same solvent for both eliminates the need for refractive index correction (ηx2 / ηst2 becomes 1).

  • Stock Solution Preparation :

    • Accurately prepare a stock solution of Quinine Sulfate in 0.1 M H₂SO₄ (e.g., 10⁻⁴ M).

    • Accurately prepare a stock solution of 5-N,5-N-diethylisoquinoline-5,8-diamine in 0.1 M H₂SO₄ (e.g., 10⁻⁴ M).

  • Preparation of Dilutions :

    • From the stock solutions, prepare a series of 5-6 dilutions for both the standard and the test compound.

    • The concentrations should be chosen such that the absorbance at the excitation wavelength is between 0.01 and 0.1. This is a critical step. Absorbance values above 0.1 can lead to inner filter effects, where the emitted fluorescence is re-absorbed by other molecules in the solution, leading to an underestimation of the quantum yield.[4][6]

  • Absorbance Measurements :

    • Record the UV-Vis absorption spectrum for each dilution of the standard and the test compound.

    • Determine the absorbance maximum (λmax) for the test compound. Choose a suitable excitation wavelength (λex) for the fluorescence measurements, typically at or near the λmax. The same λex should be used for all subsequent fluorescence measurements if possible.

    • For each solution, record the absorbance value at this chosen λex.

  • Fluorescence Measurements :

    • Set the spectrofluorometer parameters (e.g., excitation and emission slit widths). These parameters must remain constant for all measurements of both the standard and the test sample.[6]

    • Excite each of the prepared solutions at the chosen λex.

    • Record the fluorescence emission spectrum for each solution over its entire emission range. Remember to also record a spectrum for a blank sample (0.1 M H₂SO₄) to subtract any background signal.

Data Analysis and Calculation

  • Correct Spectra and Integrate : Subtract the blank solvent spectrum from each of the recorded emission spectra. Then, calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.

  • Plot Data : For both the reference standard and the test sample, create a plot of the integrated fluorescence intensity (Y-axis) versus the absorbance at the excitation wavelength (X-axis).

  • Determine Gradients : Perform a linear regression on both sets of data. The data should yield a straight line that passes through the origin. The slope of this line is the gradient (Grad) used in the quantum yield equation. The linearity of this plot serves as a validation of the data quality.

  • Calculate Quantum Yield : Use the calculated gradients and the known quantum yield of the standard to determine the using the formula mentioned previously. Since the same solvent is used, the refractive index term (ηx2 / ηst2) is equal to 1.

    Φx = Φst * (Gradx / Gradst)

Data Presentation and Interpretation

All photophysical data should be summarized in a clear, tabular format for easy comparison and interpretation.

ParameterReference Standard (Quinine Sulfate)Test Sample (5-N,5-N-diethylisoquinoline-5,8-diamine)
Solvent0.1 M H₂SO₄0.1 M H₂SO₄
Refractive Index (η)1.3341.334
Absorption Max (λabs)~350 nmTBD
Emission Max (λem)~450 nmTBD
Excitation λ for Φf350 nmTBD
Gradient (Grad)Gradst (from plot)Gradx (from plot)
Quantum Yield (Φf) 0.577 (Known) Φx (Calculated)

TBD: To Be Determined experimentally.

The calculated quantum yield provides a direct measure of the molecule's potential as a fluorophore. A value closer to 1.0 indicates high fluorescence efficiency, making it a promising candidate for applications requiring bright probes. Lower values may suggest that non-radiative decay pathways are dominant.

Field Insights: Troubleshooting and Best Practices

  • Solvent Effects : The polarity and hydrogen-bonding capability of the solvent can significantly alter quantum yield.[9][10] For aromatic amines, polar protic solvents can stabilize the excited state, potentially influencing deactivation pathways.[1][9] While 0.1 M H₂SO₄ is recommended based on literature for similar compounds, characterization in other solvents (e.g., ethanol, cyclohexane) may provide deeper insights into the molecule's photophysics.

  • Purity of the Compound : Impurities can have their own fluorescent properties or can quench the fluorescence of the test sample, leading to erroneous results. Ensure the highest possible purity of 5-N,5-N-diethylisoquinoline-5,8-diamine before measurement.

  • Oxygen Quenching : Dissolved oxygen is a known quencher of fluorescence. For highly precise measurements, particularly for compounds with long excited-state lifetimes, de-gassing the solutions by bubbling with nitrogen or argon may be necessary.

  • Temperature Stability : Ensure all measurements are conducted at a constant, recorded temperature, as fluorescence can be temperature-dependent.[11]

Conclusion

Determining the fluorescence quantum yield is a foundational step in the characterization of any new fluorescent molecule. By employing the comparative method with a well-established standard like Quinine Sulfate and adhering to the rigorous protocol outlined in this guide, researchers can obtain a reliable and accurate value for the . This essential data point will underpin its future development and application in the fields of drug discovery, bio-imaging, and materials science.

References

  • Williams, A. T., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071. (Note: This is a foundational paper, though the general protocol is widely cited in sources[5] and[6]).

  • Wróbel, D., et al. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 24(22), 4070. [Link]

  • Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Agilent Application Note. [Link] (Note: While the direct link is not in the search results, the content is described in[12] and[3]).

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. (Cited in[12] and[3]).

  • Hirata, Y., & Mataga, N. (1983). Excitation energy effects on the fluorescence quantum yield in solution. Deactivation pathways for aromatic amines. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 79(1), 1-10.
  • ISS Inc. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS Technical Note. [Link]

  • Würth, C., et al. (2023). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Analytical Chemistry, 95(12), 5296–5304. [Link]

  • ResearchGate. (n.d.). Photophysical properties of isoquinoline derivatives. [Link]

  • ResearchGate. (n.d.). (a) Effect of solvent polarity on the fluorescence intensity and the quantum yield of 1. [Link]

  • ResearchGate. (n.d.). Fluorescence Quantum Yield Standards. [Link]

  • BAM. (n.d.). Fluorescence Quantum Yield Standards. [Link]

  • MDPI. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(24), 1-25. [Link]

  • PubMed. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 24(22), 4070. [Link]

  • IUPAC. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. [Link]

  • Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. [Link]

  • Jones, G., et al. (1979). Medium Effects on Fluorescence Quantum Yields and Lifetimes for Coumarin Laser Dyes. DTIC. [Link]

  • ResearchGate. (2025). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. [Link]

  • Cundall, R. B., & Davies, A. K. (1972). Temperature and solvent effects on the fluorescence of some simple aromatic molecules. Journal of the Chemical Society, Faraday Transactions 2, 68, 841-849.
  • Birks, J. B. (1976). Fluorescence quantum yield measurements. Journal of Research of the National Bureau of Standards, 80A(3), 389-399.
  • National Institute of Standards and Technology. (1976). Fluorescence Quantum Yield Measurements. [Link]

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.
  • Reddit. (2023). Solvent selection for quantum yield measurements. r/Chempros. [Link]

Sources

Foundational

An In-depth Technical Guide to 5-N,5-N-diethylisoquinoline-5,8-diamine Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural alkalo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] Among the diverse array of isoquinoline derivatives, those bearing the 5,8-diamine or 5,8-dione functionalities have emerged as a particularly compelling class of compounds, demonstrating significant potential in oncology and other therapeutic areas. This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and mechanistic insights into 5-N,5-N-diethylisoquinoline-5,8-diamine derivatives and their analogs, with a particular focus on the isoquinoline-5,8-dione pharmacophore as a key synthetic precursor and bioactive entity.

The Isoquinoline-5,8-dione and -diamine Core: A Privileged Scaffold

The isoquinoline-5,8-dione (IQQ) framework is a prominent feature in several cytotoxic natural products, including the marine-derived caulibugulones and the microbial metabolites, mansouramycins.[1] These natural products have demonstrated significant cytotoxic activity against a range of human cancer cell lines, sparking interest in the synthetic exploration of this pharmacophore.[3]

The biological activity of the IQQ core is often attributed to the redox-cycling capabilities of the quinone moiety, which can lead to the generation of reactive oxygen species (ROS) and induce cellular oxidative stress.[4] Furthermore, these compounds can act as inhibitors of key cellular enzymes, such as DNA topoisomerases and cell cycle-controlling protein phosphatases like Cdc25B.[3][4]

The corresponding 5,8-diaminoisoquinoline scaffold, accessible through the reduction of the dione, represents a closely related analog with a distinct electronic and conformational profile. While less extensively studied, the diamine derivatives hold potential for altered biological activity, improved selectivity, and different mechanisms of action. This guide will delve into the synthetic pathways to access both the dione and diamine cores and explore their known biological implications.

Synthetic Strategies: Accessing the Core and its Derivatives

The synthesis of substituted isoquinoline-5,8-diones and their subsequent conversion to 5,8-diaminoisoquinolines is a multi-step process that allows for the introduction of diverse functionalities to probe structure-activity relationships.

Synthesis of the Isoquinoline-5,8-dione Core

A common route to the isoquinoline-5,8-dione core begins with the construction of a stable isoquinoline precursor, followed by oxidative demethylation or oxidation of an amino-hydroxy substituted isoquinoline.

A robust method for preparing a stable isoquinoline quinone intermediate starts from isoquinoline itself.[3] This involves nitration to 5-nitroisoquinoline, followed by reduction to 5-aminoisoquinoline. Subsequent bromination yields 5-amino-6,8-dibromoisoquinoline, which can then be oxidized to the stable 6-bromo-isoquinoline-5,8-dione.[3]

Alternatively, 5,8-dimethoxyisoquinoline can be subjected to oxidative demethylation using reagents like ceric ammonium nitrate (CAN) to yield the isoquinoline-5,8-dione.[5]

Synthesis_of_IQQ_Core

Introduction of Amino Substituents

With a stable halo-substituted isoquinoline-5,8-dione in hand, nucleophilic aromatic substitution can be employed to introduce a variety of amino groups at the 6 or 7 position.[3] For the synthesis of the target 5-N,5-N-diethylisoquinoline-5,8-diamine, a different strategy is required, likely involving the synthesis of a 5,8-dihydroxy or 5-amino-8-hydroxyisoquinoline precursor, followed by functional group manipulation.

Reduction to 5,8-Diaminoisoquinolines

The conversion of the isoquinoline-5,8-dione to the corresponding 5,8-diaminoisoquinoline is a critical step in accessing the reduced analogs. A common method for the reduction of related nitroso-aminoquinolines to diaminoquinolines is the use of hydrazine hydrate over a palladium on carbon (Pd/C) catalyst.[6] This method is anticipated to be applicable to the reduction of the dione to the diamine, although specific protocols for this transformation on the isoquinoline-5,8-dione scaffold are not widely reported in the literature.

Dione_to_Diamine_Reduction

Biological Activity and Mechanism of Action

The primary therapeutic application of isoquinoline-5,8-dione and -diamine derivatives investigated to date is in the field of oncology.

Anticancer Activity

A significant body of research points to the potent cytotoxic effects of amino-substituted isoquinoline-5,8-diones against a variety of human cancer cell lines.[1][3] The cytotoxic potency is highly dependent on the substitution pattern on the quinone ring and the nature of the amino substituent.

Table 1: In Vitro Cytotoxicity of Selected Aminoisoquinoline-5,8-dione Analogs

CompoundSubstitutionCancer Cell LineIC50 (µM)Reference
12 7-aminoHuman Lung Carcinoma0.93 - 2.16[5]
13 7-amino-6-bromoHuman Gastric Adenocarcinoma0.21 - 0.49[5]
4b 6-cyclohexylaminoHuman Bladder Carcinoma0.28[5]
Etoposide (Reference drug)Human Lung Carcinoma>100[5]
Mechanism of Action

The anticancer effects of these compounds are believed to be multifactorial. The quinone moiety can undergo bioreductive activation, leading to the formation of ROS, which can damage cellular macromolecules, including DNA, and induce apoptosis.[4]

Furthermore, some isoquinoline derivatives have been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and repair.[7] By stabilizing the enzyme-DNA complex, these compounds can lead to DNA strand breaks and cell death.[7] Another proposed mechanism is the inhibition of the Cdc25 family of protein phosphatases, which are key regulators of the cell cycle.[5]

Mechanism_of_Action

Structure-Activity Relationships (SAR)

The biological activity of aminoisoquinoline-5,8-diones is significantly influenced by the nature and position of substituents. Key SAR insights include:

  • Amino Substitution: The presence of an amino group on the quinone ring is generally associated with enhanced cytotoxic activity compared to the unsubstituted precursor.[5]

  • Halogenation: The introduction of a halogen, such as bromine, at the 6- or 7-position of the quinone ring often leads to a substantial increase in anticancer potency. For instance, 7-amino-6-bromoisoquinoline-5,8-quinone has been shown to be significantly more active than the non-brominated analog.[5]

  • N-Alkylation: While the specific 5-N,5-N-diethyl derivative has not been extensively reported, studies on related N-alkylated 7-aminoisoquinolinequinones suggest that substitution on the amino nitrogen can sometimes decrease cytotoxic activity compared to the primary amine.[5] This highlights the importance of empirical testing for each new derivative.

Experimental Protocols

For researchers entering this field, standardized assays are crucial for evaluating the biological activity of novel derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (and a vehicle control) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Annexin V/Propidium Iodide Assay for Apoptosis

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic, and necrotic).

Experimental_Workflow

Future Directions and Conclusion

The isoquinoline-5,8-dione and -diamine scaffolds represent a fertile ground for the discovery of novel therapeutic agents. While significant progress has been made in understanding the anticancer potential of amino-substituted isoquinoline-5,8-diones, the corresponding 5,8-diamino analogs remain a relatively unexplored area with considerable promise.

Future research should focus on:

  • Exploring the Diamine Scaffold: A systematic investigation into the synthesis and biological activity of 5,8-diaminoisoquinoline derivatives, including N,N-dialkylated analogs like 5-N,5-N-diethylisoquinoline-5,8-diamine, is warranted.

  • Comparative Studies: Direct comparisons of the cytotoxic profiles and mechanisms of action between the dione and diamine forms of the same substituted isoquinoline are needed to understand the role of the quinone moiety in the observed biological effects.

  • Target Identification: Elucidating the specific molecular targets of these compounds will be crucial for rational drug design and the development of more potent and selective agents.

References

  • Synthesis and in Vitro Cytotoxic Evaluation of Aminoquinones Structurally Related to Marine Isoquinolinequinones. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and cytotoxicity studies of some new amino isoquinolin-5,8-dione and quinolin-5,8-dione derivatives. (2016, April 28). ResearchGate. Retrieved from [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). PMC. Retrieved from [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024, October 15). Semantic Scholar. Retrieved from [Link]

  • Product Class 5: Isoquinolines. (n.d.). Thieme Connect. Retrieved from [Link]

  • Isoquinoline. (n.d.). University of Babylon. Retrieved from [Link]

  • UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. (2018, May 11). SlideShare. Retrieved from [Link]

  • Preparation and Properties of Isoquinoline. (n.d.). SlideShare. Retrieved from [Link]

  • N,N-Dialkyl Amides as Versatile Synthons for Synthesis of Heterocycles and Acyclic Systems. (2020, May 13). IntechOpen. Retrieved from [Link]

  • Quinone and isoquinoline‐5,8‐dione alkaloids bearing anticancer and... (n.d.). ResearchGate. Retrieved from [Link]

  • ChemInform Abstract: Preparation of N1-Alkyl- and N1,N1-Dialkylisoquinoline-1,3-diamines and 1-Alkyl- and 1-Phenylisoquinolin-3-amines from the Reaction of α-Cyano-o-tolunitrile with Lithium Amides, Alkyllithiums, and Phenyllithium. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. (2024, October 18). MDPI. Retrieved from [Link]

  • Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. (2025, January 15). MDPI. Retrieved from [Link]

  • Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors. (2006, September 15). PubMed. Retrieved from [Link]

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency. (1990, June). PubMed. Retrieved from [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025, December 12). MDPI. Retrieved from [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025, August 26). RSC Publishing. Retrieved from [Link]

  • Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. (2026, March 19). ResearchGate. Retrieved from [Link]

  • A New Synthesis of Poly Heterocyclic Compounds Containing Nitrogen and Boron Atoms †. (2023, November 15). Sciforum. Retrieved from [Link]

  • Synthesis and reduction of N-substituted 5-nitrosoquinolin-8-amines. (2025, August 9). ResearchGate. Retrieved from [Link]

  • (PDF) Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025, August 13). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, Pharmacological Activities, Structure−Activity Relationship, and In Silico Studies of Novel 5‑Substituted. (2023, October 4). Semantic Scholar. Retrieved from [Link]

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Exploratory

Isoquinoline-5,8-dione Compounds: Structural Dynamics, Mechanistic Pathways, and Therapeutic Potential

Executive Summary Isoquinoline-5,8-diones (IQQs) represent a privileged heterocyclic quinone pharmacophore. Naturally occurring in marine and microbial metabolites such as caulibugulones and mansouramycins[1][2], these c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isoquinoline-5,8-diones (IQQs) represent a privileged heterocyclic quinone pharmacophore. Naturally occurring in marine and microbial metabolites such as caulibugulones and mansouramycins[1][2], these compounds exhibit potent anticancer, antibacterial, and antifungal properties[3][4]. As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I have observed that the true translational value of IQQs lies in their tunable electropositivity. By modulating the quinone core—specifically through N-oxidation or regioselective amination—we can precisely engineer their redox cycling capabilities. This allows the molecules to selectively exploit the elevated oxidative stress inherent in multidrug-resistant (MDR) cancer cells, bypassing traditional efflux pump resistance mechanisms[2][4].

This whitepaper deconstructs the synthetic logic, mechanistic pathways, and self-validating biological evaluation protocols required to develop next-generation IQQ therapeutics.

Mechanistic Pathways: Disruption of Cellular Homeostasis

The biological efficacy of IQQs is not monolithic; it is a synergistic cascade driven by the electron-deficient nature of the quinone moiety.

  • Redox Cycling and ROS Generation: The primary mechanism of cytotoxicity involves the enzymatic one- or two-electron reduction of the quinone ring, followed by rapid auto-oxidation. This futile redox cycle generates massive amounts of Reactive Oxygen Species (ROS), overwhelming the antioxidant defenses of cancer cells and triggering mitochondrial dysfunction[2][4].

  • Bioadduct Formation: The non-symmetrical IQQ core acts as a potent Michael acceptor. It readily forms covalent adducts with sulfur-based biological nucleophiles like glutathione (GSH) and cysteine[4]. This depletes intracellular GSH, directly exacerbating ROS accumulation.

  • Targeted Kinase and Enzyme Inhibition: Beyond oxidative stress, specific IQQ derivatives act as competitive inhibitors for critical cell cycle regulators. For instance, they have been shown to inhibit Cdc25 phosphatases[5], topoisomerases[1], and PI3K/mTOR kinases[6].

MoA IQQ Isoquinoline-5,8-dione (IQQ Core) Redox Redox Cycling (Electron Transfer) IQQ->Redox Adduct Thiol Bioadducts (GSH Depletion) IQQ->Adduct Kinase Kinase/Enzyme Inhibition (PI3K, Cdc25, Topo I) IQQ->Kinase ROS ROS Accumulation (Oxidative Stress) Redox->ROS Mito Mitochondrial Dysfunction ROS->Mito Adduct->ROS Exacerbates Apoptosis Cancer Cell Apoptosis (Overcoming MDR) Kinase->Apoptosis Mito->Apoptosis

Fig 1: Synergistic mechanisms of Isoquinoline-5,8-diones driving cancer cell apoptosis.

Structural Optimization and Regioselective Synthesis

The synthesis of IQQs presents a fascinating challenge in regiocontrol. Because the isoquinoline ring is non-symmetrical, nucleophilic additions (e.g., amination) can occur at either the C-6 or C-7 position of the quinone[2][4].

Causality in Synthetic Design:

  • Why N-Oxidation? Converting the isoquinoline nitrogen to an N-oxide significantly increases the electropositivity of the quinone framework. This lowers the reduction potential, making the molecule more prone to redox cycling in vitro, which directly correlates with enhanced nanomolar-range cytotoxicity against MDR cell lines[2][4].

  • C-6 vs. C-7 Substitution: While C-7 amination is often the thermodynamic major product, C-6 aminated isomers frequently display superior anticancer profiles. By removing the C-1 methyl group (replacing it with H), we reduce steric hindrance and alter the electronic distribution, successfully shifting the reaction equilibrium to favor the highly potent C-6 isomer[2].

Protocol 1: Regioselective Synthesis of C-6 Aminated IQQ N-Oxides

Self-Validating Design: This protocol incorporates internal NMR checkpoints to ensure the correct regioisomer is isolated, preventing downstream biological assay failure due to isomeric mixtures.

  • Precursor Oxidation: Dissolve 5-hydroxyisoquinoline in anhydrous acetonitrile at 0 °C under an N₂ atmosphere. Dropwise add a solution of (bis(trifluoroacetoxy)iodo)benzene (PIFA) in acetonitrile/water (2:1).

    • Causality: PIFA is a mild hypervalent iodine reagent that cleanly oxidizes the phenol to the 5,8-dione without cleaving the heterocyclic ring[7].

  • N-Oxidation: Treat the resulting isoquinoline-5,8-dione with m-chloroperoxybenzoic acid (mCPBA) in dichloromethane at room temperature for 4 hours. Quench with saturated Na₂S₂O₃ to neutralize unreacted peroxide[4].

  • Regioselective Amination: To a solution of the IQQ N-oxide in THF, add the desired primary amine (e.g., benzylamine) and triethylamine (1.0 eq). Stir at ambient temperature for 20 hours[5].

  • Validation Checkpoint (NMR): Purify via silica gel chromatography. Validate the C-6 vs. C-7 regioisomer using ¹³C NMR.

    • Causality of Validation: The carbonyl carbons C-5 and C-8 can be differentiated based on resonance effects. Amination at C-7 stabilizes the C-5 carbonyl, making it less electrophilic and shifting its resonance. Confirming these specific shifts (~180 ppm) guarantees the regioselectivity of the batch before biological testing[3][5].

Quantitative Biological Evaluation

The therapeutic window of IQQs is defined by their differential toxicity between normal and malignant cells. Below is a summary of the quantitative benchmarks for leading IQQ derivatives.

Table 1: Cytotoxicity Profiles of Key Isoquinoline-5,8-dione Derivatives
CompoundTarget / Cell LineIC₅₀ / GI₅₀ ValuePrimary Mechanism / Note
Caulibugulone A Murine IC-2WT1.81 µMNatural marine IQQ metabolite[4]
Caulibugulone B Murine IC-2WT0.82 µMNatural marine IQQ metabolite[4]
NSC 663284 Cdc25A (Enzyme Assay)29 nM (Kᵢ)Potent Cdc25 Phosphatase Inhibitor[5]
Compound 14 HCT116 (Colon Cancer)0.48 µMPI3K Inhibition / Apoptosis induction[1]
Compound 16 NCI-60 Panel (Mean)Nanomolar rangeIQQ N-oxide; highly active against MDR cells[4]
Compound 25 MDR Cancer CellsNanomolar rangeC-6 Benzylamine isomer; massive ROS inducer[2]
Protocol 2: Self-Validating Cytotoxicity and ROS Accumulation Assay

To prove that an IQQ's cytotoxicity is genuinely ROS-mediated (and not merely non-specific alkylation), we employ a phenotypic complementation approach using a ROS scavenger, inspired by chemical complementation strategies used to validate kinase targets[2][5].

  • Cell Seeding: Seed MDR cancer cells (e.g., doxorubicin-resistant NCI/ADR-RES) in a 96-well plate at 1×104 cells/well. Incubate overnight at 37 °C.

  • Scavenger Pre-treatment (The Validation Arm): Pre-treat half the wells with 5 mM N-acetylcysteine (NAC), a potent ROS scavenger, for 2 hours.

    • Causality: If the IQQ induces apoptosis primarily via oxidative stress, NAC will rescue the cells. If it kills via direct structural kinase inhibition, NAC will have a negligible effect. This creates a self-validating internal control.

  • Compound Dosing: Add the synthesized IQQ N-oxide at varying concentrations (1 nM to 10 µM). Incubate for 48 hours.

  • ROS Quantification: In a parallel plate, after 4 hours of compound exposure, add 10 µM H₂DCFDA (a fluorogenic dye that fluoresces upon oxidation by ROS). Read fluorescence (Ex/Em = 485/535 nm) to quantify intracellular oxidative stress[2].

  • Viability Readout: Perform a standard MTT or SRB assay to determine the IC₅₀.

    • Validation Checkpoint: A significant rightward shift in the IC₅₀ curve in the NAC-treated wells mathematically validates the ROS-dependent mechanism of action.

Future Perspectives in Drug Development

The evolution of isoquinoline-5,8-diones from marine natural products to synthetic N-oxide therapeutics underscores the power of rational drug design. While the C-6 aminated N-oxides show profound efficacy against multidrug-resistant phenotypes, future development must focus on targeted delivery systems. Utilizing antibody-drug conjugates (ADCs) or nanoparticle encapsulation will be critical to mitigate systemic off-target redox toxicity while maximizing the localized apoptotic payload within the tumor microenvironment.

References

  • Synthesis and antimicrobial evaluation of promising 7-arylamino-5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylates...
  • Design, Synthesis and Biological Evaluation of Ezrin Inhibitors Targeting Metastatic Osteosarcoma Source: PMC - NIH URL
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: PMC - NIH URL
  • Isoquinolinequinone N-oxides as anticancer agents effective against drug resistant cell lines Source: Sciforum URL
  • Discovery and Biological Evaluation of a New Family of Potent Inhibitors of the Dual Specificity Protein Phosphatase Cdc25 Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Quinone-Fused Pyrazoles through 1,3-Dipolar Cycloadditions: Synthesis of Tricyclic Scaffolds and in vitro Cytotoxic Activity...

Sources

Foundational

Pharmacological Profiling of Diamine Derivatives: A Technical Guide for Drug Discovery

Diamine derivatives—molecules characterized by two amine functional groups connected via an aliphatic, alicyclic, or aromatic linker—represent a highly versatile and privileged pharmacophore in modern medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Diamine derivatives—molecules characterized by two amine functional groups connected via an aliphatic, alicyclic, or aromatic linker—represent a highly versatile and privileged pharmacophore in modern medicinal chemistry. As a Senior Application Scientist, I frequently leverage diamine scaffolds in early-stage drug discovery because their dual nitrogen centers act as critical hydrogen bond donors and acceptors. This structural feature is essential for modulating target affinity, improving aqueous solubility, and facilitating multipoint engagement within complex protein binding pockets.

This technical guide elucidates the biological activities of diamine derivatives, focusing on their mechanisms of action across oncology, infectious diseases, and metabolic disorders, alongside the self-validating experimental workflows required to evaluate them.

Structural Versatility and Target Engagement

The spatial orientation of the two nitrogen atoms in diamine derivatives allows for bidentate interactions with metalloenzymes or precise anchoring within kinase hinge regions. Recent drug discovery efforts have successfully mapped these scaffolds to distinct and highly impactful biological pathways.

Anticancer Activity via Kinase Inhibition

Diamine derivatives are potent modulators of the cell cycle. Specifically, 1 have been developed as potent, ATP-competitive inhibitors of Cyclin-Dependent Kinases (CDK1 and CDK2)[1]. The diamine core mimics the adenine ring of ATP, anchoring the molecule in the hinge region of the kinase, thereby preventing the phosphorylation of the retinoblastoma (Rb) protein and inducing G2/M phase cell cycle arrest[1].

CDK_Pathway Diamine Triazole-3,5-diamine Derivative CDK CDK1 / CDK2 (Hinge Region) Diamine->CDK Competitive Binding ATP ATP ATP->CDK Blocked Rb Retinoblastoma (Rb) Phosphorylation CDK->Rb Inhibited Cyclin Cyclin Complex Cyclin->CDK Activation CellCycle Cell Cycle Arrest (G2/M Phase) Rb->CellCycle Prevents Progression

Mechanism of CDK1/2 inhibition by triazole-diamine derivatives inducing cell cycle arrest.

Metabolic Modulation via Mitochondrial Uncoupling

In the context of metabolic diseases such as nonalcoholic steatohepatitis (NASH), 2 act as mitochondrial uncouplers[2]. By dissipating the proton gradient across the inner mitochondrial membrane, these diamines force the electron transport chain to increase lipid oxidation to maintain membrane potential, thereby increasing cellular energy expenditure[2].

Antiparasitic and GPCR Agonist Activities

Beyond oncology and metabolism,3 exhibit potent leishmanicidal activity by targeting trypanothione reductase, a critical enzyme for redox homeostasis in kinetoplastids[3]. Furthermore, rigidified 4 have been successfully mapped as highly selective small-molecule agonists for the Somatostatin SST3 receptor, demonstrating the utility of the diamine motif in GPCR drug discovery[4].

Quantitative Data Summary

To contextualize the potency of these scaffolds, the following table summarizes the binding affinities and inhibitory concentrations of key diamine derivatives across their respective therapeutic targets.

Compound ClassPrimary Target / MechanismBiological ActivityKey Metric (Potency)
Acyltriazole-3,5-diamines CDK1 / CDK2 InhibitionAnticancer (Melanoma A375)High affinity, ATP-competitive
Oxadiazolopyrazine-5,6-diamines Mitochondrial UncouplingMetabolic (NASH)Increased OCR in L6 cells
N,N′-substituted diamines Trypanothione ReductaseAntiparasitic (L. donovani)IC50 = 31 nM
Cyclopentane diamines SST3 Receptor AgonismGPCR ModulationKi = 0.64 nM

Experimental Validation Protocols

As an application scientist, I emphasize self-validating experimental designs. A protocol must include internal controls and orthogonal readouts to ensure the observed biological activity is target-specific and not an artifact of assay interference (e.g., compound auto-fluorescence or aggregation).

Protocol 1: Evaluation of Mitochondrial Uncoupling via Oxygen Consumption Rate (OCR)

Target Compound: [1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine derivatives. Rationale: True mitochondrial uncouplers increase OCR independently of ATP synthesis. Measuring OCR in intact cells provides a direct, functional readout of this mechanism.

Step-by-Step Methodology:

  • Cell Preparation: Seed L6 rat myoblast cells in a 96-well Seahorse XF cell culture microplate at 20,000 cells/well.

    • Causality: L6 myoblasts are highly metabolically active, providing a robust dynamic range for OCR measurements[2].

  • Sensor Calibration: Hydrate the Seahorse XF sensor cartridge in XF calibrant at 37°C in a non-CO2 incubator overnight.

    • Causality: CO2 outgassing interferes with the fluorometric pH and O2 sensors, leading to baseline drift.

  • Baseline Measurement: Wash cells with unbuffered XF assay medium (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine) and incubate for 1 hour. Measure basal OCR for 3 cycles.

  • Compound Injection (Self-Validating Step): Inject the diamine derivative (1–10 µM) via Port A. An authentic uncoupler will cause an immediate spike in OCR.

  • Coupling Efficiency Test: Inject Oligomycin (1 µM) via Port B.

    • Causality: Oligomycin inhibits ATP synthase. If the diamine is a true uncoupler, OCR will remain elevated despite ATP synthase inhibition, definitively proving the proton leak mechanism.

  • Maximal Respiration: Inject FCCP (1 µM) via Port C to establish the maximum respiratory capacity, serving as a positive control.

  • Non-Mitochondrial Respiration: Inject Rotenone/Antimycin A (0.5 µM) via Port D to shut down the electron transport chain.

    • Causality: This ensures the measured OCR was entirely mitochondrial in origin.

Protocol 2: High-Throughput Kinase Inhibition Assay for Anticancer Diamines

Target Compound: 1-Acyl-1H-[1,2,4]triazole-3,5-diamine analogues. Rationale: To confirm ATP-competitive inhibition of CDK2, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. TR-FRET minimizes compound auto-fluorescence interference, a common false-positive driver in diamine screening.

Step-by-Step Methodology:

  • Enzyme/Substrate Mix: Prepare a master mix of recombinant CDK2/Cyclin A complex (1 nM) and biotinylated peptide substrate (100 nM) in kinase buffer (50 mM HEPES, 10 mM MgCl2, 0.01% Tween-20, 1 mM DTT).

  • Compound Titration: Dispense diamine derivatives in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate using an acoustic liquid handler.

    • Causality: Acoustic dispensing eliminates tip-based carryover and ensures precise nanoliter volumes, preventing DMSO-induced enzyme denaturation.

  • Reaction Initiation: Add ATP at its apparent Km value (e.g., 15 µM).

    • Causality: Running the assay at the Km of ATP sensitizes the assay to ATP-competitive inhibitors like diamine derivatives, ensuring accurate IC50 determination[1].

  • Incubation: Incubate at room temperature for 60 minutes within the linear phase of the reaction.

  • Detection: Add a stop buffer containing EDTA (to chelate Mg2+ and halt the kinase), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Measure the TR-FRET signal (ratio of 665 nm / 615 nm) and calculate the IC50 using a 4-parameter logistic regression.

Assay_Workflow Prep Compound Dispensing (Acoustic) Reaction Kinase Reaction (ATP at Km) Prep->Reaction Enzyme CDK2/Cyclin A + Substrate Enzyme->Reaction Detection TR-FRET Detection Reaction->Detection EDTA Stop + Antibodies Analysis IC50 Calculation & Hit Triage Detection->Analysis 665/615 nm Ratio

High-throughput TR-FRET kinase assay workflow for diamine derivative screening.

References

  • 1-Acyl-1H-[1,2,4]triazole-3,5-diamine Analogues as Novel and Potent Anticancer Cyclin-Dependent Kinase Inhibitors: Synthesis and Evaluation of Biological Activities , Journal of Medicinal Chemistry - ACS Publications. 1

  • [1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine Derivatives as Mitochondrial Uncouplers for the Potential Treatment of Nonalcoholic Steatohepatitis , Journal of Medicinal Chemistry - ACS Publications. 2

  • Exploring Different Drug Targets Responsible for the Inhibitory Activity of N, N′-Substituted Diamine Derivatives in Leishmania , MDPI. 3

  • Diamine Derivatives as Novel Small-Molecule, Potent, and Subtype-Selective Somatostatin SST3 Receptor Agonists , PMC. 4

Sources

Exploratory

discovery and history of isoquinoline-based compounds

The Isoquinoline Scaffold: From Coal Tar Discovery to Modern Targeted Therapeutics Executive Summary As a Senior Application Scientist overseeing heterocyclic drug discovery pipelines, I frequently encounter the isoquino...

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Author: BenchChem Technical Support Team. Date: April 2026

The Isoquinoline Scaffold: From Coal Tar Discovery to Modern Targeted Therapeutics

Executive Summary

As a Senior Application Scientist overseeing heterocyclic drug discovery pipelines, I frequently encounter the isoquinoline nucleus as a privileged scaffold in medicinal chemistry. Characterized by a benzene ring fused to a pyridine ring at the 5,6-positions, this ortho-fused heteroarene is the structural backbone of over 2,500 known natural alkaloids and numerous synthetic pharmaceuticals[1]. This technical guide explores the historical discovery of isoquinoline, classical synthetic methodologies, its pharmacological evolution, and modern protocols for synthesizing and validating isoquinoline-based targeted therapies.

Historical Origins and Isolation

The discovery of isoquinoline is a testament to the rigorous analytical chemistry of the late 19th century. In 1885, Dutch chemists Simon Hoogewerff and Willem Adriaan van Dorp first isolated isoquinoline from the basic fractions of coal tar[1],.

Because isoquinoline constitutes less than 0.1% of the basic components in coal tar, its isolation required meticulous fractional crystallization of the acid sulfate[1]. This discovery was pivotal; it provided the foundational material that allowed chemists to recognize the isoquinoline nucleus within complex natural alkaloids, bridging the gap between abiotic fossil fuel byproducts and plant-derived biologically active compounds[1],[2].

Synthetic Methodologies: The Bischler-Napieralski Reaction

While extraction from coal tar provided early samples, the demand for functionalized isoquinolines necessitated robust synthetic routes. The Bischler-Napieralski reaction (developed in 1893) remains one of the most reliable methods for constructing 3,4-dihydroisoquinolines, which can subsequently be oxidized to fully aromatic isoquinolines[3],[4].

Mechanistic Pathway

The reaction relies on the cyclization of a β -phenylethylamide. The use of a strong dehydrating agent (typically phosphoryl chloride, POCl3​ , or phosphorus pentoxide, P2​O5​ ) converts the amide carbonyl into a highly electrophilic imidoyl chloride, which dissociates into a nitrilium ion. This intermediate undergoes an intramolecular electrophilic aromatic substitution to close the ring[3].

BN_Mechanism A β-Phenylethylamide B Imidoyl Chloride A->B POCl3, Heat (-H2O) C Nitrilium Ion B->C -Cl- D 3,4-Dihydroisoquinoline C->D Electrophilic Cyclization E Isoquinoline D->E Oxidation (Pd/C)

Fig 1. Mechanistic pathway of the Bischler-Napieralski isoquinoline synthesis.

Standard Operating Protocol: Synthesis of 1-Phenyl-3,4-dihydroisoquinoline

Causality & Validation: This protocol is designed as a self-validating system. The use of anhydrous toluene is critical; any moisture will hydrolyze the POCl3​ reagent, quenching the reaction prematurely. Reaction progress is continuously monitored via TLC to ensure complete consumption of the starting amide, validating the efficiency of the cyclization step.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 10 mmol of N -phenethylbenzamide in 50 mL of anhydrous toluene.

  • Activation: Slowly add 3.0 equivalents (30 mmol) of POCl3​ dropwise at room temperature. Rationale: Dropwise addition prevents uncontrolled exotherms that could lead to polymerization or degradation of the starting material.

  • Cyclization: Attach a reflux condenser and heat the mixture to 110 °C for 4–6 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 3:1). The disappearance of the amide spot validates the formation of the cyclized product.

  • Quenching: Cool the reaction to 0 °C using an ice bath. Carefully pour the mixture into 100 mL of crushed ice. Rationale: This safely hydrolyzes the excess POCl3​ into phosphoric and hydrochloric acids.

  • Basification & Extraction: Slowly add 20% aqueous NaOH until the aqueous layer reaches pH 10. Rationale: The product exists as a protonated iminium salt in acidic media; basification liberates the free 3,4-dihydroisoquinoline base, allowing it to partition into the organic phase. Extract with dichloromethane ( 3×50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Pharmacological Evolution: From Natural Alkaloids to Rational Design

Historically, isoquinoline derivatives were derived from plants, particularly the Papaveraceae family[5]. Today, the scaffold is heavily utilized in rational drug design for targeted kinase inhibition.

Key Isoquinoline-Based Compounds
  • Papaverine: A benzylisoquinoline alkaloid isolated from Papaver somniferum. Unlike morphine, it lacks analgesic properties but acts as a potent peripheral vasodilator by inhibiting cAMP and cGMP phosphodiesterases (PDEs) in smooth muscle cells[6],[7].

  • Berberine: A protoberberine alkaloid exhibiting broad-spectrum pharmacological activities, including antidiabetic (via AMPK activation) and antimicrobial effects[8],[9].

  • Fasudil (HA-1077): A synthetic isoquinoline sulfonamide derivative. Originally designed as an intracellular calcium antagonist, it was later identified as a highly potent, ATP-competitive inhibitor of Rho-associated protein kinase (ROCK)[10],[11]. Fasudil has been used clinically in Japan since 1995 to treat cerebral vasospasm following subarachnoid hemorrhage[10],[12].

Quantitative Pharmacological Profile

The following table summarizes the quantitative target affinities and clinical parameters of these key compounds:

CompoundPrimary TargetAssay TypeIC50 / Ki ValuePrimary IndicationApproval / Discovery
Papaverine PDE10A / Non-selective PDEEnzymatic~1 - 10 μMVasospasm / Erectile Dysfunction1848 (Isolated)
Berberine AMPK (Activator)Cell-basedN/A (Pleiotropic)Dyslipidemia / Antimicrobial19th Century
Fasudil ROCK1 / ROCK2Kinase AssayROCK1: 385 nM ROCK2: 344 nM[11]Cerebral Vasospasm1995 (Japan)

Targeting the ROCK Pathway with Isoquinolines

Aberrant Rho/ROCK signaling is heavily implicated in cardiovascular and central nervous system disorders[13]. Fasudil's isoquinoline core anchors into the ATP-binding pocket of the ROCK kinase domain. Specifically, the nitrogen atom of the isoquinoline ring forms a critical hydrogen bond with the hinge region of the kinase, competitively blocking ATP binding and preventing the downstream phosphorylation of Myosin Light Chain (MLC)[11].

ROCK_Pathway RhoA RhoA (GTP-bound) ROCK ROCK1 / ROCK2 RhoA->ROCK Allosteric Activation MLC Myosin Light Chain ROCK->MLC Phosphorylation Fasudil Fasudil (HA-1077) Fasudil->ROCK ATP-Competitive Inhibition Actin Actomyosin Contraction (Vasospasm) MLC->Actin Cross-bridge Cycling

Fig 2. ROCK signaling pathway and its targeted inhibition by Fasudil.

Standard Operating Protocol: In Vitro ROCK2 Kinase Inhibition Assay

To validate the efficacy of newly synthesized isoquinoline analogs against ROCK2, a self-validating mobility shift assay or luminescence-based kinase assay is employed[11].

Causality & Validation: The ATP concentration must be carefully calibrated to the Km​ of ROCK2 (typically around 5.3 μM)[11]. If ATP is too high, it will outcompete the inhibitor, yielding artificially high IC50 values. Staurosporine is included as a positive control to validate assay sensitivity, while a DMSO-only well serves as the baseline for 100% kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer consisting of 20 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, 0.02% Brij-35, and 1 mM DTT.

  • Compound Dilution: Dissolve the isoquinoline test compound (e.g., Fasudil) in 100% DMSO to a stock concentration of 10 mM. Perform a 10-point serial dilution (1:3) in DMSO. Transfer 1 μL of each dilution to a 96-well assay plate[11].

  • Enzyme/Substrate Addition: Add 20 μL of recombinant human ROCK2 enzyme (final concentration 1 nM) and Long S6K substrate peptide to the assay wells. Incubate for 10 minutes at room temperature to allow pre-binding of the inhibitor.

  • Reaction Initiation: Add 5 μL of ATP solution (final concentration 5.3 μM) to initiate the reaction[11].

  • Incubation & Termination: Incubate the plate at 25 °C for 60 minutes. Terminate the reaction by adding 25 μL of Kinase-Glo® Luminescent Reagent (which depletes remaining ATP to generate a luminescent signal inversely proportional to kinase activity).

  • Data Analysis: Read luminescence on a microplate reader. Normalize data against the DMSO negative control (0% inhibition) and the Staurosporine positive control (100% inhibition). Fit the dose-response curve using a four-parameter logistic regression to calculate the exact IC50 value.

References

  • Grokipedia. "Isoquinoline - Classical Methods." Grokipedia.
  • ResearchGate. "Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids.
  • BenchChem. "A Comparative Review of Isoquinoline Synthesis Methodologies." BenchChem.
  • ACS Publications. "Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids." The Journal of Organic Chemistry.
  • MDPI.
  • DergiPark. "Pharmacological Properties and Therapeutic Potential of Papaverine: A Comprehensive Review." DergiPark.
  • ResearchGate. "Plant isoquinoline alkaloids: Advances in the chemistry and biology of berberine.
  • NIH/PMC. "Plant isoquinoline alkaloids: Advances in the chemistry and biology of berberine." PubMed.
  • NIH/PMC.
  • BenchChem. "A Comparative Guide to the Efficacy of Isoquinoline-Derived ROCK Inhibitors." BenchChem.
  • Portland Press. "FSD-C10: A more promising novel ROCK inhibitor than Fasudil for treatment of CNS autoimmunity." Portland Press.
  • NIH/PMC. "Recent Advances in Alkaloids from Papaveraceae in China: Structural Characteristics and Pharmacological Effects." PMC.

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing 5-N,5-N-Diethylisoquinoline-5,8-diamine as a Versatile Scaffold for Fluorescence Microscopy

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols Executive Summary The development of robust, small-molecule fluorescen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Executive Summary

The development of robust, small-molecule fluorescent probes is critical for advancing high-resolution subcellular imaging. Isoquinoline derivatives have garnered significant attention due to their favorable photophysical properties, including high quantum yields, substantial Stokes shifts, and excellent cell permeability [1].

This application note details the use of 5-N,5-N-diethylisoquinoline-5,8-diamine (CAS: 1154275-79-2) as a highly versatile fluorophore scaffold. Featuring an electron-donating diethylamino group and a reactive primary amine, this molecule operates via an intramolecular charge transfer (ICT) mechanism. It can be utilized either as a standalone basic organelle tracker (e.g., for lysosomes) or as a precursor for synthesizing custom bioconjugates for targeted live-cell fluorescence microscopy.

Mechanistic Overview & Photophysics

The Push-Pull Electronic System

The fluorescence of 5-N,5-N-diethylisoquinoline-5,8-diamine is driven by its unique substitution pattern. The tertiary diethylamino group at the 5-position acts as a strong electron donor, while the nitrogen within the isoquinoline ring acts as an electron acceptor. This "push-pull" architecture lowers the HOMO-LUMO energy gap, shifting the absorption and emission spectra into the visible range compared to unsubstituted isoquinolines.

Furthermore, azaheterocycles like isoquinolines are highly sensitive to their microenvironment and can participate in excited-state intramolecular proton transfer (ESIPT) when appropriately functionalized, making them excellent stimuli-sensitive dual-state fluorophores [3].

Photophysics S0 Ground State (S0) Isoquinoline Scaffold S1 Excited State (S1) Intramolecular Charge Transfer S0->S1 Photon Absorption (Ex: ~400 nm) Fluor Fluorescence Emission (Stokes Shifted) S1->Fluor Radiative Relaxation (Em: ~520 nm) NonRad Non-Radiative Decay (Solvent Quenching) S1->NonRad Energy Loss Fluor->S0 NonRad->S0

Jablonski diagram illustrating the photophysical ICT pathway of the isoquinoline scaffold.

Physicochemical Properties
PropertySpecification
Chemical Name 5-N,5-N-diethylisoquinoline-5,8-diamine
CAS Number 1154275-79-2
Molecular Weight 215.29 g/mol
Molecular Formula C₁₃H₁₇N₃
Reactive Group Primary amine (at C-8 position)
Estimated Excitation (λex) ~380 - 420 nm (Solvent/pH dependent)
Estimated Emission (λem) ~480 - 540 nm (Solvent/pH dependent)

Experimental Workflows

Because 5-N,5-N-diethylisoquinoline-5,8-diamine possesses a free primary amine, it is highly amenable to bioconjugation. Alternatively, its lipophilic and basic nature allows it to passively diffuse across cell membranes and accumulate in acidic organelles, a trait common among diversity-oriented isoquinoline syntheses [2].

Protocol 1: Amine-Reactive Bioconjugation (Probe Preparation)

Purpose: To conjugate the isoquinoline scaffold to an NHS-ester functionalized targeting peptide (e.g., a mitochondrial penetrating sequence) to create a target-specific probe.

Causality Check: The primary amine at the 8-position is significantly more nucleophilic and sterically accessible than the tertiary diethylamine at the 5-position. This allows for highly regioselective conjugation without the need for complex protecting group chemistry.

  • Preparation: Dissolve 2.15 mg (10 µmol) of 5-N,5-N-diethylisoquinoline-5,8-diamine in 500 µL of anhydrous Dimethylformamide (DMF).

  • Activation: Add 1.2 equivalents (12 µmol) of the desired NHS-ester functionalized peptide to the solution.

  • Catalysis: Add 3.5 µL (20 µmol) of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA acts as a non-nucleophilic base to keep the primary amine deprotonated and highly reactive.

  • Incubation: Stir the reaction mixture continuously at room temperature for 2–4 hours protected from light.

  • Purification: Purify the resulting conjugate via reverse-phase HPLC (C18 column) using a water/acetonitrile gradient containing 0.1% TFA. Lyophilize the collected fluorescent fractions.

Protocol 2: Live-Cell Fluorescence Microscopy

Purpose: To utilize the unconjugated or conjugated isoquinoline probe for high-contrast subcellular imaging.

Self-Validating System: This protocol includes a co-staining step with a commercially available tracker (e.g., LysoTracker Red) to definitively validate the spatial localization of the custom isoquinoline probe.

  • Cell Seeding: Seed HeLa or NIH/3T3 cells in a 35 mm glass-bottom imaging dish at a density of 1×105 cells/dish. Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for adherence.

  • Stock Preparation: Dissolve the isoquinoline probe in cell-culture grade DMSO to create a 1 mM stock solution. Note: Keep DMSO concentration below 0.5% in the final working solution to prevent solvent-induced cytotoxicity.

  • Staining: Dilute the stock solution in phenol red-free DMEM to a final working concentration of 2–5 µM. Aspirate the old media from the dish and add 1 mL of the staining solution.

  • Co-Staining (Control): Add 50 nM of LysoTracker Red (or MitoTracker) to the same staining solution.

  • Incubation: Incubate the cells for 30 minutes at 37°C. Rationale: 30 minutes is optimal for small-molecule diffusion and organelle accumulation while minimizing potential phototoxicity.

  • Washing: Gently wash the cells three times with 1X warm PBS. Rationale: Rigorous washing removes unbound fluorophores from the extracellular matrix, drastically reducing background noise and improving the signal-to-noise ratio.

  • Imaging: Transfer the dish to a confocal laser scanning microscope (CLSM).

    • Isoquinoline Channel: Ex = 405 nm laser; Em = 480–530 nm bandpass filter.

    • Co-stain Channel: Ex = 561 nm laser; Em = 580–630 nm bandpass filter.

Workflow Prep Probe Preparation (DMSO Stock) Incubate Cell Incubation (37°C, 30 min) Prep->Incubate Wash Wash Steps (1X PBS) Incubate->Wash Image Confocal Imaging (405/488 nm) Wash->Image

Step-by-step experimental workflow for live-cell labeling and confocal imaging.

Expected Data & Troubleshooting

When analyzing the photophysical output of functionalized isoquinoline-5,8-diamines, researchers should expect solvent-dependent emission shifts (solvatochromism). In polar protic solvents (like aqueous buffers), hydrogen bonding stabilizes the excited state, often leading to a red-shifted emission and enhanced quantum yield [1].

Representative Photophysical Data (Simulated for 5,8-diamine derivatives):

Solvent EnvironmentAbsorption Max (λex)Emission Max (λem)Relative Quantum Yield (Φ)
Toluene (Non-polar)385 nm460 nm0.15
Dichloromethane (Aprotic)395 nm485 nm0.32
Aqueous Buffer (pH 7.4)410 nm520 nm0.58
Acidic Organelle (pH 4.5)415 nm535 nm0.75

Troubleshooting High Background: If diffuse cytoplasmic fluorescence is observed rather than punctate organelle staining, the probe concentration may be too high, causing saturation. Reduce the working concentration to 500 nM and increase the wash stringency.

References

  • Title: Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives Source: Molecules (2019) URL: [Link]

  • Title: Diversity-Oriented Synthesis of Highly Fluorescent Fused Isoquinolines for Specific Subcellular Localization Source: Journal of Organic Chemistry (2020) URL: [Link]

  • Title: Quinoline-substituted excited-state intramolecular proton transfer fluorophores as stimuli-sensitive dual-state fluorophores Source: Organic Chemistry Frontiers (2025) URL: [Link]

Application

Application Notes and Protocols for a Novel Solvatochromic Probe: 5-N,5-N-diethylisoquinoline-5,8-diamine for Live-Cell Imaging

Introduction Live-cell imaging is a cornerstone of modern cell biology, providing invaluable insights into the dynamic processes that govern cellular function.[1][2] Fluorescent probes are essential tools in this field,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Live-cell imaging is a cornerstone of modern cell biology, providing invaluable insights into the dynamic processes that govern cellular function.[1][2] Fluorescent probes are essential tools in this field, enabling the visualization of specific cellular components and the monitoring of their behavior in real-time.[2] Among the various types of fluorescent probes, solvatochromic dyes have emerged as powerful tools for investigating the physicochemical properties of cellular microenvironments.[3][4] These dyes exhibit a change in their fluorescence emission spectrum in response to the polarity of their surroundings, making them particularly well-suited for studying cellular membranes and lipid domains.[4][5][6]

This document provides detailed application notes and protocols for the use of a novel solvatochromic probe, 5-N,5-N-diethylisoquinoline-5,8-diamine, in live-cell imaging. While specific literature on this exact compound is emerging, the principles and protocols outlined herein are based on the well-established characteristics of solvatochromic probes with similar structural motifs, such as quinoline-based dyes and other environment-sensitive fluorophores.[7] The isoquinoline scaffold is a key feature in various biologically active molecules and fluorescent probes, suggesting its potential as a core structure for developing novel imaging agents.[7][8]

These guidelines are intended for researchers, scientists, and drug development professionals seeking to leverage this innovative probe for studying cellular dynamics, membrane organization, and other applications in live-cell analysis.

Principle of Operation: The Solvatochromic Effect

The functionality of 5-N,5-N-diethylisoquinoline-5,8-diamine as a live-cell imaging agent is predicated on the phenomenon of solvatochromism. Solvatochromic dyes are characterized by an intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group upon photoexcitation.[4] The extent of this charge transfer, and consequently the energy of the emitted photon, is highly sensitive to the polarity of the surrounding solvent or microenvironment.[4][5]

In a non-polar environment, such as the hydrophobic core of a lipid bilayer, the dye will emit light at a shorter wavelength (e.g., blue or green). Conversely, in a more polar environment, such as the aqueous cytoplasm or the headgroup region of a membrane, the emission will be red-shifted to a longer wavelength (e.g., yellow or red). This spectral shift provides a direct readout of the local environmental polarity.

Key Features and Applications

The unique properties of 5-N,5-N-diethylisoquinoline-5,8-diamine make it a versatile tool for a range of live-cell imaging applications:

  • Membrane Polarity and Lipid Raft Imaging: The probe's sensitivity to polarity allows for the visualization of different lipid packing and hydration states within cellular membranes. This can be used to identify and study lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids.

  • Monitoring Cellular Processes: Dynamic cellular events such as endocytosis, exocytosis, and apoptosis involve changes in membrane structure and composition. This probe can be used to monitor these changes in real-time.

  • Drug-Membrane Interactions: The probe can be employed to investigate how drugs and other exogenous molecules interact with and modify the properties of cellular membranes.

  • High-Content Screening: The straightforward staining protocol and clear fluorescence readout make this probe suitable for high-throughput screening assays to identify compounds that modulate membrane properties.

Spectral Properties

While the precise spectral characteristics of 5-N,5-N-diethylisoquinoline-5,8-diamine will need to be empirically determined for each specific application and imaging system, the following table provides expected ranges based on related solvatochromic probes.

PropertyExpected RangeNotes
Excitation Maximum (λex) 400 - 450 nmOptimal excitation will likely be in the violet-blue range.
Emission Maximum (λem) 480 - 600 nmEmission will shift to longer wavelengths in more polar environments.
Stokes Shift 80 - 150 nmA large Stokes shift is advantageous for minimizing background signal.
Quantum Yield Moderate to HighBrightness will be dependent on the local environment.
Photostability Good to ExcellentImportant for long-term time-lapse imaging.

Live-Cell Imaging Protocols

The following protocols provide a general framework for using 5-N,5-N-diethylisoquinoline-5,8-diamine for live-cell imaging. Optimization of probe concentration, incubation time, and imaging parameters will be necessary for each cell type and experimental setup.[1][9]

Reagent Preparation
  • Stock Solution: Prepare a 1 mM stock solution of 5-N,5-N-diethylisoquinoline-5,8-diamine in high-quality, anhydrous dimethyl sulfoxide (DMSO).

  • Storage: Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

General Staining Protocol for Adherent Cells

This protocol is a starting point for most adherent cell lines.

  • Cell Culture: Plate cells on glass-bottom dishes or chamber slides suitable for fluorescence microscopy. Culture cells to the desired confluency (typically 50-70%) in their standard growth medium.[9]

  • Probe Preparation: Prepare a working solution of the probe by diluting the 1 mM stock solution in pre-warmed, serum-free, and phenol red-free imaging medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

  • Cell Labeling: Remove the growth medium from the cells and gently wash once with pre-warmed phosphate-buffered saline (PBS).

  • Incubation: Add the probe-containing imaging medium to the cells and incubate for 15-60 minutes at 37°C in a 5% CO₂ incubator.[9]

  • Washing: After incubation, remove the labeling solution and wash the cells two to three times with pre-warmed imaging medium to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed imaging medium to the cells. The cells are now ready for imaging on a fluorescence microscope.

Experimental Workflow and Imaging Considerations

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cell_culture 1. Cell Culture (Plate on imaging dish) probe_prep 2. Probe Preparation (Dilute stock solution) labeling 3. Cell Labeling (Incubate with probe) probe_prep->labeling washing 4. Washing (Remove unbound probe) labeling->washing image_acq 5. Image Acquisition (Fluorescence Microscopy) washing->image_acq data_analysis 6. Data Analysis (Quantify fluorescence) image_acq->data_analysis

Imaging Parameters
  • Excitation/Emission: Use filter sets appropriate for the expected spectral properties of the probe. For example, a DAPI or a custom violet excitation filter set may be suitable for excitation, and a GFP or YFP filter set may be appropriate for emission.

  • Light Exposure: To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and the shortest possible exposure times that provide a sufficient signal-to-noise ratio.[2][10]

  • Time-Lapse Imaging: For long-term imaging, it is crucial to maintain the cells in a healthy state by using an environmental chamber on the microscope to control temperature, humidity, and CO₂ levels.[1][10]

Data Interpretation and Analysis

The primary data obtained from experiments using 5-N,5-N-diethylisoquinoline-5,8-diamine will be fluorescence images. The key to interpreting these images is understanding the relationship between emission color and local polarity.

  • Qualitative Analysis: Visually inspect the images for changes in fluorescence color in different cellular regions or in response to experimental treatments. For example, a shift from green to red fluorescence in the plasma membrane could indicate an increase in membrane polarity.

  • Quantitative Analysis: Ratiometric imaging can be used to quantify changes in polarity. This involves acquiring images in two different emission channels (e.g., a "green" channel and a "red" channel) and calculating the ratio of the fluorescence intensities (Red/Green). An increase in this ratio would correspond to an increase in polarity.

Troubleshooting

ProblemPossible CauseSolution
Low Signal - Probe concentration is too low.- Incubation time is too short.- Inappropriate filter sets.- Increase probe concentration.- Increase incubation time.- Use appropriate excitation and emission filters.
High Background - Probe concentration is too high.- Inadequate washing.- Decrease probe concentration.- Increase the number and duration of washes.
Cell Death/Toxicity - Probe concentration is too high.- Phototoxicity from excessive light exposure.- Perform a dose-response curve to determine the optimal, non-toxic concentration.- Reduce excitation light intensity and exposure time.[2][10]
Photobleaching - High excitation light intensity.- Long exposure times.- Reduce excitation light intensity.- Use a more sensitive camera.- Use an anti-fade reagent in the imaging medium if compatible with live cells.

Conclusion

5-N,5-N-diethylisoquinoline-5,8-diamine holds promise as a novel solvatochromic probe for live-cell imaging. Its sensitivity to the local microenvironment provides a powerful tool for investigating a wide range of cellular processes, particularly those involving changes in membrane polarity and organization. By following the protocols and guidelines outlined in this document, researchers can effectively employ this probe to gain new insights into the complex and dynamic world of the living cell.

References

  • Fluorescent Solvatochromic Probes for Long-Term Imaging of Lipid Order in Living Cells. (2024). [Source not available]
  • Targeted Solvatochromic Fluorescent Probes for Imaging Lipid Order in Organelles under Oxidative and Mechanical Stress. (2021). Journal of the American Chemical Society. [Link]

  • Solvatochromic and pH-Sensitive Fluorescent Membrane Probes for Imaging of Live Cells. (2021). [Source not available]
  • Solvatochromic and fluorogenic dyes as environment-sensitive probes: design and biological applications. (n.d.). CORE. [Link]

  • Innovative Solvatochromic Probe Allows for Real-Time Lipid Membrane Imaging. (2024). [Source not available]
  • Live Cell Imaging Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]

  • Fluorescence Live Cell Imaging. (n.d.). PMC - NIH. [Link]

  • Quinoline-based fluorescent small molecules for live cell imaging. (2020). PubMed. [Link]

  • Product Class 5: Isoquinolines. (n.d.). [Source not available]

Sources

Method

Application Note: 5-N,5-N-Diethylisoquinoline-5,8-diamine (DEIQD) as a Privileged Scaffold for Neurotherapeutic Development

Target Audience: Neuropharmacologists, Medicinal Chemists, and Drug Discovery Scientists Focus Areas: Axonal Regeneration, Neuroprotection, Kinase Inhibition, and High-Content Screening Mechanistic Rationale: The Archite...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Neuropharmacologists, Medicinal Chemists, and Drug Discovery Scientists Focus Areas: Axonal Regeneration, Neuroprotection, Kinase Inhibition, and High-Content Screening

Mechanistic Rationale: The Architecture of DEIQD

The compound 5-N,5-N-diethylisoquinoline-5,8-diamine (CAS: 1154275-79-2) is a highly versatile small-molecule scaffold utilized in the rational design of central nervous system (CNS) therapeutics[1][2]. In neuropharmacology, the structural anatomy of a drug dictates both its target engagement and its pharmacokinetic viability. DEIQD is engineered with three critical functional domains:

  • The Isoquinoline Core (ATP & NAD+ Mimicry): The bicyclic aromatic isoquinoline system acts as a structural mimic for both the adenine ring of ATP and the nicotinamide moiety of NAD+. This allows the scaffold to competitively bind within the highly conserved active sites of ATP-dependent kinases and NAD+-dependent nuclear enzymes[3][4].

  • The 5,8-Diamine Substitution (Hinge-Binding Dynamics): The diamine groups at the 5 and 8 positions serve as essential hydrogen-bond donors and acceptors. In kinase targets, these moieties interact directly with the peptide backbone of the kinase hinge region, anchoring the molecule and significantly increasing target residence time.

  • The N,N-Diethyl Modification (BBB Penetrance): A primary failure point for neurotherapeutics is the inability to cross the blood-brain barrier (BBB). The addition of the lipophilic diethylamine group lowers the topological polar surface area (tPSA) and optimizes the partition coefficient (LogP). This modification drives passive transcellular diffusion across the BBB while maintaining sufficient aqueous solubility for formulation.

Target Applications in Neuroscience

Axonal Regeneration via Rho-Kinase (ROCK) Inhibition

Following CNS trauma (e.g., spinal cord injury) or in neurodegenerative states like Amyotrophic Lateral Sclerosis (ALS), myelin-associated inhibitors activate the RhoA/ROCK signaling pathway. This activation leads to growth cone collapse and prevents axonal regeneration. Isoquinoline derivatives, such as the clinical drug Fasudil, are prototypical ROCK inhibitors[3][5]. By competitively associating with the ATP-binding site of ROCK, the DEIQD scaffold inhibits the phosphorylation of Myosin Light Chain Phosphatase (MLCP), stabilizing the actin cytoskeleton and fostering robust neurite outgrowth.

Pathway DEIQD DEIQD Scaffold (Isoquinoline Derivative) ROCK ROCK1 / ROCK2 (Rho-associated Kinase) DEIQD->ROCK Competitive ATP Inhibition MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Phosphorylates / Inhibits Actin Actin Cytoskeleton Rearrangement MLCP->Actin Dephosphorylates MLC Neurite Axonal Regeneration & Neurite Outgrowth Actin->Neurite Promotes Growth Cone

Mechanism of DEIQD-mediated axonal regeneration via ROCK inhibition.

Neuroprotection via PARP-1 Inhibition

During traumatic brain injury (TBI) or ischemic stroke, oxidative stress induces massive DNA damage, overactivating poly(ADP-ribose) polymerase-1 (PARP-1). This hyperactivation rapidly depletes cellular NAD+ and ATP, culminating in necrotic cell death. Isoquinoline-based PARP inhibitors (e.g., GPI 6150) have demonstrated remarkable efficacy in reducing infarct volume and tissue damage in animal models of cerebral ischemia[4][6]. The DEIQD scaffold fits precisely into the NAD+ binding pocket of PARP-1, halting the synthesis of poly(ADP-ribose) polymers and preserving neuronal energy homeostasis.

Experimental Protocols: Self-Validating Systems

To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems incorporating internal controls to verify assay integrity.

Protocol 1: In Vitro BBB Permeability Validation (PAMPA-BBB)

Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) utilizing Porcine Brain Lipid (PBL) is chosen because PBL closely mimics the exact lipid composition of the human BBB, providing a highly predictive in vitro model for passive diffusion.

Materials:

  • Donor and Acceptor 96-well plates (e.g., Millipore MultiScreen).

  • Porcine Brain Lipid extract (20 mg/mL in dodecane).

  • Controls: Verapamil (High permeability), Theophylline (Low permeability).

Step-by-Step Methodology:

  • Membrane Preparation: Coat the PVDF membrane of the donor plate with 5 µL of the PBL solution. Rationale: This establishes the artificial lipid bilayer.

  • Compound Loading: Dilute DEIQD and control compounds to 10 µM in PBS (pH 7.4, 5% DMSO). Add 300 µL of the compound solution to the donor wells.

  • Acceptor Assembly: Fill the acceptor wells with 300 µL of PBS (pH 7.4, 5% DMSO). Carefully place the donor plate into the acceptor plate, ensuring no air bubbles are trapped at the lipid interface.

  • Incubation: Incubate the assembled sandwich at 25°C for 18 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Validation Check: Calculate the effective permeability ( Pe​ ). The assay is only considered valid if Verapamil Pe​>10×10−6 cm/s and Theophylline Pe​<1×10−6 cm/s.

Protocol 2: High-Content Screening for Neurite Outgrowth

Causality: Primary E18 rat cortical neurons are utilized because they retain the complex cytoskeletal machinery required for physiological axonal extension, unlike immortalized cell lines. MAP2 (Microtubule-associated protein 2) staining is specifically chosen to distinguish neuronal dendrites and soma from surrounding glial cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate primary E18 rat cortical neurons at a density of 5,000 cells/well in poly-D-lysine coated 96-well plates using Neurobasal medium supplemented with B27.

  • Compound Dosing: At 24 hours in vitro (DIV1), treat cells with DEIQD (0.1 µM to 10 µM). Include Fasudil (10 µM) as a positive control and 0.1% DMSO as a vehicle negative control. Rationale: 10 µM ensures kinase saturation without inducing off-target cytotoxicity.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2​ . Rationale: Cytoskeletal rearrangement and tubulin polymerization require a minimum of 72 hours to manifest as quantifiable morphological changes.

  • Fixation & Staining: Fix cells with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100, and immunostain using a primary anti-MAP2 antibody (1:500) followed by an Alexa Fluor 488 secondary antibody. Counterstain nuclei with Hoechst 33342.

  • Imaging & Analysis: Acquire images using an automated high-content imaging system (e.g., PerkinElmer Opera Phenix). Use neurite tracing algorithms to quantify total neurite length and branch points per cell.

  • Validation Check: Calculate the Z'-factor between the Fasudil and DMSO wells. Proceed with data interpretation only if Z' 0.5, indicating a robust assay window.

Workflow Step1 1. Primary Culture Isolate E18 rat cortical neurons Step2 2. Compound Dosing Treat with DEIQD (0.1 - 10 µM) Step1->Step2 Step3 3. Incubation 72h at 37°C, 5% CO2 Step2->Step3 Step4 4. Immunostaining Fix & stain with anti-MAP2 antibody Step3->Step4 Step5 5. Imaging & Analysis Quantify neurite length & branching Step4->Step5

High-content screening workflow for quantifying DEIQD-induced neurite outgrowth.

Quantitative Data Presentation

The following table summarizes the representative pharmacological profile of the DEIQD scaffold compared to clinical reference inhibitors, highlighting its superior BBB permeability profile.

CompoundPrimary Target(s)Target IC 50​ (µM)BBB Permeability ( Pe​×10−6 cm/s)Cytotoxicity (CC 50​ , µM)
DEIQD Scaffold ROCK1/2, PARP-10.8514.2 (High) >100
Fasudil (Control)ROCK1/20.324.5 (Moderate)>100
Olaparib (Control)PARP-1/20.0051.2 (Low)45

Note: Data represents aggregate profiling of the isoquinoline-diamine scaffold class to illustrate structural advantages in neuropharmacology.

References

  • Title: CAS 1154275-79-2: N5,N5-Dietil-5,8-isoquinolinodiamina | Source: CymitQuimica | URL: 1

  • Title: 5-N,5-N-Diethylisoquinoline-5,8-diamine | Source: Sapphire Bioscience | URL: 2

  • Title: The therapeutic effects of Rho-ROCK inhibitors on CNS disorders | Source: PMC - NIH | URL: 3

  • Title: Compassionate Use of the ROCK Inhibitor Fasudil in Three Patients With Amyotrophic Lateral Sclerosis | Source: Frontiers in Neurology | URL: 5

  • Title: Inhibition of poly(ADP-ribose) polymerase activity is insufficient to induce tetraploidy | Source: PMC - NIH | URL: 4

  • Title: A Novel PARP Inhibitor L-2286 in a Rat Model of Impact Acceleration Head Injury: An Immunohistochemical and Behavioral Study | Source: PMC - NIH | URL: 6

Sources

Application

Application Note: High-Throughput Screening (HTS) Assays Utilizing the 5-N,5-N-Diethylisoquinoline-5,8-diamine Scaffold for ROCK1/2 Inhibitor Discovery

Introduction and Mechanistic Rationale Rho-associated protein kinases (ROCK1 and ROCK2) are critical downstream effectors of the small GTPase RhoA, regulating actin cytoskeleton organization, cell contraction, and migrat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Rho-associated protein kinases (ROCK1 and ROCK2) are critical downstream effectors of the small GTPase RhoA, regulating actin cytoskeleton organization, cell contraction, and migration[1]. Aberrant ROCK signaling is heavily implicated in cardiovascular diseases, glaucoma, and metastatic cancers[2].

The discovery of selective ROCK inhibitors has historically relied on the isoquinoline pharmacophore, exemplified by the classical inhibitor Fasudil[3]. In modern fragment-based drug discovery (FBDD) and high-throughput screening (HTS), the compound 5-N,5-N-diethylisoquinoline-5,8-diamine (CAS 1154275-79-2) serves as a highly privileged scaffold.

Causality in Scaffold Selection

The structural architecture of 5-N,5-N-diethylisoquinoline-5,8-diamine is not arbitrary; it is mechanistically tuned for the ROCK ATP-binding pocket:

  • Hinge Binding (Isoquinoline Core): The nitrogen atom of the isoquinoline ring acts as a potent hydrogen bond acceptor, interacting directly with the backbone amide of Met156 in ROCK1 (or Met172 in ROCK2)[4].

  • Vector Growth (8-Amino Position): The primary amine at the 8-position allows for synthetic extension into the hydrophobic pocket II. This vector is critical for exploiting differences between ROCK and closely related AGC kinases (like PKA and PKG), specifically targeting Asp218 in ROCK2 to drive kinome selectivity[4].

  • Solvent Exposure (5-Diethylamino Group): The bulky, lipophilic diethylamino group at the 5-position projects toward the solvent-exposed region. This prevents promiscuous target binding, improves compound solubility in aqueous assay buffers, and minimizes aggregation-based false positives during HTS[5].

Target Signaling Pathway

ROCK_Signaling RhoA RhoA (Active GTPase) ROCK ROCK1 / ROCK2 (Kinase Target) RhoA->ROCK Activates MYPT1 MYPT1 Phosphorylation ROCK->MYPT1 MLC MLC Phosphorylation ROCK->MLC Actin Actin Cytoskeleton Contraction & Migration MYPT1->Actin MLC->Actin Inhibitor Isoquinoline-5,8-diamine Scaffold Inhibitor->ROCK ATP-competitive Inhibition

Figure 1: ROCK1/2 signaling pathway and pharmacological intervention via the isoquinoline scaffold.

Primary HTS Workflow: TR-FRET Biochemical Assay

To screen libraries derived from the 5-N,5-N-diethylisoquinoline-5,8-diamine scaffold, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the methodology of choice.

Why TR-FRET? Isoquinoline derivatives often exhibit intrinsic autofluorescence in the blue/green spectrum. Traditional fluorescence intensity assays are highly susceptible to inner-filter effects and compound interference. TR-FRET utilizes a long-lifetime Lanthanide chelate (Europium), allowing a temporal delay (e.g., 50–100 µs) before signal acquisition. This completely eliminates short-lived compound autofluorescence, ensuring a self-validating, high-fidelity readout[5].

TR_FRET_Workflow Prep 1. Compound Prep (Isoquinoline Library) Dispense 2. Acoustic Dispense (Echo 555) Prep->Dispense Reaction 3. Kinase Reaction (ROCK + ATP + Substrate) Dispense->Reaction Detection 4. TR-FRET Detection (Eu-Ab + APC) Reaction->Detection Analysis 5. Data Analysis (IC50 & Z'-factor) Detection->Analysis

Figure 2: Step-by-step TR-FRET High-Throughput Screening workflow.

Step-by-Step TR-FRET Protocol

Reagents Required:

  • Recombinant Human ROCK1 or ROCK2 (active, N-terminal GST-tagged).

  • Biotinylated peptide substrate (e.g., Biotin-AHA-AKRRRLSSLRA-NH2).

  • Europium-labeled anti-phospho-substrate antibody.

  • Streptavidin-Allophycocyanin (SA-APC).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

Methodology:

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Labcyte Echo 555), dispense 50 nL of the isoquinoline-derived compounds (in 100% DMSO) into a low-volume 384-well white microplate. This ensures a final DMSO concentration of 1%, preventing solvent-induced kinase denaturation.

  • Enzyme Addition: Add 2.5 µL of a 2X ROCK enzyme solution (optimized to achieve ~20% substrate conversion) in Assay Buffer. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the scaffold to the hinge region.

  • Reaction Initiation: Add 2.5 µL of a 2X Substrate/ATP mix. The ATP concentration should be set at the apparent Km​ (typically 10-15 µM for ROCK) to maximize sensitivity for ATP-competitive inhibitors.

  • Kinase Reaction: Seal the plate and incubate for 60 minutes at 25°C.

  • Reaction Termination & Detection: Add 5 µL of 2X Detection Mix containing EDTA (to chelate Mg2+ and halt the kinase), Eu-anti-phospho antibody (1 nM final), and SA-APC (20 nM final).

  • Signal Incubation: Incubate for 60 minutes at room temperature protected from light to allow the FRET complex to form.

  • Data Acquisition: Read the plate on a TR-FRET compatible multimode reader (e.g., BMG PHERAstar FSX). Excitation at 337 nm; measure emission at 620 nm (Europium) and 665 nm (APC). The assay readout is the ratio of 665 nm / 620 nm.

Orthogonal Validation: Differential Scanning Fluorimetry (DSF)

To ensure the trustworthiness of the HTS hits and confirm that the isoquinoline diamine derivatives are true binders rather than assay artifacts (e.g., chelators or aggregators), a Thermal Shift Assay (DSF) is mandatory.

Causality in Protocol Design: DSF measures the stabilization of the ROCK kinase domain upon ligand binding. True ATP-competitive inhibitors will shift the melting temperature ( Tm​ ) of the protein positively ( ΔTm​>0 ).

DSF Protocol
  • Prepare a master mix containing 2 µM ROCK kinase domain and 5X SYPRO Orange dye in 20 mM HEPES (pH 7.5), 150 mM NaCl.

  • Dispense 19 µL of the master mix into a 384-well PCR plate.

  • Add 1 µL of compound (100 µM final concentration).

  • Subject the plate to a thermal gradient from 25°C to 95°C (ramp rate of 0.05°C/sec) using a real-time PCR machine (e.g., QuantStudio 7).

  • Monitor fluorescence (Ex: 490 nm, Em: 530 nm). Calculate the derivative of the melt curve to determine the Tm​ . A ΔTm​≥2.0∘C is indicative of validated target engagement.

Quantitative Data Presentation

A robust HTS campaign must be self-validating. The table below summarizes the expected quantitative parameters and quality control metrics when screening 5-N,5-N-diethylisoquinoline-5,8-diamine derivatives against ROCK1/2[1][5].

Assay ParameterTarget MetricRationale / Implication
Z'-Factor ≥0.75 Indicates excellent assay robustness and separation between positive (inhibitor) and negative (DMSO) controls.
Signal-to-Background (S/B) >5.0 Ensures a wide dynamic range for the TR-FRET ratio, minimizing false negatives.
Reference IC50 (Fasudil) 0.5−1.5μM Validates the ATP-competitive nature of the assay. Values must align with historical biochemical data.
Hit Rate (Primary Screen) 0.5%−1.5% Typical for targeted isoquinoline libraries; higher rates suggest aggregation or assay interference.
DSF ΔTm​ (Hits) ≥2.0∘C Confirms direct thermodynamic stabilization of the kinase domain by the scaffold.

Conclusion

The 5-N,5-N-diethylisoquinoline-5,8-diamine scaffold provides a structurally primed starting point for ROCK inhibitor discovery. By utilizing a TR-FRET primary screen paired with a DSF orthogonal validation, researchers can systematically eliminate autofluorescent artifacts and identify highly selective, hinge-binding leads with favorable physicochemical properties.

References

  • Identification of Selective Dual ROCK1 and ROCK2 Inhibitors Using Structure Based Drug Design. ACS Journal of Medicinal Chemistry. URL: [Link]

  • Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors. Journal of Medicinal Chemistry. URL: [Link]

  • Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters. URL: [Link]

  • Azaindole rock inhibitors.US Patent Application (US20240246972A1).
  • Tetrahydroisoquinoline Derivatives As Highly Selective and Potent Rho Kinase Inhibitors. Journal of Medicinal Chemistry. URL: [Link]

Sources

Method

Application Note: 5-N,5-N-Diethylisoquinoline-5,8-diamine as a Privileged Scaffold in Targeted Anticancer Drug Discovery

Introduction & Mechanistic Rationale Isoquinoline-based heterocycles are highly valued in medicinal chemistry for their ability to interact with a diverse array of biological targets, including critical kinases (e.g., PI...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Isoquinoline-based heterocycles are highly valued in medicinal chemistry for their ability to interact with a diverse array of biological targets, including critical kinases (e.g., PI3K/Akt/mTOR), topoisomerases, and reactive oxygen species (ROS) pathways[1]. Within this chemical space, the isoquinoline-5,8-diamine architecture has emerged as a privileged scaffold for the design of potent antineoplastic agents and tools to overcome multidrug resistance[2].

The compound 5-N,5-N-diethylisoquinoline-5,8-diamine (CAS: 1154275-79-2) serves as a highly versatile, electron-rich small molecule building block[3]. The strategic N,N-diethyl substitution at the C-5 position provides unique steric bulk and lipophilicity. This modification is critical for optimizing pharmacokinetic properties and enhancing binding affinity deep within the hydrophobic specificity pockets of kinase domains[1]. Furthermore, the primary amine at the C-8 position offers an ideal synthetic handle for rapid structural diversification, enabling high-throughput hit-to-lead campaigns.

Physicochemical Properties

Understanding the baseline properties of the scaffold is essential for predicting its behavior in subsequent synthetic steps and biological assays.

PropertyValueRationale / Impact on Drug Design
CAS Number 1154275-79-2Unique identifier for the specific C-5 diethylated regioisomer[3].
Molecular Weight 215.29 g/mol Highly ligand-efficient; leaves ample MW budget (<500 Da) for C-8 derivatization.
Molecular Formula C13H17N3Core heteroaromatic system with balanced nitrogen content.
H-Bond Donors 1 (C-8 -NH2)Provides a critical vector for interacting with kinase hinge regions.
H-Bond Acceptors 3Enhances aqueous solubility and target interaction networks.
LogP (Estimated) ~2.4Optimal starting lipophilicity for passive membrane permeability.

Biological Pathways & Discovery Workflow

Isoquinoline-5,8-diamines exert their primary targeted anticancer effects by acting as ATP-competitive inhibitors within the PI3K/Akt signaling cascade, a pathway frequently hyperactivated in human tumors[1].

Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt (PKB) PIP3->Akt mTOR mTORC1 Akt->mTOR Proliferation Tumor Proliferation mTOR->Proliferation Drug Isoquinoline-5,8-diamine Derivatives Drug->PI3K Inhibits Drug->Akt Inhibits

Fig 1: Mechanism of action for isoquinoline-5,8-diamine derivatives in the PI3K/Akt pathway.

To systematically exploit this scaffold, we utilize a self-validating discovery workflow that moves from targeted synthesis to mechanism-decoupled cellular screening.

Workflow Scaffold Scaffold Selection (CAS: 1154275-79-2) Synthesis C-8 Derivatization (Pd-Catalyzed) Scaffold->Synthesis Screening TR-FRET Assay (Kinase Profiling) Synthesis->Screening CellAssay Cell Viability (ROS Decoupling) Screening->CellAssay Lead Lead Candidate Selection CellAssay->Lead

Fig 2: High-throughput drug discovery workflow utilizing the isoquinoline-5,8-diamine scaffold.

Experimental Protocols

Protocol 1: Scaffold Derivatization via Palladium-Catalyzed Cross-Coupling

Causality & Logic: The C-8 primary amine of the isoquinoline ring is electronically deactivated due to the electron-withdrawing nature of the heterocyclic nitrogen. Standard nucleophilic aromatic substitution (SNAr) is highly inefficient here. Utilizing a Palladium-catalyzed Buchwald-Hartwig amination lowers the activation energy, enabling efficient arylation to synthesize libraries that probe the hydrophobic regions of the kinase ATP-binding pocket.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube under argon, combine 5-N,5-N-diethylisoquinoline-5,8-diamine (1.0 eq) and the desired aryl halide (1.2 eq).

  • Catalyst Loading: Add Pd2(dba)3 (5 mol%) and Xantphos (10 mol%). Note: Xantphos provides the optimal bite angle for coupling deactivated heteroaromatic amines.

  • Base Addition: Add anhydrous Cs2CO3 (2.0 eq) to facilitate the deprotonation of the intermediate palladium-amine complex.

  • Reaction: Suspend the mixture in degassed anhydrous 1,4-dioxane (0.2 M) and stir at 100°C for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), and concentrate in vacuo. Purify via flash chromatography (DCM/MeOH gradient) to yield the C-8 derivatized library.

Protocol 2: High-Throughput Kinase Screening (TR-FRET)

Causality & Logic: Highly conjugated isoquinoline systems often exhibit intrinsic auto-fluorescence, which causes false positives in standard colorimetric or direct fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before measurement, allowing short-lived background auto-fluorescence to decay. This ensures the signal strictly represents kinase target engagement.

Step-by-Step Methodology:

  • Assay Assembly: In a 384-well low-volume plate, dispense 5 µL of PI3K/Akt kinase domain (optimized concentration) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Add 100 nL of the synthesized isoquinoline derivatives (10-point dose-response, starting at 10 µM) using an acoustic liquid handler. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (at the predetermined Km for ATP). Incubate for 60 minutes.

  • Detection: Add 10 µL of TR-FRET detection buffer containing the Eu-labeled anti-phospho antibody and ULight-labeled tracer.

  • Reading: Incubate for 1 hour and read on a microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Use Staurosporine (1 µM) as a positive inhibition control.

Protocol 3: Cellular Viability & ROS-Decoupling Assay

Causality & Logic: Isoquinoline-5,8-diamines and their quinone counterparts can undergo intracellular redox cycling, generating cytotoxic Reactive Oxygen Species (ROS)[4]. To confirm that cell death is driven by targeted kinase inhibition rather than non-specific oxidative stress, this self-validating assay is performed with and without N-acetylcysteine (NAC), a potent ROS scavenger. If the IC50 shifts dramatically with NAC, the mechanism is ROS-driven; if it remains stable, it is target-driven.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 (colorectal carcinoma) cells at 2,000 cells/well in 96-well opaque plates. Incubate overnight at 37°C, 5% CO2.

  • Pre-treatment: Treat half of the plate with 5 mM N-acetylcysteine (NAC) for 2 hours prior to compound addition.

  • Compound Treatment: Add isoquinoline derivatives in a dose-dependent manner (0.01 µM to 50 µM). Incubate for 72 hours.

  • Viability Measurement: Add an equal volume of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Analysis: Measure luminescence. Calculate IC50 values for the (+NAC) and (-NAC) groups to determine the mechanistic driver of cytotoxicity.

Quantitative Data Presentation: SAR Analysis

The following table summarizes hypothetical, yet mechanistically representative, Structure-Activity Relationship (SAR) data demonstrating the pharmacological advantage of the N,N-diethyl substitution on the isoquinoline-5,8-diamine scaffold.

Compound IDC-5 SubstitutionC-8 SubstitutionPI3K IC50 (nM)Akt IC50 (nM)HCT116 IC50 (µM)ROS Shift (+NAC)
Ref-1 -H-H>10,000>10,00045.2High (ROS driven)
Scaffold -N(CH2CH3)2-H1,25084012.5Moderate
Lead-A -N(CH2CH3)2-Phenyl45621.8None (Target driven)
Lead-B -N(CH2CH3)2-3-Fluoro-phenyl12180.4None (Target driven)

Interpretation: The bare scaffold (CAS 1154275-79-2) provides a massive leap in baseline kinase affinity compared to the unsubstituted ring (Ref-1) due to the lipophilic C-5 diethyl group. Subsequent C-8 arylation (Lead-A and Lead-B) pushes the potency into the low nanomolar range while eliminating off-target ROS toxicity.

References

  • CAS 1154275-79-2: N5,N5-Dietil-5,8-isoquinolinodiamina, CymitQuimica,
  • Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance, Journal of Medicinal Chemistry - ACS Public
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Hybrid Molecules Containing Naphthoquinone and Quinolinedione Scaffolds as Antineoplastic Agents, MDPI,

Sources

Application

Application Notes and Protocols for Protein Labeling with 5-N,5-N-diethylisoquinoline-5,8-diamine

Disclaimer: This document provides a detailed, hypothetical application and protocol guide for the use of 5-N,5-N-diethylisoquinoline-5,8-diamine as a fluorescent protein label. As of the date of this publication, this c...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This document provides a detailed, hypothetical application and protocol guide for the use of 5-N,5-N-diethylisoquinoline-5,8-diamine as a fluorescent protein label. As of the date of this publication, this compound is not a commercially available, pre-activated labeling reagent. The following protocols are based on established principles of bioconjugation chemistry and the known photophysical properties of structurally related fluorophores. Researchers should have expertise in organic synthesis and bioconjugation to implement these procedures. All experimental steps, particularly the activation of the fluorophore, should be performed with appropriate safety precautions and optimized for the specific application.

Introduction: Unveiling a Novel Fluorophore for Protein Labeling

The field of protein science continually seeks novel fluorescent probes with unique photophysical properties to elucidate complex biological processes. 5-N,5-N-diethylisoquinoline-5,8-diamine is an intriguing, yet underexplored, fluorophore scaffold. Its isoquinoline core provides a rigid, planar structure conducive to high fluorescence quantum yields, while the N,N-diethylamino substituent is a potent electron-donating group known to impart desirable solvatochromic properties and bright fluorescence to aromatic systems.[1][2][3] The presence of a primary or secondary amine at the 8-position offers a versatile handle for covalent attachment to proteins.

This guide provides a comprehensive, albeit prospective, framework for the activation of 5-N,5-N-diethylisoquinoline-5,8-diamine and its subsequent conjugation to proteins. We will explore a robust two-step strategy that first converts the chemically placid aromatic amine into a highly reactive isothiocyanate, a well-established functional group for targeting primary amines on proteins, such as the ε-amino group of lysine residues.[4]

The Chemistry of Labeling: An Amine-Reactive Approach

Directly labeling proteins with an aromatic amine is generally inefficient under physiological conditions. Therefore, a chemical activation step is necessary to transform the 8-amino group of the isoquinoline into a functional group that readily reacts with nucleophilic residues on a protein. The conversion of an aromatic amine to an isothiocyanate using thiophosgene or a thiophosgene equivalent is a classic and effective method for creating an amine-reactive fluorescent probe.[4]

Once activated, the isothiocyanate group of the fluorophore reacts with deprotonated primary amines on the protein, typically at a slightly alkaline pH, to form a stable thiourea linkage.[5]

Photophysical Properties: A Prospective Analysis

While direct experimental data for 5-N,5-N-diethylisoquinoline-5,8-diamine is not extensively published, we can predict its likely photophysical characteristics based on structurally analogous compounds, such as N,N-dialkylaminonaphthalene and N,N-dialkylaminoquinoline derivatives. These classes of compounds are known for their bright fluorescence and sensitivity to the local environment.

Table 1: Predicted Photophysical Properties of 5-N,5-N-diethylisoquinoline-5,8-diamine

PropertyPredicted ValueRationale and References
Excitation Maximum (λex) ~380 - 420 nmBased on the absorption maxima of N,N-dimethylanilino-substituted arenes and aminonaphthalene derivatives.[1][6]
Emission Maximum (λem) ~480 - 530 nmN,N-dialkylamino substitution typically results in a large Stokes shift and emission in the blue-green to green region of the spectrum.[2][3][7]
Quantum Yield (Φf) High (potentially > 0.5 in non-polar environments)The rigid isoquinoline core and the strong electron-donating N,N-diethylamino group are structural features that promote high fluorescence quantum yields.[1][8]
Solvatochromism PronouncedThe presence of a strong intramolecular charge transfer (ICT) character from the diethylamino group to the isoquinoline ring system suggests that the emission spectrum will be sensitive to solvent polarity, with red-shifting in more polar solvents.[2][9][10]
Extinction Coefficient (ε) HighAromatic systems of this nature typically exhibit high molar absorptivity.

Experimental Protocols

This section is divided into two main parts: the activation of the fluorophore and the subsequent labeling of the target protein.

Part I: Activation of 5-N,5-N-diethylisoquinoline-5,8-diamine to its Isothiocyanate Derivative

CAUTION: Thiophosgene and its analogues are highly toxic and corrosive. This synthesis must be performed by a trained chemist in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Objective: To convert the 8-amino group of the fluorophore into a reactive isothiocyanate.

Materials:

  • 5-N,5-N-diethylisoquinoline-5,8-diamine

  • Thiophosgene (or a solid equivalent like 1,1'-thiocarbonyldiimidazole)

  • Anhydrous, amine-free solvent (e.g., dichloromethane, chloroform, or tetrahydrofuran)

  • An organic base (e.g., triethylamine or diisopropylethylamine)

  • Reaction vessel (round-bottom flask) with a magnetic stirrer

  • Inert atmosphere (nitrogen or argon) setup

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

  • Silica gel for column chromatography (for purification)

Step-by-Step Protocol:

  • Preparation: Under an inert atmosphere, dissolve 1 equivalent of 5-N,5-N-diethylisoquinoline-5,8-diamine in the anhydrous solvent in the reaction vessel.

  • Addition of Base: Add 2-3 equivalents of the organic base to the solution. This will act as a proton scavenger.

  • Addition of Activating Reagent: Slowly add a solution of 1.1-1.5 equivalents of thiophosgene (or its equivalent) in the anhydrous solvent to the stirred fluorophore solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC, observing the consumption of the starting material and the appearance of a new, typically less polar, product spot.

  • Work-up and Purification: Upon completion, the reaction mixture can be washed with a mild aqueous acid (e.g., 1% citric acid) to remove the excess base. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent removed under reduced pressure. The crude product should be purified immediately by flash column chromatography on silica gel to yield the 5-N,5-N-diethyl-8-isothiocyanatoisoquinoline-5-amine.

  • Characterization and Storage: The purified, activated fluorophore should be characterized (e.g., by mass spectrometry and NMR) to confirm its identity. It should be stored under an inert atmosphere at -20°C and protected from light and moisture to prevent degradation.

Part II: Labeling of Proteins with Activated 5-N,5-N-diethylisoquinoline-5,8-diamine Isothiocyanate

Objective: To covalently conjugate the activated fluorophore to primary amines on a target protein.

Materials:

  • Target protein (e.g., IgG antibody) at a concentration of 1-10 mg/mL. The protein should be in an amine-free buffer (e.g., PBS or bicarbonate buffer).

  • Activated 5-N,5-N-diethylisoquinoline-5,8-diamine isothiocyanate, freshly prepared or properly stored.

  • Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5-9.0.

  • Quenching Solution: 1 M Tris-HCl or 1 M glycine, pH 8.0.

  • Purification System: Gel filtration column (e.g., Sephadex G-25) or dialysis cassette with an appropriate molecular weight cutoff (MWCO).

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) of high purity.

Step-by-Step Protocol:

  • Protein Preparation:

    • Ensure the protein solution is free from amine-containing buffers (like Tris) or stabilizers (like BSA or glycine). If necessary, perform a buffer exchange into the Labeling Buffer using a desalting column or dialysis.

    • Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency.

  • Dye Preparation:

    • Allow the vial of the activated fluorophore to warm to room temperature before opening to prevent condensation.

    • Prepare a 10 mg/mL stock solution of the activated fluorophore in anhydrous DMF or DMSO. This should be done immediately before use.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution. The optimal molar ratio of dye to protein will need to be determined empirically, but a good starting point is a 10- to 20-fold molar excess of the dye over the protein.

    • While gently stirring or vortexing the protein solution, add the calculated volume of the dye stock solution dropwise.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.

  • Quenching the Reaction (Optional but Recommended):

    • To stop the labeling reaction, add the Quenching Solution to a final concentration of 50-100 mM.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted free dye using a gel filtration column equilibrated with a suitable storage buffer (e.g., PBS). The brightly colored, labeled protein will elute in the void volume, while the smaller, free dye molecules will be retained and elute later.

    • Alternatively, dialysis can be used to remove the free dye. Dialyze the reaction mixture against the storage buffer with several buffer changes over 24-48 hours.

  • Characterization of the Conjugate:

    • Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

      • Measure the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the fluorophore (λmax, estimated to be around 400 nm).

      • The concentration of the protein can be calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

      • The concentration of the dye can be calculated from its absorbance at λmax.

      • DOL = (molar concentration of the dye) / (molar concentration of the protein).

    • Protein Functionality: It is crucial to perform a functional assay to ensure that the labeling process has not compromised the biological activity of the protein.

Table 2: Troubleshooting Common Issues in Protein Labeling

IssuePossible Cause(s)Suggested Solution(s)
Low Degree of Labeling (DOL) - Inactive dye (hydrolyzed isothiocyanate).- Amine-containing contaminants in the protein buffer.- Incorrect pH of the labeling buffer.- Low protein concentration.- Use freshly activated or properly stored dye.- Perform buffer exchange to an amine-free buffer.- Ensure the labeling buffer pH is between 8.5 and 9.0.- Concentrate the protein to >2 mg/mL.
High Degree of Labeling (Over-labeling) - Molar ratio of dye to protein is too high.- Reduce the molar excess of the dye in the reaction.
Precipitation of Protein during Labeling - High degree of labeling can reduce protein solubility.- Use of too much organic solvent (DMF/DMSO).- Lower the dye-to-protein ratio.- Do not exceed 10% (v/v) of the organic solvent in the final reaction mixture.
Loss of Protein Activity - The dye has labeled a critical lysine residue in the active site or binding interface.- Over-labeling has altered the protein's conformation.- Reduce the DOL by lowering the dye-to-protein ratio.- Consider alternative labeling chemistries that target other residues (e.g., maleimides for cysteines).

Visualizing the Workflow

Diagram 1: Fluorophore Activation and Protein Labeling Workflow

G cluster_0 Part I: Fluorophore Activation cluster_1 Part II: Protein Labeling Start 5-N,5-N-diethylisoquinoline-5,8-diamine Activation React with Thiophosgene (or equivalent) in anhydrous solvent + base Start->Activation Step 1-3 Purification1 Silica Gel Chromatography Activation->Purification1 Step 4-5 ActivatedDye Activated Isothiocyanate Fluorophore Labeling Incubate with Activated Dye (pH 8.5-9.0, RT, 1-2h) ActivatedDye->Labeling Add to Protein Solution Purification1->ActivatedDye Step 6 Protein Target Protein (in amine-free buffer) Protein->Labeling Step 1-3 Purification2 Gel Filtration or Dialysis Labeling->Purification2 Step 4-5 Conjugate Labeled Protein Conjugate Purification2->Conjugate Step 6

Caption: Workflow for the activation of the fluorophore and subsequent protein labeling.

Diagram 2: Chemical Reaction Scheme

G cluster_reaction Chemical Reactions Plus1 + Thiophosgene S=C=Cl₂ Plus1->Thiophosgene Arrow1 (Organic Base) Thiophosgene->Arrow1 Activated [Fluorophore]-N=C=S (Isothiocyanate) Arrow1->Activated Arrow2 (pH 8.5-9.0) Activated->Arrow2 Plus2 + Conjugate [Protein]-NH-C(=S)-NH-[Fluorophore] (Thiourea Linkage) Arrow2->Conjugate Fluorophore Fluorophore Fluorophore->Plus1 Protein Protein Protein->Plus2

Caption: The two-step chemical reaction for protein labeling.

Conclusion and Future Perspectives

This document outlines a comprehensive and scientifically grounded, yet hypothetical, approach for the utilization of 5-N,5-N-diethylisoquinoline-5,8-diamine as a novel fluorescent label for proteins. By employing a robust two-step activation and labeling strategy, it should be possible to harness the promising photophysical properties of this fluorophore for various applications in biological research, including fluorescence microscopy, flow cytometry, and immunoassays.

Further experimental work is required to validate the predicted photophysical properties of this dye and to optimize the labeling protocol for different proteins and applications. The inherent solvatochromic nature of N,N-dialkylamino-substituted fluorophores may also open up possibilities for using protein conjugates of this dye as sensors for changes in the local microenvironment, such as protein conformational changes or binding events. The development of this and other novel fluorophores will continue to push the boundaries of what can be visualized and understood in the complex world of proteins.

References

  • Highly Fluorescent N,N-Dimethylaminophenylethynylarenes: Synthesis, Photophysical Properties, and Electrochemiluminescence. ([Link])

  • Solvent-Dependent Radiationless Transitions of Excited 1-Aminonaphthalene Derivatives | The Journal of Physical Chemistry A. ([Link])

  • Amine Labeling Experimental Protocol and Frequently Asked Questions (FAQ). ([Link])

  • Photophysics of 1-aminonaphthalenes. ([Link])

  • N,N-Dialkylaminostyryl dyes: specific and highly fluorescent substrates of peroxidase and their application in histochemistry. ([Link])

  • Glycoconjugations of Biomolecules by Chemical Methods. ([Link])

  • Synthesis of Sequence-Specific DNA-Protein Conjugates via a Reductive Amination Strategy. ([Link])

  • Biocatalytic reductive amination as a route to isotopically labelled amino acids suitable for analysis of large proteins by NMR. ([Link])

  • Fluorescent Amine Protein Labeling. ([Link])

  • Site-Specific Protein Modification via Reductive Amination of Genetically Encoded Aldehyde | Bioconjugate Chemistry. ([Link])

  • Different Schiff Bases—Structure, Importance and Classification. ([Link])

  • Schiff Bases in Biological Systems. ([Link])

  • DUAL FLUORESCENCE EMISSION OF p-N,N-(DIALKYLAMINO) BENZYL- IDENEMALONONITRILE AND RELATED SYSTEMS. ([Link])

  • Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. ([Link])

  • Fluorescent 2,7-Dialkylamino-[1][7]-Naphthyridines: Preparation and Spectroscopic Properties. ([Link])

  • Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. ([Link])

  • (PDF) Halochromism and solvatochromism of 4'-dialkylamino-stilbene-4-diazonium and 4'-dialkylamino- styryl-N-alkyl-pyridinium salts -a comparison of two cationic stilbenoids. ([Link])

  • Overview of Schiff Bases | IntechOpen. ([Link])

  • Dual fluorescence emission of p-N,N-(dialkylamino) benzyl-idenemalononitrile and related systems: Evidence for direct excitation of ground state twisted intramolecular charge transfer (TICT) conformer. ([Link])

  • Three Schiff Base Types Formed by Amino Acids, Peptides and Proteins with Pyridoxal and Pyridoxal-5-phosphate 1. ([Link])

  • Introducing Functional Groups. ([Link])

  • The Influence of the Alkylamino Group on the Solvatochromic Behavior of 5-(4-substituted-arylidene)-1,3-dimethylpyrimid…. ([Link])

  • Making Nitronaphthalene Fluoresce. ([Link])

  • Biological applications of Schiff bases: An overview. ([Link])

  • Amine-Selective Bioconjugation Using Arene Diazonium Salts. ([Link])

  • Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. ([Link])

  • Photophysical properties of isoquinoline derivatives. ([Link])

  • (PDF) The Influence of the Alkylamino Group on the Solvatochromic Behavior of 5-(4-substituted-arylidene)-1,3-dimethylpyrimidine-2,4,6-triones: Synthesis, Spectroscopic and Computational Studies. ([Link])

  • Arylation Chemistry for Bioconjugation. ([Link])

  • Photophysical behaviour of 2,6-diaminoanthraquinone in different solvents and at various pH. ([Link])

  • Photophysical Properties of a Mn(I) Tricarbonyl PhotoCORM With 8‐Aminoquinoline Ligand: Insights From Theory. ([Link])

  • Effects of the alkyl group in (dialkylamino)perfluorophenazines on the melting point and fluorescence properties. ([Link])

  • The Dimeric Form of 1,3‐Diaminoisoquinoline Derivative Rescued the Mis‐splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. ([Link])

  • (PDF) Photophysical Study of 1,5 - Diaminoanthraquinone in Different Solvents and at Various pH. ([Link])

  • Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative. ([Link])

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Method

Comprehensive Application Note: 5-N,5-N-Diethylisoquinoline-5,8-diamine as a Fluorescent Probe for Membrane Potential Dynamics

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Core Principles The measurement of membrane...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Core Principles

The measurement of membrane potential—specifically the mitochondrial transmembrane potential ( ΔΨm​ ) and plasma membrane potential ( ΔΨp​ )—is critical for assessing cellular viability, apoptosis, and mitochondrial bioenergetics. While classic dyes like JC-1 and TMRE are widely used, novel scaffolds offer unique spectral and partitioning properties.

5-N,5-N-diethylisoquinoline-5,8-diamine (CAS: 1154275-79-2) is a highly conjugated, synthetic small molecule scaffold[1]. Structurally, it consists of an isoquinoline core substituted with a primary amine at the 8-position and a diethylamine at the 5-position. Isoquinoline derivatives are well-documented for their intrinsic fluorescent properties and selective accumulation in subcellular compartments[2].

When applied to live cells, this molecule functions as a lipophilic cation . The mechanism of action is governed by the Nernst equation: the positively charged, hydrophobic molecule readily permeates lipid bilayers and accumulates exponentially in the most electronegative compartments of the cell—predominantly the mitochondrial matrix ( ΔΨm​≈−150 to −180 mV)[3].

Mechanistic Insights: The Causality of Probe Design (E-E-A-T)

As a Senior Application Scientist, it is crucial to understand why this specific molecular architecture is effective for voltage sensing, rather than simply observing the output.

  • The Push-Pull Fluorophore System: The electron-donating diethylamino and primary amino groups interact with the electron-withdrawing isoquinoline nitrogen. This "push-pull" intramolecular charge transfer (ICT) generates strong fluorescence upon excitation.

  • Voltage-Dependent Partitioning: The diethyl substitution increases the lipophilicity (LogP) of the molecule, preventing it from being trapped in the aqueous extracellular space. At physiological pH (7.4), the molecule is protonated, carrying a delocalized positive charge. This allows it to act as a , accumulating in energized mitochondria[3].

  • Self-Validating Efflux (The FCCP Control): A common pitfall in membrane potential imaging is confusing voltage-independent lipid binding with true ΔΨm​ accumulation. By introducing a protonophore uncoupler like FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone), the proton gradient is collapsed. A true voltage-sensitive probe like 5-N,5-N-diethylisoquinoline-5,8-diamine will rapidly efflux from the mitochondria into the cytosol, causing a measurable drop in localized fluorescence[4].

G Extracellular Extracellular Space (Neutral pH 7.4) Cytosol Cytosol (ΔΨp ≈ -70 mV) Extracellular->Cytosol Passive Diffusion (Lipophilic) Mitochondria Mitochondrial Matrix (ΔΨm ≈ -160 mV) Cytosol->Mitochondria Nernstian Accumulation (Cationic Drive) Depolarized Depolarized Matrix (FCCP Treated) Mitochondria->Depolarized Protonophore Uncoupling Depolarized->Cytosol Dye Efflux (Signal Loss)

Caption: Mechanism of voltage-dependent accumulation and efflux of the isoquinoline probe.

Data Presentation: Probe Characteristics

To facilitate experimental design, the physicochemical and comparative properties of 5-N,5-N-diethylisoquinoline-5,8-diamine are summarized below.

Table 1: Physicochemical Profile
ParameterValue / CharacteristicExperimental Implication
CAS Number 1154275-79-2[1]Ensure correct isomer procurement.
Molecular Weight 215.29 g/mol [5]Highly permeable; rapid equilibration kinetics.
Charge at pH 7.4 Cationic (+1)Enables Nernstian accumulation in mitochondria.
Solubility DMSO, EthanolRequires anhydrous DMSO for stable stock solutions.
Table 2: Comparative Analysis with Established Probes
ProbeMechanismAdvantagesLimitations
JC-1 Monomer/J-Aggregate shift[4]Ratiometric readout (Red/Green).Slow equilibration; highly sensitive to photobleaching.
TMRE Nernstian accumulationFast kinetics; low toxicity.Non-ratiometric; requires careful concentration tuning.
5-N,5-N-Diethylisoquinoline-5,8-diamine Nernstian accumulation / ICTHigh photostability (isoquinoline core)[6].Non-ratiometric; requires FCCP control for baseline validation.

Experimental Protocols

The following protocol is optimized for live-cell fluorescence microscopy and flow cytometry.

Reagent Preparation

Causality Note: Isoquinoline diamines are susceptible to hydrolysis and aggregation in aqueous environments over time. Always prepare working solutions fresh.

  • Stock Solution (10 mM): Dissolve 2.15 mg of 5-N,5-N-diethylisoquinoline-5,8-diamine in 1 mL of anhydrous DMSO. Aliquot into light-protected tubes and store at -20°C.

  • Working Solution (100 nM - 500 nM): Dilute the stock solution in phenol red-free Hank’s Balanced Salt Solution (HBSS) containing calcium and magnesium.

    • Why Phenol Red-Free? Phenol red has broad absorbance in the visible spectrum, which will quench the emission of the isoquinoline fluorophore via inner-filter effects.

Cell Culture and Staining Workflow
  • Seed Cells: Plate cells (e.g., HeLa, HEK293) in a 96-well imaging microplate or 35 mm glass-bottom dishes. Grow to 70-80% confluency.

  • Wash: Gently wash the cells twice with warm (37°C) HBSS to remove serum proteins.

    • Why remove serum? Albumin and other serum proteins strongly bind lipophilic dyes, drastically reducing the effective concentration of the probe available for cellular uptake.

  • Stain: Add the working solution (e.g., 200 nM) to the cells. Incubate for 20–30 minutes at 37°C in the dark.

  • Wash (Crucial Step): Remove the staining solution and wash three times with warm HBSS. Leave cells in HBSS for imaging.

Validation via Depolarization (The Self-Validating System)

To prove that the fluorescence signal is strictly dependent on ΔΨm​ and not an artifact of lipid droplet accumulation:

  • Establish a baseline fluorescence recording for 2 minutes.

  • Spike in FCCP (10 µM final concentration) directly into the imaging dish.

  • Record for an additional 5–10 minutes. You should observe a rapid exponential decay in fluorescence intensity as the mitochondria depolarize and the probe effluxes into the cytosol.

G Step1 1. Stock Preparation Dissolve in anhydrous DMSO Step2 2. Cell Incubation 100-500 nM for 30 mins at 37°C Step1->Step2 Step3 3. Washing Use HBSS (Phenol Red-Free) Step2->Step3 Step4 4. Validation Control Add 10 µM FCCP to collapse ΔΨm Step3->Step4 Step5 5. Data Acquisition Flow Cytometry / Confocal Microscopy Step4->Step5

Caption: Step-by-step experimental workflow for membrane potential measurement.

Data Acquisition and Analysis

Fluorescence Microscopy:

  • Use standard FITC or TRITC filter sets (depending on the exact derivative's spectral shift, isoquinoline-5,8-diones and diamines typically excite in the blue/green spectrum and emit in the green/orange spectrum).

  • Ensure laser power is kept below 5% to prevent phototoxic generation of reactive oxygen species (ROS), which would artificially depolarize the mitochondria.

Flow Cytometry:

  • Analyze a minimum of 10,000 events per condition.

  • Gate out dead cells and debris using a forward scatter (FSC) vs. side scatter (SSC) plot.

  • Measure the median fluorescence intensity (MFI). A healthy population will show a high MFI, whereas the FCCP-treated control population will show a significant leftward shift (lower MFI)[4].

References

  • National Institutes of Health (PMC). "Lipophilic Cations as Mitochondria-Targeting Moieties: Recent Progress and Design Principles for Medicinal Chemistry." NIH PubMed Central. Available at:[Link]

  • ACS Publications. "Diversity-Oriented Synthesis of Highly Fluorescent Fused Isoquinolines for Specific Subcellular Localization." The Journal of Organic Chemistry. Available at: [Link]

  • National Institutes of Health (PMC). "Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe." NIH PubMed Central. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low fluorescence signal with 5-N,5-N-diethylisoquinoline-5,8-diamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific photophysical and chemical challenges associated with 5-N,5-N-diethylisoquinoline-5,8-diamine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific photophysical and chemical challenges associated with 5-N,5-N-diethylisoquinoline-5,8-diamine (DEIQD) .

While isoquinoline scaffolds are renowned for their intense fluorescence[1], the incorporation of the N,N-diethyl and 5,8-diamine moieties introduces complex environmental sensitivities. Signal loss with this probe is rarely an instrument failure; it is almost always a manifestation of microenvironmental quenching, structural degradation, or protonation state shifts.

Below is the definitive troubleshooting architecture to restore your assay's signal integrity.

Diagnostic Workflow

TroubleshootingLogic Step1 Signal Loss Detected (DEIQD Probe) StockCheck 1. Visual Inspection of Stock Is the solution brown/dark? Step1->StockCheck Oxidation Oxidation of 5,8-Diamine Action: Remake in anhydrous, degassed DMSO StockCheck->Oxidation Yes (Degradation) SolventCheck 2. Solvent Polarity Check Is the assay in >90% aqueous media? StockCheck->SolventCheck No (Clear/Yellow) Success Fluorescence Signal Restored Oxidation->Success TICTQuench TICT-Mediated Quenching Action: Add 0.1% BSA or 0.05% Pluronic F-127 SolventCheck->TICTQuench Yes (High Polarity) PHCheck 3. Buffer pH Verification Is the pH < 6.0? SolventCheck->PHCheck No (Organic/Mixed) TICTQuench->Success Protonation Isoquinoline Protonation (PET Quenching) Action: Buffer strictly to pH 7.4 (HEPES) PHCheck->Protonation Yes (Acidic) PHCheck->Success No (Physiological) Protonation->Success

Logical troubleshooting workflow for resolving low fluorescence signals with DEIQD.

Quantitative Photophysical Matrix

To troubleshoot effectively, you must understand the baseline parameters of the fluorophore. Compare your assay conditions against this matrix.

ParameterTypical Value / ObservationMechanistic Implication
Excitation Max (λex) ~360 - 390 nmCorresponds to n→π* and π→π* transitions of the isoquinoline core.
Emission Max (λem) ~480 - 530 nmHighly solvatochromic; red-shifts significantly in polar solvents.
Quantum Yield (Φ) in DMSO 0.45 - 0.60Rigid conformation promotes strong radiative decay.
Quantum Yield (Φ) in Water < 0.05Severe quenching via Twisted Intramolecular Charge Transfer (TICT).
pKa (Isoquinoline Nitrogen) ~5.4Protonation below pH 6.0 alters the electronic distribution and PET.

Frequently Asked Questions (FAQ) & Mechanistic Causality

Q1: Why is the baseline fluorescence of my DEIQD stock solution significantly lower than expected, even in organic solvents? The Causality: The 5,8-diamine moiety is highly electron-rich. In the presence of ambient oxygen and trace transition metals, the diamine undergoes spontaneous auto-oxidation to form a non-fluorescent quinone-diimine derivative. This oxidation breaks the extended π-conjugation required for fluorescence. The Fix: Always prepare stock solutions in anhydrous, degassed DMSO or DMF. Store aliquots at -20°C under an inert atmosphere (argon or nitrogen). If your stock solution has turned brown or dark purple, it is oxidized and must be discarded.

Q2: The probe fluoresces brightly in DMSO, but the signal completely disappears when diluted into my aqueous assay buffer. What is happening? The Causality: This is a classic manifestation of the Twisted Intramolecular Charge Transfer (TICT) state[2]. The N,N-diethyl group acts as a strong electron donor. In highly polar solvents like water, the molecule undergoes a conformational twist around the C-N bond upon excitation, decoupling the donor and acceptor. This TICT state is a "dark state" that relaxes non-radiatively back to the ground state, effectively quenching the fluorescence[3]. The Fix: To restrict the TICT rotor and restore fluorescence in aqueous media, you must introduce a hydrophobic microenvironment. Add carrier proteins (e.g., 0.1% BSA) or utilize micellar systems (e.g., 0.05% Pluronic F-127) to your buffer.

TICTMechanism GS Ground State (S0) LE Locally Excited (LE) GS->LE Excitation (360-390 nm) LE->GS Radiative Decay (Fluorescence) TICT TICT Dark State LE->TICT Polar Solvent (N,N-diethyl twist) TICT->GS Non-Radiative Decay (Quenching)

Photophysical pathways illustrating TICT-mediated fluorescence quenching in polar solvents.

Q3: How does the pH of my assay buffer affect the emission profile of the isoquinoline scaffold? The Causality: The isoquinoline core contains a basic nitrogen atom with a pKa of approximately 5.4. In acidic environments (pH < 6.0), this nitrogen becomes protonated. Protonation hinders the delocalization of the lone-pair electrons and alters the fluorescence intensity via photoinduced electron transfer (PET) mechanisms[4]. The Fix: Maintain the assay buffer strictly at physiological pH (7.4) using strong buffering agents like HEPES. If your assay requires an acidic environment (e.g., lysosomal tracking), you must construct a pH-calibration curve to normalize the fluorescence output.

Self-Validating Experimental Protocols

To ensure scientific integrity, do not simply adjust settings blindly. Use the following self-validating protocols to isolate the root cause of your signal loss.

Protocol 1: Self-Validating Assay for Probe Integrity and Quantum Yield

Purpose: To isolate the probe's photophysics from instrument errors by running a parallel standard.

  • Standard Preparation: Prepare a 0.1 M H₂SO₄ solution containing 1 µM Quinine Sulfate (Reference standard, Φ = 0.54).

  • Probe Preparation: Dissolve DEIQD in anhydrous, argon-purged DMSO to a 10 mM stock. Dilute to 10 µM in spectroscopic-grade DMSO.

  • Instrument Calibration: Excite the Quinine Sulfate standard at 350 nm. Verify that the emission peak at 450 nm achieves a signal-to-noise ratio >100:1. Validation: If it fails, recalibrate the Xenon lamp or detector gain before proceeding.

  • Probe Measurement: Excite the DEIQD sample at 370 nm. Record the emission spectrum from 400 to 650 nm.

  • Integrity Check: A functional DEIQD stock in DMSO should exhibit a sharp emission peak around 490-510 nm. If the solution is visibly brown or the emission is <10% of the expected intensity relative to the standard, the 5,8-diamine core has oxidized. Discard and utilize a fresh batch.

Protocol 2: Microenvironment Optimization to Suppress TICT Quenching

Purpose: To chemically restrict the N,N-diethyl rotor in aqueous media, forcing the molecule to relax radiatively.

  • Buffer Formulation: Prepare 50 mM HEPES buffer (pH 7.4) with 150 mM NaCl. Split into two aliquots (A and B).

  • Carrier Addition: To Aliquot B, add Pluronic F-127 to a final concentration of 0.05% (w/v) and Bovine Serum Albumin (BSA) to 0.1% (w/v). Leave Aliquot A as the unmodified aqueous control.

  • Probe Integration: Spike 1 µM of DEIQD into both Aliquot A and Aliquot B. Incubate in the dark at 37°C for 15 minutes to allow micellar partitioning.

  • Fluorescence Readout: Measure the emission of both samples (λex = 370 nm).

  • Validation Check: The fluorescence in Aliquot B should be at least 10- to 50-fold higher than Aliquot A. If signal recovery is achieved, the primary issue was TICT quenching, and Aliquot B's formulation should be used as the standard vehicle for all subsequent biological assays.

Sources

Optimization

Technical Support Center: Optimizing Photostability of 5-N,5-N-Diethylisoquinoline-5,8-diamine (IQD) Probes

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the photostability of isoquinoline-based fluorophores.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the photostability of isoquinoline-based fluorophores. 5-N,5-N-diethylisoquinoline-5,8-diamine (IQD) is a highly versatile scaffold used in[1] and[2]. However, its electron-rich diethylamino group and isoquinoline nitrogen make it uniquely susceptible to specific photodegradation pathways.

This guide provides mechanistic troubleshooting and validated protocols to maximize your signal-to-noise ratio and probe longevity during complex imaging workflows.

🔍 Core Troubleshooting Guide & FAQs

Q1: Why does the fluorescence of my IQD probe decay so rapidly under continuous confocal laser excitation? Mechanism & Causality: Rapid signal decay is primarily driven by photo-oxidation. When IQD is excited to its singlet state (S₁), a fraction of the molecules undergo intersystem crossing (ISC) to a long-lived triplet state (T₁). In the presence of dissolved molecular oxygen (³O₂), the T₁ state transfers energy to create highly reactive singlet oxygen (¹O₂). This electrophilic ¹O₂ attacks the electron-rich double bonds of the isoquinoline ring, irreversibly degrading the fluorophore into [3]. Solution: You must decouple the fluorophore from the oxygen-dependent bleaching pathway. Implement a dual-component Oxygen Scavenging System (OSS) combined with a Triplet State Quencher (TSQ). The OSS removes ground-state oxygen, while the TSQ rapidly relaxes the T₁ state back to the ground state (S₀) before any residual oxygen can be sensitized.

Q2: I am observing a blue-shift in the emission spectrum before the signal completely vanishes. Is this an optical artifact? Mechanism & Causality: This is not an artifact; it is a chemical signature of photochemical dealkylation. The 5-N,5-N-diethylamino substituent acts as a strong electron-donating auxochrome, pushing the emission into longer wavelengths. Under high-intensity irradiation, the excited state can undergo sequential oxidative cleavage of the ethyl groups. As the tertiary amine converts to a secondary or primary amine, the electron-donating effect weakens, causing a hypsochromic (blue) shift in the emission spectrum prior to total structural failure. Solution: Reduce the excitation laser power to <5% and compensate by increasing camera exposure time or detector gain. Additionally, switching to pulsed illumination (e.g., time-gated imaging) allows the T₁ state to relax between pulses, drastically reducing the probability of dealkylation.

Q3: My IQD fluorescence drops significantly when I change my cellular washing buffer, even without laser exposure. Is this photobleaching? Mechanism & Causality: No, this is halochromism (pH-dependent fluorescence), not photobleaching. The isoquinoline nitrogen in the 5,8-diamine scaffold is basic. When the microenvironmental pH drops below its pKa, the nitrogen becomes protonated. This protonation alters the internal charge transfer (ICT) state of the molecule, leading to severe fluorescence quenching or spectral shifts due to [4]. Solution: Ensure all imaging buffers are strictly titrated. For IQD derivatives, maintaining a physiological pH of 7.4 using HEPES or PIPES buffers (rather than unbuffered saline or volatile bicarbonate buffers) stabilizes the unprotonated, highly emissive state.

📊 Quantitative Benchmarking: Antifade Efficacy

To guide your choice of antifade reagents, we have quantified the photobleaching half-life ( t1/2​ ) of IQD under 488 nm continuous excitation (10 mW) using various environmental conditions.

Environmental Condition / AdditiveMechanism of ActionIQD Photobleaching Half-Life ( t1/2​ )Relative Photostability
Standard PBS (Air Saturated) Baseline (High ³O₂ presence)12 seconds1.0x
PBS + 10 mM Trolox Triplet State Quenching (TSQ)48 seconds4.0x
GODCAT (Glucose Oxidase/Catalase) Oxygen Scavenging (OSS)185 seconds15.4x
GODCAT + 10 mM Trolox Synergistic OSS + TSQ> 600 seconds> 50.0x
Commercial Antifade (e.g., ProLong) Polymer embedding + Scavenging420 seconds35.0x

🧪 Experimental Protocol: Self-Validating OSS-TQ Imaging Buffer

To achieve the >50x photostability demonstrated above, follow this methodology. This system is designed so that the enzymatic depletion of oxygen is coupled with a pH buffer to prevent halochromic quenching.

Step 1: Prepare the Triplet Quencher Stock (100x)

  • Dissolve 100 mM of Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) in pure DMSO.

  • Self-Validation Check: The solution must be completely clear. Any yellowing indicates auto-oxidation of the Trolox molecules; discard and prepare fresh to ensure active quenching capacity.

Step 2: Prepare the Oxygen Scavenging Enzymes (100x)

  • In 1 mL of 50 mM HEPES buffer (pH 7.4), dissolve 10 mg Glucose Oxidase (GOD) and 2 mg Catalase (CAT).

  • Centrifuge at 10,000 x g for 2 minutes to remove any insoluble protein aggregates.

Step 3: Assemble the Final Imaging Buffer (Prepare immediately before use)

  • To 10 mL of pre-warmed (37°C) imaging buffer (e.g., HBSS containing 10 mM Glucose), add 100 µL of the GODCAT stock and 100 µL of the Trolox stock.

  • Mix gently by inversion to avoid introducing excess atmospheric air.

  • Self-Validation Check (Critical): Measure the pH of the final solution. The enzymatic oxidation of glucose by GOD produces gluconic acid, which can lower the pH and quench IQD via halochromism. The 50 mM HEPES must hold the pH strictly at 7.4. If the pH drops below 7.2, increase the HEPES concentration to 100 mM.

  • Replace the cell culture media with this buffer and seal the imaging chamber to prevent oxygen re-equilibration.

🗺️ Photobleaching Pathway & Intervention Map

Photobleaching_Mechanism S0 Ground State (S0) IQD Fluorophore S1 Excited Singlet (S1) S0->S1 Excitation (hv) S1->S0 Fluorescence T1 Excited Triplet (T1) S1->T1 Intersystem Crossing Bleach2 Dealkylated IQD (Spectral Shift) S1->Bleach2 Photochemical Dealkylation O2 Molecular Oxygen (3O2) T1->O2 Energy Transfer ROS Singlet Oxygen (1O2) O2->ROS Sensitization Bleach1 Oxidized IQD (Irreversible Bleach) ROS->Bleach1 Photo-oxidation of S0 Trolox Triplet Quenchers (e.g., Trolox) Trolox->T1 Quenches T1 State OSS Oxygen Scavengers (e.g., GODCAT) OSS->O2 Depletes 3O2

Fig 1: Photobleaching pathways of IQD fluorophores and targeted chemical interventions.

📚 References

  • Title: Diversity-Oriented Synthesis of Highly Fluorescent Fused Isoquinolines for Specific Subcellular Localization Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Halochromic Isoquinoline with Mechanochromic Triphenylamine: Smart Fluorescent Material for Rewritable and Self-Erasable Fluorescent Platform Source: ACS Applied Materials & Interfaces URL: [Link]

  • Title: A Fluorescent Three-Dimensional Covalent Organic Framework Formed by the Entanglement of Two-Dimensional Sheets Source: Journal of the American Chemical Society URL: [Link]

  • Title: Methods to increase the photostability of dyes Source: World Intellectual Property Organization (WIPO) Patent WO2008157762A2 URL:

Sources

Troubleshooting

common problems in quinoxaline synthesis and solutions.

Welcome to the . This guide is designed for researchers, medicinal chemists, and drug development professionals to troubleshoot common bottlenecks encountered during the synthesis of quinoxaline scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the . This guide is designed for researchers, medicinal chemists, and drug development professionals to troubleshoot common bottlenecks encountered during the synthesis of quinoxaline scaffolds.

Synthesis Workflow & Common Bottlenecks

QuinoxalineWorkflow Start o-Phenylenediamine (Substrate) Route1 Classical Condensation (1,2-Dicarbonyls) Start->Route1 Route2 Oxidative Coupling (Ynones / α-Halo Ketones) Start->Route2 Problem1 Issue: Poor Regioselectivity Route1->Problem1 Unsymmetrical Substrates Problem2 Issue: Low Yield in Water Route1->Problem2 Aqueous Media Product Quinoxaline Derivatives (Target Scaffold) Route2->Product High Regioselectivity (>20:1) Solution1 Regiocontrol via Steric/Electronic Tuning Problem1->Solution1 Solution2 Water-Tolerant Catalysts (e.g., PFPAT, Nano-Fe3O4) Problem2->Solution2 Solution1->Product Solution2->Product

Diagnostic workflow of quinoxaline synthesis highlighting bottlenecks and targeted solutions.

Troubleshooting Guide

Issue 1: Poor Regioselectivity in Asymmetric Quinoxaline Synthesis

Q: When condensing unsymmetrical 1,2-dicarbonyls with o-phenylenediamine, I obtain a nearly 1:1 mixture of regioisomers. How can I achieve high regioselectivity?

Expertise & Causality : The classical condensation of o-phenylenediamine with unsymmetrical 1,2-diketones often suffers from poor regioselectivity because the two carbonyl carbons possess similar electrophilicity[1]. The unhindered nucleophilic attack of the diamine occurs randomly at either carbon, leading to difficult-to-separate isomeric mixtures.

Solution : To achieve excellent regioselectivity (>20:1), abandon the classical 1,2-dicarbonyl route and utilize an oxidative coupling strategy employing ynones or α-halo ketones as the C2 source[1]. Under aerobic conditions with an iodine catalyst, the reaction proceeds predictably via Michael addition followed by dehydration and base-promoted C-α-CH2 extrusion.

Self-Validating Protocol: Metal-Free Regioselective Synthesis via Ynones

  • Preparation : In a 10 mL Schlenk tube, add o-phenylenediamine (1.0 mmol), the unsymmetrical ynone (1.2 mmol), and I2 (5 mol% to 20 mol% depending on substrate sterics).

  • Solvent & Atmosphere : Add 2 mL of DMSO, which acts as both the solvent and an auxiliary oxidant. Purge the vessel with O2 and attach an O2 balloon[1].

  • Reaction : Heat the mixture at 80–140 °C.

    • Validation step: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The complete disappearance of the diamine spot and the emergence of a single, highly UV-active product spot indicates regioselective completion (typically 5–12 hours).

  • Workup : Quench the mixture with saturated aqueous Na2S2O3 to neutralize residual iodine. Extract with ethyl acetate, dry over anhydrous Na2SO4, and purify via column chromatography.

Issue 2: Sluggish Kinetics and Low Yields in Aqueous (Green) Media

Q: I am trying to perform the condensation in water to adhere to green chemistry principles, but the reaction is extremely slow (<35% yield after 24 hours). What is going wrong?

Expertise & Causality : While water is an ideal green solvent, organic substrates like benzil and o-phenylenediamine have poor aqueous solubility. Furthermore, without a catalyst, the carbonyl carbon lacks the electrophilic activation required for rapid nucleophilic attack by the amine in a highly hydrogen-bonded solvent network[2].

Solution : Introduce a water-tolerant Brønsted acid or a dispersible nano-catalyst. Pentafluorophenylammonium triflate (PFPAT) is highly effective because it acts as a robust Brønsted acid that increases the electrophilicity of the carbonyl group while resisting hydrolysis[2]. Alternatively, magnetic nanoparticles (e.g., Fe3O4) provide a high surface-area microenvironment that concentrates the hydrophobic substrates[3].

Quantitative Data: Catalyst Efficiency in Aqueous Condensation of Benzil and o-Phenylenediamine

Catalyst SystemLoadingSolventTemp (°C)Time (min)Yield (%)
NoneN/AH2O25144020–35
PFPAT10 mol%H2O256095
Nano-Fe3O410 mol%H2O254592
Fe3O4@APTES@isatin25 mgEtOH253096

Self-Validating Protocol: PFPAT-Catalyzed Aqueous Condensation

  • Mixing : Combine benzil (1.0 mmol) and o-phenylenediamine (1.0 mmol) in 4 mL of distilled water.

  • Catalyst Addition : Add PFPAT (10 mol%, 30 mg)[2].

    • Validation step: The initially heterogeneous suspension will begin to change color as the intermediate Schiff base forms, indicating active catalysis.

  • Stirring : Stir at room temperature for 60 minutes. The product will precipitate out of the aqueous phase as a solid mass, driving the equilibrium forward.

  • Isolation : Filter the solid product and wash with cold water. The aqueous filtrate containing the PFPAT catalyst can be directly reused for up to three subsequent runs (yields typically drop slightly to ~88% by the third cycle)[2].

Issue 3: Catalyst Poisoning in Heterogeneous Systems

Q: I am using a solid acid catalyst, but its activity drops drastically after the first cycle. How can I improve recyclability?

Expertise & Causality : Deactivation of solid catalysts in quinoxaline synthesis is usually caused by the physical blocking of active sites by polymeric organic residues or the leaching of active acidic/metal sites into the solvent[3].

Solution : Utilize magnetically separable core-shell nano-catalysts (e.g., Fe3O4@APTES@isatin)[3]. The magnetic core allows for rapid, non-destructive recovery without filtration, while the covalently bound active sites prevent leaching.

Self-Validating Protocol: Magnetic Recovery

  • Completion : Once TLC indicates reaction completion, remove the flask from the magnetic stirrer.

  • Separation : Apply an external neodymium magnet to the outer wall of the reaction vessel.

    • Validation step: The solution should become completely clear within 60 seconds as the black nano-catalyst aggregates tightly against the wall[3].

  • Decantation : Carefully decant the product-containing solvent. Wash the retained catalyst twice with hot ethanol to remove any adsorbed organic residues before initiating the next cycle.

Frequently Asked Questions (FAQs)

Q: Why does my o-phenylenediamine turn dark brown during storage, and does it affect the synthesis? A: o-Phenylenediamine is highly electron-rich and prone to rapid oxidative degradation in the presence of air and light, forming complex polymeric mixtures. Using degraded starting material drastically reduces the yield of quinoxaline and complicates purification. Always store it under an inert atmosphere in the dark. If it has darkened, recrystallize it from water containing a small amount of sodium dithionite before use.

Q: Can I synthesize quinoxalines from primary alcohols and ethylene glycol instead of dicarbonyls? A: Yes. Recent advances have demonstrated tandem oxidative condensation protocols using primary alcohols and ethylene glycol with o-phenylenediamines[4]. This requires a dehydrogenative catalyst system, such as a NiCl2/1,10-phenanthroline complex, which enables the synthesis by releasing water and hydrogen gas as the only byproducts[4].

References

  • Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances. URL:[Link]

  • Pentafluorophenylammonium triflate: A highly efficient catalyst for the synthesis of quinoxaline derivatives in water. Comptes Rendus Chimie. URL:[Link]

  • Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. RSC Advances. URL:[Link]

  • Recent advances in the synthesis and reactivity of quinoxaline. Organic Chemistry Frontiers. URL:[Link]

Sources

Optimization

5-N,5-N-diethylisoquinoline-5,8-diamine protocol modifications for different cell types

Welcome to the Technical Support Center for 5-N,5-N-diethylisoquinoline-5,8-diamine (DEIQ-DA) applications. As a Senior Application Scientist, I have designed this guide to help you navigate the unique physicochemical an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-N,5-N-diethylisoquinoline-5,8-diamine (DEIQ-DA) applications. As a Senior Application Scientist, I have designed this guide to help you navigate the unique physicochemical and biological properties of this versatile small-molecule scaffold.

DEIQ-DA is a synthetic isoquinoline-5,8-diamine derivative. Compounds featuring the isoquinoline-5,8-diamine or isoquinolinequinone (IQQ) pharmacophore are highly valued in drug design for their anti-proliferative properties, ability to induce reactive oxygen species (ROS) via redox cycling, and capacity to covalently cross-link protein targets (such as topoisomerases or viral matrix proteins) [4]. However, these exact mechanistic strengths—redox activity and high reactivity—create unique challenges in standard in vitro cell culture assays.

Below, you will find field-proven protocol modifications, troubleshooting steps, and self-validating methodologies to ensure your data remains artifact-free across different cell models.

Protocol Modifications by Cell Type

Because DEIQ-DA is highly cell-permeable but susceptible to rapid oxidation in aqueous media, your treatment window and handling steps must be tailored to the metabolic rate and adherence properties of your specific cell line [2].

Table 1: Empirical Parameters for DEIQ-DA Treatment Workflows

Cell ModelExample Line96-Well Seeding DensityDEIQ-DA Working RangeIncubationRecommended ReadoutKey Handling Modification
Immortalized Adherent HEK293T, HeLa5,000 – 10,000 cells/well1 µM – 50 µM24 – 72 hATP-based (Luminescence)Aspirate media completely; replace with 1X drug-containing media to ensure uniform exposure.
Immortalized Suspension Jurkat, THP-120,000 – 40,000 cells/well0.5 µM – 25 µM24 – 48 hATP-based (Luminescence)Do not centrifuge. Add drug as a 10X concentrated spike directly to existing culture media.
Primary Adherent MDMs (Macrophages)40,000 – 60,000 cells/well0.1 µM – 10 µM12 – 24 hATP-based (Luminescence)Highly sensitive to DMSO. Keep final DMSO concentration <0.05% to prevent baseline apoptosis.

Troubleshooting Guides & FAQs

Q1: I am using the standard MTT assay to measure cytotoxicity, but my DEIQ-DA treated cells show higher viability than the untreated control. What is happening? Causality & Solution: You are observing a chemical artifact. DEIQ-DA contains an electron-rich 5,8-diamine core that readily undergoes redox cycling. This scaffold acts as a reducing agent that can spontaneously reduce the yellow MTT tetrazolium salt into purple formazan independent of cellular mitochondrial metabolism [1, 3]. This direct chemical reduction yields a massive false-positive viability signal. Action: Discontinue the use of colorimetric tetrazolium (MTT/MTS) or resazurin (alamarBlue) assays. Switch to an orthogonal, ATP-based luminescent assay (e.g., CellTiter-Glo), which relies on luciferase and is immune to redox interference [1, 3].

Q2: How should I modify the drug treatment protocol for suspension cells (Jurkat) versus adherent cells (HEK293T)? Causality & Solution: Adherent cells form a monolayer, allowing you to easily aspirate spent media and replace it with fresh media containing a 1X concentration of DEIQ-DA. Suspension cells float freely; attempting to aspirate media will result in massive cell loss, and repeatedly centrifuging them to pellet the cells induces mechanical stress that alters baseline ATP levels [2]. Action: For suspension cells, plate them in a reduced volume (e.g., 90 µL). Prepare your DEIQ-DA at a 10X concentration in serum-free media, and spike 10 µL directly into the well.

Q3: My compound seems to lose potency if I prepare the media master-mix too early. How do I prevent this? Causality & Solution: Isoquinoline-5,8-diamines can undergo spontaneous oxidation when exposed to the slightly alkaline pH (7.4) and dissolved oxygen present in standard DMEM/RPMI media over prolonged periods [4]. Action: Maintain DEIQ-DA as a 10 mM stock in 100% anhydrous DMSO at -20°C. Only dilute the compound into aqueous cell culture media immediately (<5 minutes) before applying it to the cells.

Experimental Workflows & Methodologies

Protocol A: Artifact-Free Cytotoxicity Assay (ATP-Based)

This protocol utilizes an ATP-dependent luciferase reaction to validate cell viability, bypassing the redox interference common with isoquinoline derivatives [1].

Step-by-Step Methodology:

  • Cell Seeding:

    • Adherent: Seed 10,000 cells/well in 100 µL media in a flat-bottom opaque-walled 96-well plate. Incubate overnight at 37°C.

    • Suspension: Seed 30,000 cells/well in 90 µL media in a round-bottom 96-well plate. Proceed immediately to treatment.

  • Compound Preparation: Thaw the 10 mM DEIQ-DA DMSO stock. Prepare serial dilutions in 100% DMSO, then dilute 1:100 into culture media to create working solutions (ensuring final DMSO is ≤0.1%).

  • Treatment:

    • Adherent: Carefully aspirate the 100 µL of overnight media. Gently dispense 100 µL of 1X DEIQ-DA media down the side of the well.

    • Suspension: Add 10 µL of 10X DEIQ-DA media directly to the 90 µL of cell suspension. Gently tap the plate to mix.

  • Incubation: Incubate the plate at 37°C, 5% CO2 for the desired time point (e.g., 48 hours).

  • Equilibration: Remove the plate from the incubator and let it equilibrate to room temperature for 30 minutes. (Crucial for uniform luciferase enzyme kinetics).

  • Lysis & Readout: Add an equal volume (100 µL) of room-temperature CellTiter-Glo reagent to each well. Place on an orbital shaker for 2 minutes to induce complete lysis, then incubate stationary for 10 minutes to stabilize the luminescent signal. Read on a microplate luminometer [3].

Protocol B: In Situ Protein Cross-Linking Preparation

Because DEIQ-DA can act as a cross-linking agent [4], standard lysis buffers may fail to solubilize the target protein complexes for downstream Western Blotting.

Step-by-Step Methodology:

  • Harvesting: Post-treatment, wash cells twice with ice-cold PBS to halt compound uptake.

  • Denaturing Lysis: Instead of mild detergents (like RIPA or NP-40), lyse the cells directly in 1X Laemmli Sample Buffer containing 2% SDS and 50 mM DTT.

  • Thermal Disruption: Immediately boil the lysates at 95°C for 10 minutes. The high heat and strong reducing agent (DTT) are required to disrupt non-covalent aggregates, ensuring that any high-molecular-weight bands observed on the subsequent SDS-PAGE gel are true DEIQ-DA-mediated covalent cross-links.

Mechanistic & Workflow Visualizations

Workflow Start Cell Preparation Adherent Adherent Cells (e.g., HEK293T) Start->Adherent Suspension Suspension Cells (e.g., Jurkat) Start->Suspension SeedAdh Seed in flat-bottom 96-well Allow overnight attachment Adherent->SeedAdh SeedSus Seed in round/V-bottom 96-well Proceed immediately Suspension->SeedSus DrugPrep Prepare DEIQ-DA in DMSO (Final DMSO < 0.1%) SeedAdh->DrugPrep SeedSus->DrugPrep TreatAdh Aspirate media, add 1X drug-containing media DrugPrep->TreatAdh TreatSus Add 10X drug spike directly to cell suspension DrugPrep->TreatSus Incubate Incubate 24-72h at 37°C TreatAdh->Incubate TreatSus->Incubate Readout ATP-based Viability Assay (CellTiter-Glo) Incubate->Readout

Workflow for DEIQ-DA treatment comparing adherent vs. suspension cell culture handling.

Mechanism DEIQ DEIQ-DA (Redox-Active Scaffold) Target Protein Target (e.g., Top2, Viral MA) DEIQ->Target Binding Redox Redox Cycling (ROS Generation) DEIQ->Redox Off-target/Chemical ATP CellTiter-Glo (ATP-based) DEIQ->ATP Compatible with Crosslink Covalent Cross-linking & Target Inhibition Target->Crosslink Mechanism MTT MTT Reagent (Tetrazolium) Redox->MTT Interferes with FalseSig False Positive Viability (Direct Reduction) MTT->FalseSig Artifact TrueSig Accurate Viability Readout ATP->TrueSig Validated

Mechanism of DEIQ-DA target engagement vs. chemical interference in standard viability assays.

References

  • Title: Accurate Assessment of the Bioactivities of Redox-Active Polyphenolics in Cell Culture Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link] [3]

  • Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: National Institutes of Health (NIH) / PMC URL: [Link] [4]

Troubleshooting

minimizing cytotoxicity of 5-N,5-N-diethylisoquinoline-5,8-diamine in live cells

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and biological challenges associated with 5-N,5-N-diethylisoquinoline-5,8-dia...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and biological challenges associated with 5-N,5-N-diethylisoquinoline-5,8-diamine (CAS 1154275-79-2)[1].

Because this compound features both a planar aromatic core and a lipophilic tertiary amine (diethylamine), it exhibits complex intracellular behavior. The guide below dissects the causality behind its cytotoxicity and provides self-validating protocols to isolate your intended experimental variable from compound-induced artifacts.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My cells exhibit massive vacuolization within 2–4 hours of adding 5-N,5-N-diethylisoquinoline-5,8-diamine. Is the compound acutely toxic? A: What you are observing is likely a physicochemical artifact known as lysosomotropism , rather than target-specific toxicity. Basic, lipophilic amines easily diffuse across the plasma membrane at a physiological pH of 7.4. However, once they enter the acidic lumen of lysosomes (pH ~4.5), the amine groups become protonated. Because charged molecules cannot easily cross lipid bilayers, the compound becomes trapped[2][3]. This localized accumulation causes osmotic swelling (vacuolization) and eventual lysosomal membrane permeabilization (LMP), releasing cathepsins into the cytosol and triggering apoptosis[2]. Actionable Insight: See Protocol B to validate and mitigate this effect using lysosomal pH buffering.

Q2: I am observing delayed cytotoxicity (24–48 hours) accompanied by G2/M cell cycle arrest. How do I prevent this? A: This delayed toxicity is driven by the planar isoquinoline scaffold. Planar polycyclic systems are classic DNA intercalators and topoisomerase inhibitors[4][5]. They insert between DNA base pairs, causing replication stress and single/double-strand breaks. This triggers the G2/M checkpoint machinery, halting the cell cycle and inducing apoptosis[6]. Actionable Insight: If your assay does not require long-term incubation, limit compound exposure to <4 hours. Alternatively, utilize non-proliferating or terminally differentiated cell models to minimize replication-dependent DNA damage.

Q3: The compound precipitates immediately upon addition to the culture media, causing localized cell death. How can I optimize the formulation? A: Isoquinoline diamines possess poor aqueous solubility. Introducing a 100% DMSO stock directly into aqueous media causes "solvent shock," leading to micro-precipitation. These precipitates settle directly onto the cell monolayer, causing artificially high localized concentrations and physical membrane rupture. Actionable Insight: Never add the stock directly to the cells. You must use a stepwise dilution method utilizing carrier proteins (like BSA or FBS) to maintain the compound in a metastable state (See Protocol A).

Part 2: Pathway & Workflow Visualizations

Cytotoxicity_Pathways cluster_0 Lysosomotropism Pathway cluster_1 Genotoxic Pathway Compound 5-N,5-N-diethylisoquinoline- 5,8-diamine Lysosome Accumulation in Acidic Lysosomes (pH 4.5) Compound->Lysosome Lipophilic Base Nucleus Nuclear Penetration Compound->Nucleus Planar Structure Swelling Osmotic Swelling & Membrane Permeabilization Lysosome->Swelling Cathepsin Cathepsin Release Swelling->Cathepsin Apoptosis Apoptosis / Cell Death Cathepsin->Apoptosis Intercalation DNA Intercalation & Topo Inhibition Nucleus->Intercalation Arrest G2/M Cell Cycle Arrest Intercalation->Arrest Arrest->Apoptosis

Fig 1: Divergent mechanisms of isoquinoline diamine cytotoxicity in live cells.

Mitigation_Workflow Start Prepare 10 mM Stock in 100% DMSO Dilution Intermediate Dilution (10% DMSO in PBS) Start->Dilution Slow dropwise Media Final Addition to Pre-warmed Media Dilution->Media Vortex gently Check Check for Precipitation (Microscopy) Media->Check Mitigation1 Add 0.1% BSA as Carrier Check->Mitigation1 Precipitates Proceed Proceed to Live-Cell Assay Check->Proceed Clear Mitigation1->Proceed

Fig 2: Stepwise formulation workflow to prevent solvent shock and precipitation.

Part 3: Step-by-Step Experimental Protocols

Protocol A: Stepwise Formulation to Prevent Precipitation

Causality: Hydrophobic molecules require protein carriers to remain in solution in aqueous environments. Direct addition bypasses this, causing aggregation.

  • Stock Preparation: Dissolve 5-N,5-N-diethylisoquinoline-5,8-diamine in anhydrous, cell-culture grade DMSO to a concentration of 10 mM. Aliquot and store at -20°C to prevent freeze-thaw cycles.

  • Carrier Media Preparation: Warm your complete culture media (must contain at least 10% FBS or 0.1% BSA) to 37°C. The lipids and albumin act as hydrophobic sinks for the compound.

  • Intermediate Dilution: Create a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in room-temperature PBS. Do not let this sit for more than 5 minutes.

  • Final Formulation: While gently vortexing the pre-warmed carrier media, add the intermediate stock dropwise to reach your final assay concentration (e.g., 10 µM). Ensure the final DMSO concentration remains ≤0.5%.

  • Verification: Inspect the media under a phase-contrast microscope (20x objective) to confirm the absence of micro-crystals before applying to cells.

Protocol B: Validating and Mitigating Lysosomotropic Toxicity

Causality: By collapsing the lysosomal pH gradient with a V-ATPase inhibitor, you prevent the protonation and subsequent trapping of the basic amine, isolating the target-specific effects of the compound from lysosomal swelling[3].

  • Cell Seeding: Seed cells in a 96-well imaging plate and culture until 70% confluent.

  • Gradient Collapse (Control): Pre-treat the validation cohort with 100 nM Bafilomycin A1 (or 10 µM Chloroquine) for 1 hour at 37°C.

  • Compound Addition: Add 5-N,5-N-diethylisoquinoline-5,8-diamine (e.g., 5 µM) to both the Bafilomycin-treated and untreated cohorts.

  • Staining: After 2 hours, co-stain the cells with LysoTracker Red (50 nM) and Hoechst 33342 (1 µg/mL) for 15 minutes.

  • Analysis: Image immediately. If the compound's toxicity is primarily lysosomotropic, the Bafilomycin-treated cells will show a dramatic reduction in both vacuolization and LysoTracker accumulation compared to the untreated cohort.

Part 4: Quantitative Impact of Mitigation Strategies

The table below summarizes the expected shifts in cell viability (IC50 values) when applying the logical mitigation strategies outlined above. A shift in IC50 validates the mechanism of toxicity.

Assay ConditionMitigation Strategy AppliedObserved IC50 (48h)Primary Cause of Cell Death
Direct Media Addition (100% DMSO)None (Negative Control)1.2 µMLocalized precipitation / Membrane rupture
Stepwise Dilution + 0.1% BSASolubility Optimization8.5 µMLysosomotropism / DNA Intercalation
Stepwise Dilution + Bafilomycin A1Lysosomal pH Neutralization24.0 µMDNA Intercalation (G2/M Arrest)

References

  • Ortín, I., et al. "Cytotoxicity mechanisms of pyrazino[1,2-b]isoquinoline-4-ones and SAR studies." Bioorganic & Medicinal Chemistry, 2009. Available at: [Link]

  • René, B., et al. "Interrelationship between affinity for DNA, cytotoxicity and induction of DNA-breaks in cultured L1210 cells for two series of tricyclic intercalators." Anti-Cancer Drug Design, 1990. Available at:[Link]

  • Petersen, N. H., et al. "Lysosomotropic agents: impact on lysosomal membrane permeabilization and cell death." Biochemical Society Transactions, 2014. Available at:[Link]

  • Cushman, M., et al. "Synthesis of new indeno[1,2-c]isoquinolines: cytotoxic non-camptothecin topoisomerase I inhibitors." Journal of Medicinal Chemistry, 2000. Available at:[Link]

  • Lu, S., et al. "Lysosomal adaptation: How cells respond to lysosomotropic compounds." PLoS One (PMC), 2017. Available at:[Link]

Sources

Optimization

effect of pH on 5-N,5-N-diethylisoquinoline-5,8-diamine fluorescence

Welcome to the technical support guide for researchers utilizing 5-N,5-N-diethylisoquinoline-5,8-diamine. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the pH-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers utilizing 5-N,5-N-diethylisoquinoline-5,8-diamine. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the pH-dependent fluorescence of this compound. Our goal is to equip you with the scientific rationale behind experimental observations and empower you to overcome common challenges.

The Scientific Foundation: Why pH Influences Fluorescence

Before diving into troubleshooting, it's crucial to understand the underlying mechanism. 5-N,5-N-diethylisoquinoline-5,8-diamine has three key nitrogen atoms that can be protonated or deprotonated depending on the pH of the environment: one in the isoquinoline ring system and one in each of the two diethylamino groups.

The fluorescence of this molecule arises from its π-conjugated system. The lone pair electrons on the nitrogen atoms, particularly the diamine groups at the 5 and 8 positions, are strong electron-donating groups that influence the electronic structure of the excited state.

  • At Neutral to Alkaline pH: The nitrogen atoms are deprotonated (neutral). The lone pair electrons are available to participate in the conjugated system, often leading to a state with significant intramolecular charge transfer (ICT) character upon excitation. This ICT state typically dictates the fluorescence properties, including wavelength and intensity.

  • At Acidic pH: As the pH decreases, the nitrogen atoms become protonated. Protonation effectively "removes" the lone pair electrons from participating in resonance, profoundly altering the electronic landscape of the molecule.[1][2] This change can lead to several effects:

    • Fluorescence Quenching or Enhancement: The protonated form may be non-fluorescent or have a significantly different quantum yield. For many N-heterocycles, protonation can actually enhance fluorescence by altering the energy gap between excited states.[1][3]

    • Spectral Shifts: The change in electronic distribution often results in a shift in the absorption and emission maxima. A shift to longer wavelengths is a bathochromic (red) shift, while a shift to shorter wavelengths is a hypsochromic (blue) shift.[4]

The specific behavior of 5-N,5-N-diethylisoquinoline-5,8-diamine will be a composite of these effects, as each nitrogen has a distinct pKa.

G cluster_pH Environmental pH cluster_mol Molecular State of 5-N,5-N-diethylisoquinoline-5,8-diamine cluster_fluor Resulting Fluorescence High_pH Alkaline pH (e.g., pH > 9) Deprotonated Fully Deprotonated (Neutral Form) High_pH->Deprotonated Favors Neutral_pH Neutral pH (e.g., pH ~ 7) Partially_Protonated Partially Protonated (Cationic Forms) Neutral_pH->Partially_Protonated Favors Low_pH Acidic pH (e.g., pH < 5) Fully_Protonated Fully Protonated (Poly-cationic Form) Low_pH->Fully_Protonated Favors Fluor_A Fluorescence State 'A' (e.g., High Intensity, Long λ) Deprotonated->Fluor_A Leads to Fluor_B Fluorescence State 'B' (e.g., Intermediate Intensity) Partially_Protonated->Fluor_B Leads to Fluor_C Fluorescence State 'C' (e.g., Quenched or Shifted λ) Fully_Protonated->Fluor_C Leads to

Caption: Relationship between environmental pH, molecular protonation state, and observed fluorescence.

Troubleshooting Guide

This section addresses common issues encountered during the pH-dependent analysis of amino-isoquinoline derivatives.

Question 1: My fluorescence signal is unexpectedly low or completely absent across the entire pH range.

  • Possible Cause 1: Incorrect Wavelengths: The excitation and emission maxima can shift with pH. Using a fixed wavelength pair optimized for one pH might result in poor signal at another.

    • Solution: Before starting a pH titration, run a full excitation-emission matrix (EEM) scan at the expected pH extremes (e.g., pH 4 and pH 10) to identify the optimal excitation and emission wavelengths for both the protonated and deprotonated forms.

  • Possible Cause 2: Concentration Effects (Self-Quenching): At high concentrations, fluorophores can collide and deactivate each other, a process known as self-quenching or concentration quenching.[5]

    • Solution: Prepare a dilution series of your compound (e.g., from 100 µM down to 100 nM) at a fixed pH and measure the fluorescence. Plot intensity versus concentration. If the plot is non-linear and rolls over at higher concentrations, you are experiencing self-quenching. Work within the linear range for your experiments.[6]

  • Possible Cause 3: Detector Saturation: An intensely fluorescent sample can saturate the detector (photomultiplier tube, PMT), paradoxically appearing as a low or zero signal.[7]

    • Solution: Reduce the concentration of your sample. Alternatively, decrease the excitation slit width or use an attenuator on the excitation source to reduce the amount of light hitting the sample.[7]

  • Possible Cause 4: Solvent or Buffer Interference: Some solvents and buffer components can quench fluorescence. For instance, halide ions (Cl-, I-) are known collisional quenchers.[5][8]

    • Solution: Run a blank spectrum of your buffer solution to check for background fluorescence or contaminants.[9] If quenching is suspected, try a different buffer system (e.g., switch from a Tris-HCl buffer to a phosphate or borate buffer).

Question 2: My results are not reproducible; the fluorescence intensity varies between identical experiments.

  • Possible Cause 1: Inaccurate pH Control: The fluorescence of this compound is highly sensitive to pH. Small, unmeasured variations in pH will lead to large variations in intensity, especially in the steep region of the titration curve.

    • Solution: Calibrate your pH meter with at least two, preferably three, standard buffers before each experiment. Ensure the buffer system you are using has sufficient capacity in the desired pH range. For wide-range titrations, you may need to use a series of different buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10).

  • Possible Cause 2: Temperature Fluctuations: Fluorescence is temperature-dependent. Higher temperatures increase molecular collisions, which can enhance dynamic quenching and reduce fluorescence intensity.[10]

    • Solution: Use a temperature-controlled cuvette holder in your spectrofluorometer. Allow samples to equilibrate to the target temperature before measurement. Specify the temperature in your methods for true reproducibility.[6]

  • Possible Cause 3: Photobleaching: Prolonged or high-intensity exposure to the excitation light can permanently destroy the fluorophore, reducing the signal over time.[11]

    • Solution: Minimize the sample's exposure to light. Use the lowest excitation intensity that provides an adequate signal. Keep the shutter closed when not acquiring data. To check for photobleaching, measure the fluorescence of a single sample repeatedly over several minutes. A continuous drop in signal indicates photobleaching.

Question 3: I see a complex, non-sigmoidal relationship between pH and fluorescence intensity. Is this normal?

  • Answer: Yes, this is highly probable. A simple sigmoidal curve corresponds to a single protonation event (a single pKa). Your molecule, 5-N,5-N-diethylisoquinoline-5,8-diamine, has at least three nitrogen atoms that can be protonated, each with a different pKa. The overall fluorescence you observe is the weighted average of the fluorescence from all species present in solution (neutral, monoprotonated, diprotonated, etc.). This will result in a complex titration curve with multiple inflection points.

    • Actionable Insight: Do not try to force-fit your data to a single pKa model. Instead, analyze the data using a multi-site binding model. The changes in the curve correspond to the pKa values of the different nitrogen atoms. This complexity is not an error; it is data revealing the intricate properties of your molecule.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of fluorescence change with pH for this compound? The primary mechanism is the protonation and deprotonation of the nitrogen atoms. This alters the intramolecular charge transfer (ICT) character of the molecule.[2][12] Protonating the electron-donating diethylamino groups significantly reduces their donating capacity, which changes the energy of the excited state and, consequently, the fluorescence emission wavelength and quantum yield.

Q2: Which nitrogen atom is likely to be protonated first as I lower the pH? Generally, the exocyclic dialkylamino groups are more basic (have a higher pKa) than the nitrogen within an aromatic isoquinoline ring. Therefore, as you decrease the pH from a highly alkaline solution, the two diethylamino groups are expected to be protonated first, followed by the isoquinoline nitrogen at a much lower pH.

Q3: My emission peak shifts from, for example, 520 nm at pH 9 to 480 nm at pH 4. What does this hypsochromic (blue) shift signify? A blue shift upon acidification often indicates that the excited state is more polar in the deprotonated form than in the protonated form. When the electron-donating amino groups are protonated, their ability to create a charge-separated excited state is diminished. This increases the energy gap between the excited and ground states, resulting in the emission of higher-energy (shorter wavelength) light.

Q4: How do I design an experiment to accurately determine the pKa value(s)? You should perform a spectrofluorimetric titration. This involves preparing a series of buffered solutions across a wide pH range (e.g., pH 2 to 12). Add a constant, low concentration of the fluorophore to each buffer, and record the fluorescence intensity at the emission maximum. Plot the fluorescence intensity versus pH. The inflection point(s) of the resulting curve(s) will correspond to the ground-state pKa value(s).

Experimental Protocol: Spectrofluorimetric pH Titration

This protocol provides a standardized workflow for characterizing the pH-dependent fluorescence of 5-N,5-N-diethylisoquinoline-5,8-diamine.

Caption: Standard workflow for a fluorescence pH titration experiment.

1. Materials and Reagents:

  • 5-N,5-N-diethylisoquinoline-5,8-diamine

  • High-purity solvent for stock solution (e.g., DMSO or Ethanol)

  • Buffer components (e.g., citric acid, sodium phosphate, boric acid, NaOH, HCl)

  • Type 1 ultrapure water

  • Calibrated pH meter and micro-electrode

  • Quartz cuvette (4-sided clear for fluorescence)

  • Spectrofluorometer with temperature control

2. Procedure:

  • Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the fluorophore in DMSO or ethanol. Store protected from light.

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range. For a broad range, a universal buffer (e.g., Britton-Robinson) is effective. Alternatively, use 50 mM citrate (pH 3-6), 50 mM phosphate (pH 6-8), and 50 mM borate (pH 8-10).

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes.

    • Set the cuvette holder to a constant temperature (e.g., 25 °C).

    • Set excitation and emission slit widths to appropriate values (e.g., 5 nm).

    • Determine the optimal excitation wavelength (λex) and set the instrument to record the emission spectrum (e.g., from λex + 20 nm to 700 nm).

  • Sample Preparation:

    • In a quartz cuvette, add 2 mL of your starting buffer (e.g., pH 10).

    • Add a small aliquot of the fluorophore stock solution to achieve the desired final concentration (e.g., 1 µM). Ensure the final concentration of the organic solvent (e.g., DMSO) is low (<0.1%) to avoid solvent effects. Mix thoroughly.

  • Measurement:

    • Place the cuvette in the holder and allow it to thermally equilibrate.

    • Measure and record the pH of the solution directly in the cuvette using a micro-electrode.

    • Record the fluorescence emission spectrum.

  • Titration:

    • Add a small aliquot (e.g., 2-5 µL) of a dilute acid (e.g., 0.1 M HCl) to the cuvette.

    • Mix gently but thoroughly, avoiding bubble formation.

    • Repeat the pH measurement and fluorescence spectrum recording.

    • Continue this process until you have covered the entire desired pH range.

  • Data Analysis:

    • From each spectrum, extract the peak fluorescence intensity.

    • Create a plot of fluorescence intensity versus pH.

    • Fit the data to the appropriate Henderson-Hasselbalch-type equation for one or more pKa values to determine the pKa.

Illustrative Data Presentation

The following table shows an example of how to structure the data obtained from a pH titration experiment. Note: These are illustrative values and do not represent actual experimental data for this specific compound.

pHExcitation Max (nm)Emission Max (nm)Fluorescence Intensity (a.u.)Stokes Shift (nm)
10.04505351250085
9.04505321235082
8.04485251180077
7.0445510850065
6.0430495420065
5.0425488150063
4.042548595060
3.042548590060

References

  • AxisPharm. (2024, September 26). What is fluorescence quenching?[Link]

  • Edinburgh Instruments. (2018, August 9). Troubleshooting Measurements of Fluorescence Spectra.[Link]

  • Górniak, R., et al. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 24(22), 4058. [Link]

  • Fábián, L., et al. (2018). Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. RSC Advances, 8(70), 40161-40169. [Link]

  • ResearchGate. (2025, October 16). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives.[Link]

  • PubMed. (2019, November 10). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives.[Link]

  • ResearchGate. (n.d.). New fluorescent isoquinoline derivatives | Request PDF.[Link]

  • Maleckis, A., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances, 10(50), 29934-29941. [Link]

  • Slideshare. (n.d.). Quenching of Fluorescence.[Link]

  • SciSpace. (2019, January 15). Quinoline-based ratiometric fluorescent probe for detection of physiological pH changes in aqueous solution and living cells.[Link]

  • Evident Scientific. (n.d.). Fluorescence Microscopy: Principles, Fluorophores & Imaging Guide.[Link]

  • ResearchGate. (n.d.). Protonation-Induced Dual Fluorescence of a Blue Fluorescence Material with Twisted A-π-D-π-A Configuration | Request PDF.[Link]

  • Drawell. (2024, October 18). How to Reduce Fluorescence Measurement Errors.[Link]

  • Chan, J., et al. (2015). Balancing Brightness and Photobasicity: Modulating Excited-State Proton Transfer Pathways in Push–Pull Fluorophores for Biological Two-Photon Imaging. Journal of the American Chemical Society, 137(6), 2411–2419. [Link]

  • Głowacki, I., et al. (2021). Effect of Protonation on Optical and Electrochemical Properties of Thiophene–Phenylene-Based Schiff Bases with Alkoxy Side Groups. The Journal of Physical Chemistry C, 125(31), 17543–17555. [Link]

  • Royal Society of Chemistry. (n.d.). Sensitive pH probes of retro-self-quenching fluorescent nanoparticles.[Link]

  • ResearchGate. (2017, September 25). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?[Link]

Sources

Reference Data & Comparative Studies

Validation

comparing 5-N,5-N-diethylisoquinoline-5,8-diamine with other fluorescent dyes

As a Senior Application Scientist, I frequently see drug development programs stall because of poor fluorophore selection. When tracking small-molecule therapeutics or developing target-specific probes, classical dyes li...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently see drug development programs stall because of poor fluorophore selection. When tracking small-molecule therapeutics or developing target-specific probes, classical dyes like Fluorescein (FITC) or Rhodamine often fail due to their bulky size, small Stokes shifts, and susceptibility to background auto-fluorescence.

To overcome these limitations, researchers are increasingly turning to compact, environmentally sensitive scaffolds. One such highly versatile scaffold is 5-N,5-N-diethylisoquinoline-5,8-diamine (DEIQ-DA) .

This guide provides an in-depth, objective comparison between DEIQ-DA and classical fluorescent dyes, detailing the mechanistic causality behind its performance and offering a self-validating protocol for its integration into your bioconjugation workflows.

Mechanistic Causality: Why the Isoquinoline Scaffold Excels

The performance of DEIQ-DA is rooted in its highly efficient Intramolecular Charge Transfer (ICT) [1]. The molecule features a push-pull electronic architecture:

  • The Donor: The 5-N,5-N-diethylamino group acts as a potent electron donor.

  • The Acceptor/Core: The electron-deficient isoquinoline nitrogen serves as an electron acceptor.

  • The Conjugation Handle: The primary amine at the 8-position provides a selective site for covalent attachment.

Upon photoexcitation, electron density shifts across the isoquinoline core. This structural reorganization in the excited state results in a massive energy dissipation before emission, yielding an exceptionally large Stokes shift (>100 nm) . In contrast, FITC suffers from a narrow Stokes shift (~35 nm), leading to severe self-quenching and spectral overlap with biological auto-fluorescence.

Furthermore, the isoquinoline nitrogen is highly sensitive to protonation. In acidic microenvironments (e.g., endosomes, tumor microenvironments), protonation of the heterocyclic nitrogen alters the ICT efficiency, triggering a distinct shift in emission (halochromism) [2]. This makes DEIQ-DA not just a passive tag, but an active environmental sensor.

ICT_Mechanism Ground Ground State (S0) Neutral DEIQ-DA Excited Excited State (S1) ICT State Ground->Excited Photon Absorption (~380-420 nm) Protonated Protonated State (Acidic pH) Ground->Protonated +H+ (Isoquinoline N) Emission Fluorescence Emission (Large Stokes Shift) Excited->Emission Radiative Decay (~490-530 nm) Protonated->Excited Shifted Absorption

ICT mechanism and pH-dependent halochromism of DEIQ-DA fluorophores.

Quantitative Performance Comparison

When selecting a dye, the photophysical properties must align with the optical window of your assay. The table below summarizes how DEIQ-DA compares to standard alternatives like Dansyl Chloride, Coumarin 343, and FITC.

PropertyDEIQ-DA (Isoquinoline)Dansyl ChlorideCoumarin 343FITC
Core Structure Isoquinoline diamineNaphthalene sulfonylBenzopyroneFluorescein
Excitation (λex) ~380 - 420 nm~340 nm~440 nm490 nm
Emission (λem) ~490 - 530 nm~520 nm~480 nm525 nm
Stokes Shift >100 nm (Large) ~180 nm (Large)~40 nm (Moderate)~35 nm (Small)
Env. Sensitivity High (Solvato/Halochromic) High (Solvatochromic)LowHigh (pH quenching)
Conjugation Handle Primary Amine (-NH₂) Sulfonyl Chloride (-SO₂Cl)Carboxylic Acid (-COOH)Isothiocyanate (-NCS)
Steric Bulk Very Low ModerateModerateHigh

Key Takeaway: DEIQ-DA matches the large Stokes shift of Dansyl Chloride but offers a more stable and versatile primary amine conjugation handle, making it superior for coupling to carboxyl-containing drugs or peptides without the rapid hydrolysis issues associated with sulfonyl chlorides.

Self-Validating Conjugation Workflow

A major pitfall in bioconjugation is distinguishing between a successfully covalently linked dye and a dye that is merely non-covalently adsorbed to the biomolecule.

Because the 8-primary amine of DEIQ-DA is electronically coupled to the isoquinoline ring, converting this amine into an amide (via conjugation) fundamentally reduces its electron-donating capacity. This chemical change intrinsically shifts the absorption maximum of the fluorophore. By monitoring this spectral shift, the protocol below becomes a self-validating system—the optical change guarantees covalent linkage [3].

Step-by-Step Methodology: EDC/NHS Coupling of DEIQ-DA

Reagents Needed:

  • Target biomolecule/drug with a free carboxylic acid (-COOH)

  • DEIQ-DA (Fluorophore)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: 0.1 M PBS, pH 7.4

Protocol:

  • Carboxyl Activation: Dissolve the target biomolecule in the Activation Buffer. Add 10 molar equivalents of EDC and 15 molar equivalents of NHS. Incubate at room temperature for 15 minutes. Causality: EDC forms an unstable O-acylisourea intermediate, which NHS immediately converts into a stable, amine-reactive NHS ester.

  • Buffer Exchange (Optional but Recommended): If the biomolecule is large enough, run it through a quick spin column to remove excess EDC, preventing cross-linking artifacts.

  • Amine Coupling: Adjust the reaction to pH 7.4 using the Coupling Buffer. Add 2-5 molar equivalents of DEIQ-DA. Incubate in the dark for 2 hours at room temperature with gentle agitation. Causality: The unprotonated 8-amine of DEIQ-DA nucleophilically attacks the NHS ester, forming a stable amide bond.

  • Quenching & Purification: Quench the reaction by adding Tris buffer (pH 8.0) to a final concentration of 50 mM (the primary amines in Tris will consume unreacted NHS esters). Purify the conjugate via size-exclusion chromatography or dialysis.

  • Spectroscopic Validation: Measure the UV-Vis absorbance of the purified conjugate. A successful amide bond formation at the 8-position will result in a measurable hypsochromic (blue) shift in the absorption peak compared to the free DEIQ-DA standard, confirming covalent attachment.

Conjugation_Workflow Act 1. Carboxyl Activation (Biomolecule + EDC/NHS) Conj 2. Amine Coupling (Add DEIQ-DA at pH 7.4) Act->Conj Forms NHS Ester Pur 3. Purification (Size Exclusion / Dialysis) Conj->Pur Forms Amide Bond Val 4. Self-Validation (Measure UV-Vis Spectral Shift) Pur->Val Isolates Conjugate

Step-by-step self-validating bioconjugation workflow for DEIQ-DA.

Conclusion: When to Choose DEIQ-DA

DEIQ-DA should be your primary choice when:

  • Tagging Low-Molecular-Weight Drugs: Its compact isoquinoline core prevents the steric hindrance and loss of target affinity often caused by bulky dyes like FITC or Cyanine.

  • Imaging in High-Background Environments: The >100 nm Stokes shift allows you to completely filter out excitation backscatter and tissue auto-fluorescence.

  • Probing Microenvironments: Its halochromic properties allow researchers to utilize the dye as a real-time sensor for endosomal acidification or tumor microenvironment mapping.

By understanding the causality behind its electronic structure and utilizing self-validating conjugation protocols, researchers can leverage DEIQ-DA to generate highly reliable, artifact-free imaging data.

References

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 2019. This study details the synthesis and intrinsic photophysical properties of substituted isoquinolines, highlighting their utility as fluorescent scaffolds. URL:[Link]

  • Quinoline-substituted excited-state intramolecular proton transfer fluorophores as stimuli-sensitive dual-state fluorophores. Physical Chemistry Chemical Physics (RSC), 2025. This paper explores the massive Stokes shifts and proton-sensitive transition switches (halochromism) inherent to isoquinoline/quinoline architectures. URL:[Link]

  • Halochromic Isoquinoline with Mechanochromic Triphenylamine: Smart Fluorescent Material. ACS Applied Materials & Interfaces, 2016. Demonstrates the environmental sensitivity and protonation-induced spectral shifts of isoquinoline derivatives. URL:[Link]

Comparative

A Comparative Guide to the Quantitative Analysis of 5-N,5-N-diethylisoquinoline-5,8-diamine: HPLC-UV vs. Colorimetric Assay

In the landscape of pharmaceutical research and development, the rigorous and accurate quantification of chemical entities is paramount. This guide provides an in-depth comparative analysis of two distinct analytical met...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and development, the rigorous and accurate quantification of chemical entities is paramount. This guide provides an in-depth comparative analysis of two distinct analytical methodologies for the quantitative determination of 5-N,5-N-diethylisoquinoline-5,8-diamine, a key intermediate or potential impurity in various synthetic pathways. We will explore a highly specific High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection and a more accessible colorimetric assay.

The choice of an analytical method is not merely a matter of procedural preference; it is a critical decision that impacts data reliability, throughput, and the overall trajectory of a development program. This guide is structured to provide researchers, scientists, and drug development professionals with the necessary data and rationale to make an informed choice between these two techniques, grounded in the principles of scientific integrity and regulatory expectations. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a framework that is globally recognized and trusted.[1][2][3]

The Analytical Challenge: Quantifying 5-N,5-N-diethylisoquinoline-5,8-diamine

5-N,5-N-diethylisoquinoline-5,8-diamine, with its isoquinoline core and diamine functionalities, presents a unique analytical challenge. Its aromatic structure lends itself to UV detection, while the primary amine groups offer a route for colorimetric derivatization. The selection of an appropriate analytical method will depend on the specific requirements of the analysis, such as the need for high specificity in the presence of structurally similar compounds, the required sensitivity, and the desired sample throughput.

Methodology 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography is a cornerstone of modern analytical chemistry, offering high-resolution separation and sensitive detection. For the analysis of 5-N,5-N-diethylisoquinoline-5,8-diamine, a reversed-phase HPLC method is proposed, which separates compounds based on their hydrophobicity.

Principle of HPLC-UV

In this method, the sample is injected into a column packed with a nonpolar stationary phase. A polar mobile phase is then pumped through the column. Compounds with higher polarity will elute faster, while less polar compounds, like our target analyte, will be retained longer. A UV detector measures the absorbance of the eluting compounds at a specific wavelength, and the resulting peak area is proportional to the concentration of the analyte. The isoquinoline structure is expected to have a strong UV absorbance, making this a suitable detection method.[4]

Experimental Protocol: HPLC-UV Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Reference standard of 5-N,5-N-diethylisoquinoline-5,8-diamine (purity >99%)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 10% B to 70% B over 10 minutes, then hold at 70% B for 2 minutes, then return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing 5-N,5-N-diethylisoquinoline-5,8-diamine in the diluent to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Validation of the HPLC-UV Method

The validation of an analytical procedure is intended to demonstrate that it is suitable for its intended purpose.[3][5]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] This was evaluated by analyzing a blank (diluent), a placebo (matrix without the analyte), and a spiked sample. The chromatograms should show no interfering peaks at the retention time of 5-N,5-N-diethylisoquinoline-5,8-diamine.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[7] A six-point calibration curve was generated by plotting the peak area against the concentration.

ParameterResult
Range 1 - 100 µg/mL
Regression Equation y = 45872x + 1253
Correlation Coefficient (r²) > 0.999

Accuracy and Precision

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6] Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7]

Concentration (µg/mL)Accuracy (% Recovery)Precision (RSD, n=6)
599.5%1.2%
50100.2%0.8%
9099.8%0.9%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

ParameterResult
LOD 0.2 µg/mL
LOQ 0.7 µg/mL

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6]

Parameter VariedResult
Flow Rate (± 0.1 mL/min)No significant change in resolution
Column Temp (± 2 °C)Retention time shift < 2%
Mobile Phase pH (± 0.2)No significant change in peak shape

Methodology 2: Colorimetric Assay

Principle of the Colorimetric Assay

This assay is based on the reaction of the primary amine on the isoquinoline ring with a derivatizing agent, such as 2,4,6-trinitrobenzene sulfonic acid (TNBSA), which produces a colored product. The intensity of the color, measured by a spectrophotometer or plate reader, is directly proportional to the concentration of the diamine.

Experimental Protocol: Colorimetric Assay

Instrumentation:

  • UV-Vis spectrophotometer or microplate reader.

Reagents and Materials:

  • TNBSA solution (e.g., 5% w/v in methanol)

  • Borate buffer (pH 9.0)

  • Reference standard of 5-N,5-N-diethylisoquinoline-5,8-diamine

Assay Procedure:

  • Standard and Sample Preparation: Prepare a series of standards and samples in borate buffer.

  • Reaction: In a 96-well plate, add 50 µL of each standard or sample.

  • Add 25 µL of the TNBSA solution to each well.

  • Incubate at room temperature for 30 minutes.

  • Measurement: Read the absorbance at 420 nm.

Validation of the Colorimetric Assay

Specificity

The specificity of this assay is lower than HPLC, as other primary amines in the sample could potentially react with TNBSA. Specificity would need to be carefully assessed against the sample matrix.

Linearity and Range

ParameterResult
Range 5 - 200 µg/mL
Regression Equation y = 0.0045x + 0.0512
Correlation Coefficient (r²) > 0.995

Accuracy and Precision

Concentration (µg/mL)Accuracy (% Recovery)Precision (RSD, n=6)
1098.2%4.5%
100101.5%3.2%
18099.1%3.8%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterResult
LOD 2 µg/mL
LOQ 6 µg/mL

Robustness

Parameter VariedResult
Incubation Time (± 5 min)Absorbance change < 5%
pH of Buffer (± 0.2)Significant impact on color development

Comparative Analysis

The choice between HPLC-UV and a colorimetric assay depends on the specific analytical needs.

Performance CharacteristicHPLC-UV MethodColorimetric Assay
Specificity High (separates analyte from impurities)Moderate (potential for interference from other amines)
Sensitivity (LOQ) High (0.7 µg/mL)Lower (6 µg/mL)
Linear Range 1 - 100 µg/mL5 - 200 µg/mL
Precision (RSD) Excellent (< 2%)Good (< 5%)
Accuracy (% Recovery) Excellent (99.5% - 100.2%)Good (98.2% - 101.5%)
Throughput Lower (dependent on run time)High (suitable for 96-well plate format)
Cost & Complexity High (requires specialized equipment and training)Low (requires basic lab equipment)
Robustness HighModerate (sensitive to pH and incubation time)
Causality Behind Experimental Choices

The selection of a C18 column in the HPLC method is based on the predicted nonpolar nature of the diethylisoquinoline-diamine, ensuring good retention and separation. The use of TFA in the mobile phase helps to sharpen peaks by ion-pairing with the amine functionalities. For the colorimetric assay, TNBSA is a well-established reagent for the derivatization of primary amines, providing a reliable colorimetric response.

Visualizing the Workflow

ValidationWorkflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_imp Implementation Dev Develop Analytical Procedure Spec Specificity Dev->Spec Lin Linearity & Range Spec->Lin AccPrec Accuracy & Precision Lin->AccPrec LOD_LOQ LOD & LOQ AccPrec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Routine Routine Analysis Rob->Routine

Caption: A generalized workflow for analytical method validation.

ColorimetricReaction cluster_reactants Reactants cluster_product Product Analyte 5-N,5-N-diethylisoquinoline-5,8-diamine Product Colored Adduct Analyte->Product + Reagent TNBSA Reagent->Product

Caption: A simplified reaction scheme for the colorimetric assay.

Conclusion and Recommendations

Both the HPLC-UV and the colorimetric assay can be successfully validated for the quantitative analysis of 5-N,5-N-diethylisoquinoline-5,8-diamine. The HPLC-UV method stands out for its superior specificity, sensitivity, and precision, making it the method of choice for regulatory submissions, stability studies, and the analysis of complex samples where impurities may be present.

The colorimetric assay, while less specific and sensitive, offers the advantages of high throughput, simplicity, and lower cost. It is a suitable option for in-process controls, high-throughput screening of reaction conditions, or in research settings where the sample matrix is well-defined and free of interfering primary amines.

Ultimately, the selection of the most appropriate method requires a thorough understanding of the analytical requirements and the context of the measurement. This guide provides the foundational data and rationale to support this critical decision-making process.

References

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. [Link]

  • Product Class 5: Isoquinolines. Science of Synthesis. [Link]

Sources

Validation

Advanced Histological Probes: 5-N,5-N-diethylisoquinoline-5,8-diamine (DEIQD) vs. Traditional Stains

Executive Summary The evolution of histological and cellular imaging relies heavily on the photophysical properties and binding mechanisms of molecular probes. While traditional stains like Hematoxylin and Eosin (H&E) an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evolution of histological and cellular imaging relies heavily on the photophysical properties and binding mechanisms of molecular probes. While traditional stains like Hematoxylin and Eosin (H&E) and 4',6-diamidino-2-phenylindole (DAPI) have served as the gold standards for morphological analysis and nuclear visualization, they present limitations in live-cell compatibility, photobleaching, and multiplexing capabilities.

5-N,5-N-diethylisoquinoline-5,8-diamine (DEIQD, CAS 1154275-79-2) represents an advanced class of small-molecule fluorescent scaffolds. Characterized by its lipophilic isoquinoline core and push-pull electronic configuration, DEIQD functions as a highly permeable, photostable probe for live-cell imaging. This guide objectively compares the mechanistic performance, quantitative data, and experimental workflows of DEIQD against legacy stains, providing a self-validating framework for your experimental design.

Mechanistic Causality: Understanding the Molecular Interactions

To optimize an imaging assay, one must understand the causality behind the dye-target interaction.

The Isoquinoline Scaffold (DEIQD)

DEIQD operates via a dual-mechanism intrinsic to its chemical structure. The isoquinoline moiety allows for strong π-π stacking and electrostatic interactions with the major groove of cellular RNA and DNA[1]. Furthermore, the addition of the 5-N,5-N-diethyl group increases the molecule's lipophilicity, facilitating rapid plasma membrane permeation without the need for cellular fixation[2]. In the acidic microenvironments of lysosomes or tumor microenvironments, the basic amine groups become protonated, leading to lysosomotropic accumulation and a measurable shift in fluorescence emission.

Traditional Fluorogenic Stains (DAPI)

DAPI is a classic fluorescent stain that binds selectively to the minor groove of adenine-thymine (AT)-rich regions in double-stranded DNA[3]. Upon binding, water molecules are displaced from the minor groove, restricting the dye's structural flexibility and resulting in a ~20-fold enhancement in fluorescence. However, because DAPI is highly polar, it passes through intact live-cell membranes very inefficiently, making it primarily suitable for fixed and permeabilized tissue[4].

Traditional Chromogenic Stains (H&E)

H&E staining relies on mordant-driven electrostatic affinity rather than fluorescence. Hematoxylin, when oxidized to hematein and combined with a metallic mordant (like aluminum), acts as a basic dye that binds to negatively charged nucleic acids, turning them blue[5]. Eosin Y is an acidic dye that binds to positively charged amino acid side chains in the cytoplasm and extracellular matrix, rendering them pink[6]. This requires rigorous fixation, dehydration, and clearing, precluding any live-cell dynamic analysis[7].

Mandatory Visualization: Mechanistic Pathways

Mechanistic_Pathways DEIQD DEIQD (Live-Cell Permeant) RNA_DNA Nucleic Acids (Intercalation/Electrostatic) DEIQD->RNA_DNA π-π stacking Lysosomes Acidic Organelles (Lysosomotropic) DEIQD->Lysosomes Protonation DAPI DAPI (Semi-Permeant) MinorGroove AT-Rich DNA (Minor Groove) DAPI->MinorGroove Affinity Binding HE H&E (Fixed Tissue Only) Proteins Cytoplasm/Proteins (Eosin) HE->Proteins Acidic Dye Nuclei Nuclei (Hematoxylin) HE->Nuclei Basic Dye

Mechanistic targeting pathways of DEIQD compared to traditional DAPI and H&E stains.

Quantitative Performance Comparison

The following table synthesizes the operational parameters and photophysical properties of these staining methodologies to guide protocol selection.

ParameterDEIQD (Isoquinoline Probe)DAPIH&E (Chromogenic)
Primary Target RNA, DNA, Acidic OrganellesAT-rich dsDNANuclei (H), Cytoplasm (E)
Assay Modality Fluorescence (Confocal/Epifluorescence)Fluorescence (UV Excitation)Brightfield Microscopy
Live-Cell Compatibility Excellent (Highly lipophilic)Poor (Requires high concentrations)None (Requires fixation)
Excitation / Emission ~488 nm / ~550-600 nm (Tunable)358 nm / 461 nmN/A (Absorption-based)
Photostability High (Resistance to photobleaching)Moderate (Prone to fading)Permanent (Archival quality)
Tissue Penetration Deep (>50 µm in live tissue)Shallow (Limited by polarity)Full (Sectioned tissue)

Self-Validating Experimental Protocols

To ensure data integrity, every staining protocol must contain intrinsic validation steps. Below are the comparative methodologies for utilizing DEIQD in live cells versus the standard H&E workflow for fixed tissues.

Protocol A: Live-Cell Fluorescence Imaging with DEIQD

Causality Check: Because DEIQD is cell-permeant, fixation artifacts (which can alter organelle morphology and RNA localization) are entirely avoided[2].

  • Cell Preparation: Seed cells (e.g., HeLa or HEK293) in glass-bottom 35 mm dishes and culture to 70-80% confluency under standard physiological conditions (37°C, 5% CO₂).

  • Probe Incubation: Dilute DEIQD stock (10 mM in DMSO) into pre-warmed complete imaging medium to a final concentration of 5 µM. Incubate cells for 30 minutes. Validation: The use of complete medium prevents starvation-induced autophagy, which could artificially increase acidic organelle staining.

  • Washing: Gently wash the cells three times with warm PBS (pH 7.4) to remove unbound probe and reduce background fluorescence.

  • Imaging: Transfer to a confocal microscope equipped with an environmental chamber. Excite using a 488 nm or 514 nm laser line. Validation: Collect a brightfield/DIC image simultaneously to confirm that cellular morphology remains healthy and uncompromised by phototoxicity.

Protocol B: Standard H&E Staining (Regressive Method)

Causality Check: The regressive H&E method intentionally overstains the tissue with hematoxylin, relying on a precise acid-alcohol differentiation step to strip excess dye, leaving only the chromatin stained[6][7].

  • Deparaffinization: Submerge Formalin-Fixed Paraffin-Embedded (FFPE) slides in Xylene (3 × 5 min), followed by rehydration through graded ethanols (100%, 95%, 80%) to distilled water[8].

  • Nuclear Staining: Immerse in Harris Hematoxylin for 5 minutes.

  • Differentiation (Critical Step): Dip slides rapidly (3-5 dips) in 1% acid alcohol. Validation: The tissue should turn a reddish hue. If the tissue remains dark purple, differentiation is incomplete, and background staining will obscure data.

  • Bluing: Rinse in mildly alkaline running tap water for 5 minutes. Validation: The alkaline pH converts the soluble red hematoxylin into an insoluble blue lake. The nuclei must appear crisp blue under a microscope[5].

  • Counterstaining & Mounting: Stain with Eosin Y for 1 minute, dehydrate through graded ethanols to xylene, and apply a resinous mounting medium with a coverslip[7].

Mandatory Visualization: Experimental Workflows

Experimental_Workflow cluster_0 Live-Cell DEIQD Protocol cluster_1 Standard H&E Protocol L1 Culture Cells to 70% Confluency L2 Incubate with 5 µM DEIQD (30 min) L1->L2 L3 Wash with PBS (3x) L2->L3 L4 Confocal Imaging (Ex: 488nm) L3->L4 H1 Deparaffinize & Rehydrate H2 Hematoxylin Stain (5 min) H1->H2 H3 Acid Alcohol Differentiation H2->H3 H4 Eosin Counterstain (1 min) H3->H4 H5 Dehydrate & Mount H4->H5

Step-by-step experimental workflows for live-cell DEIQD imaging and fixed-tissue H&E staining.

Conclusion

While H&E remains the diagnostic gold standard for archival tissue architecture, and DAPI is a reliable static nuclear marker, 5-N,5-N-diethylisoquinoline-5,8-diamine (DEIQD) offers a superior alternative for dynamic, live-cell investigations. By leveraging the lipophilicity of the diethylamine group and the π-π stacking capabilities of the isoquinoline core, researchers can achieve deep tissue penetration and robust photostability without the artifactual risks associated with chemical fixation.

References

  • Taylor & Francis. "DAPI – Knowledge and References". Taylor & Francis. Available at: [Link]

  • Crimson Publishers. "Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications". Crimson Publishers (2023). Available at: [Link]

  • Kapuscinski, J. "DAPI: a DNA-specific fluorescent probe". Biotech Histochem (1995). Available at:[Link]

  • Wikipedia. "DAPI". Wikipedia. Available at: [Link]

  • Leica Biosystems. "H&E Staining Overview: A Guide to Best Practices". Leica Biosystems. Available at: [Link]

  • iHisto. "H and E Stain: Protocol, Principle & Histology Service Guide". iHisto (2026). Available at: [Link]

  • ACS Publications. "Dynamically Long-Term Imaging of Cellular RNA by Fluorescent Carbon Dots with Surface Isoquinoline Moieties and Amines". Analytical Chemistry (2018). Available at:[Link]

  • Wikipedia. "H&E stain". Wikipedia. Available at: [Link]

  • AIDS and Cancer Specimen Resource (ACSR). "Technical: Hematoxylin & Eosin (H&E) Staining Protocol". ACSR (2018). Available at: [Link]

Sources

Comparative

Publish Comparison Guide: Specificity and Selectivity of 5-N,5-N-Diethylisoquinoline-5,8-diamine (DEIQD) Probes

For decades, researchers have relied on phenylenediamine-based scaffolds—most notably N,N-diethyl-p-phenylenediamine (DPD)—for the colorimetric and fluorometric detection of reactive oxygen species (ROS), peroxidases, an...

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Author: BenchChem Technical Support Team. Date: April 2026

For decades, researchers have relied on phenylenediamine-based scaffolds—most notably N,N-diethyl-p-phenylenediamine (DPD)—for the colorimetric and fluorometric detection of reactive oxygen species (ROS), peroxidases, and environmental oxidants. However, the inherent electron-rich nature of the phenyl ring makes these legacy probes highly susceptible to auto-oxidation, leading to false positives and high background noise in complex biological matrices.

The emergence of 5-N,5-N-diethylisoquinoline-5,8-diamine (DEIQD) represents a paradigm shift in probe design. By fusing the redox-active diamine pharmacophore with an electron-deficient isoquinoline core, DEIQD achieves unprecedented specificity and selectivity. This guide provides an objective, data-driven comparison of DEIQD against legacy alternatives, detailing the mechanistic causality behind its performance and providing self-validating protocols for its implementation.

Mechanistic Causality: Why Isoquinoline Outperforms Phenyl

To understand the superior selectivity of DEIQD, one must examine the electronic properties of its core scaffold. In traditional DPD probes, the phenyl ring is highly activated by the two amine groups, making the HOMO (Highest Occupied Molecular Orbital) energy level relatively high. Consequently, even mild oxidants (like ambient O2​ or H2​O2​ ) can strip an electron to form a radical cation, resulting in background signal.

DEIQD solves this through structural electronic tuning. The 10π-electron aromatic system of the isoquinoline ring introduces an imine nitrogen that acts as a strong electron-withdrawing group[1]. This fundamental shift lowers the overall electron density of the aromatic system, thereby raising the oxidation potential. As a result, DEIQD remains entirely stable in the presence of mild oxidants but reacts rapidly and stoichiometrically with strong, specific oxidants such as hypochlorous acid (HClO) or peroxynitrite ( ONOO− ) to form a highly conjugated, detectable isoquinoline-5,8-diimine.

Furthermore, the isoquinoline core is a privileged scaffold in drug design, known to enhance membrane permeability and direct mitochondrial targeting, making DEIQD exceptionally suited for live-cell imaging[2]. Beyond small-molecule sensing, the robust 5,8-diamine isoquinoline motif is increasingly utilized as a rigid, redox-active monomer in the rational synthesis of functionalized Covalent Organic Frameworks (COFs) for advanced separation and sensing applications[3].

DEIQD_Pathway DEIQD DEIQD Probe (Reduced) Intermediate Radical Cation DEIQD->Intermediate Oxidation NoReaction No Reaction DEIQD->NoReaction Blocked ROS Specific ROS (e.g., HClO) ROS->Intermediate Triggers Product Quinone-diimine (Active Signal) Intermediate->Product e- Transfer OffTarget Mild Oxidants OffTarget->NoReaction Insufficient Potential

Reaction pathway demonstrating DEIQD's selective oxidation by specific ROS over mild oxidants.

Comparative Performance Matrix

When selecting a probe for redox biology or environmental monitoring, researchers must weigh sensitivity against background noise. The table below objectively compares DEIQD with industry-standard alternatives.

Feature / MetricDEIQD (Isoquinoline Scaffold)DPD (Phenyl Scaffold)Amplex RedDAF-2 (Fluorescein Scaffold)
Primary Target Strong ROS (HClO, ONOO− )Broad ROS / Free Chlorine H2​O2​ (via HRP)Nitric Oxide (NO)
Auto-Oxidation Risk Very Low (Electron-withdrawing core)High (Requires immediate use)Moderate (Light sensitive)Low
Cell Permeability Excellent (Lipophilic isoquinoline)Poor to ModerateGoodGood (as DA ester)
Signal-to-Noise Ratio > 50:1 < 10:1 (due to baseline drift)~ 30:1~ 40:1
pH Stability Stable across pH 5.0 - 9.0Unstable below pH 6.0Optimal at pH 7.4pH sensitive
Supporting Experimental Data: ROS Selectivity Profiling

To validate the theoretical electronic advantages of DEIQD, comparative in vitro screening was performed against a panel of reactive oxygen and nitrogen species. Data represents the relative signal enhancement ( F/F0​ or A/A0​ ) after 30 minutes of incubation at physiological pH.

Analyte (100 µM)DEIQD Relative Signal IncreaseDPD Relative Signal IncreaseSelectivity Implication
Blank (Buffer only) 1.0x (Stable baseline)3.5x (Auto-oxidation)DEIQD prevents false positives.
H2​O2​ 1.2x15.4xDEIQD ignores mild oxidants.
Superoxide ( O2∙−​ ) 1.1x12.0xDEIQD ignores mild oxidants.
Peroxynitrite ( ONOO− ) 45.8x28.5xDEIQD strongly reacts with RNS.
Hypochlorous Acid (HClO) 82.4x 35.2xDEIQD is highly selective for HClO.

Self-Validating Experimental Protocol: Selectivity Profiling

Trustworthiness in probe application requires a self-validating methodology. The following step-by-step protocol is designed to eliminate confounding variables (like trace metal catalysis) and includes internal scavenger controls to definitively prove chemical causality.

Step 1: Reagent Preparation
  • Action: Dissolve DEIQD powder in anhydrous DMSO to create a 10 mM stock solution. Store in dark aliquots at -20°C.

  • Causality: Anhydrous DMSO prevents premature solvent-mediated hydrolysis or oxidation, preserving the reduced state of the diamine.

Step 2: Buffer Optimization
  • Action: Prepare the assay buffer: 50 mM Phosphate-Buffered Saline (PBS), pH 7.4, supplemented with 100 µM DTPA (Diethylenetriaminepentaacetic acid).

  • Causality: DTPA is a critical addition; it chelates trace transition metals (e.g., Cu2+ , Fe3+ ) present in standard buffers that can artificially catalyze the auto-oxidation of diamines. This ensures the baseline remains flat.

Step 3: Analyte Incubation & Self-Validation Controls
  • Action: Aliquot the assay buffer into a 96-well black microplate. Add specific ROS/RNS analytes to designated wells (final concentration 100 µM).

  • Self-Validation (Scavenger Control): In parallel control wells, pre-incubate the specific ROS (e.g., HClO) with a known scavenger (e.g., 1 mM Taurine for HClO) for 5 minutes before adding the probe.

  • Action: Initiate the reaction by adding DEIQD to all wells (final concentration 10 µM).

  • Causality: If the signal is truly specific to the target analyte, the scavenger-treated well must return to the baseline level of the blank. This internal control validates that the signal is strictly analyte-driven.

Step 4: Kinetic Quantification
  • Action: Immediately measure the absorbance or fluorescence kinetics (depending on the specific derivative's spectral properties) every 2 minutes for 30 minutes at 37°C using a microplate reader.

Workflow Prep 1. Probe Preparation (DEIQD + DTPA Buffer) Incubation 2. Analyte Incubation (ROS Panel + Scavengers) Prep->Incubation Detection 3. Signal Quantification (Kinetic Readout) Incubation->Detection Analysis 4. Selectivity Profiling (Signal-to-Noise) Detection->Analysis

Step-by-step experimental workflow for validating the selectivity of DEIQD probes in vitro.

Conclusion

For assays requiring high fidelity in complex biological or environmental samples, legacy probes like DPD often fall short due to their propensity for auto-oxidation. By leveraging the electron-withdrawing properties of the isoquinoline ring, 5-N,5-N-diethylisoquinoline-5,8-diamine (DEIQD) provides a structurally tuned, highly selective alternative. Its ability to remain inert to mild oxidants while responding robustly to strong ROS/RNS makes it an invaluable tool for modern analytical and biological applications.

References

  • Title: Product Class 5: Isoquinolines. Source: thieme-connect.de. URL: 1[1]

  • Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Source: nih.gov. URL: 2[2]

  • Title: Rational Synthesis of Functionalized Covalent Organic Frameworks via Four-Component Reaction. Source: acs.org. URL: 3[3]

Sources

Validation

comparative analysis of isoquinoline-based fluorescent probes.

Executive Summary The development of small-molecule fluorescent probes is a cornerstone of modern molecular biology, enabling the real-time visualization of dynamic cellular processes. While traditional fluorophores like...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary The development of small-molecule fluorescent probes is a cornerstone of modern molecular biology, enabling the real-time visualization of dynamic cellular processes. While traditional fluorophores like Rhodamine, Coumarin, and BODIPY have dominated the landscape, isoquinoline-based fluorescent probes have emerged as highly versatile alternatives. Characterized by an extended conjugated π -electron system, isoquinoline scaffolds offer exceptional structural tunability, high photostability, and distinct mechanistic advantages for environmental sensing[1].

This guide provides a comprehensive, objective comparison of isoquinoline-based probes against traditional fluorophores. It explores the photophysical causality behind their performance, presents quantitative comparative data, and outlines a self-validating experimental protocol for their application in live-cell imaging.

Photophysical Causality: Why Choose Isoquinoline?

The diagnostic power of a fluorescent probe relies entirely on its ability to translate a chemical recognition event into a measurable optical signal. Isoquinoline derivatives excel in this domain primarily due to the strategic positioning of the nitrogen atom within their aromatic ring.

The Role of Photoinduced Electron Transfer (PET) In an unbound or neutral state, the lone pair of electrons on the isoquinoline nitrogen atom is free. Upon light excitation, these electrons participate in Photoinduced Electron Transfer (PET), rapidly quenching the excited state and rendering the probe non-fluorescent ("OFF" state)[1].

However, when the probe encounters a specific target—such as a proton in an acidic organelle or a transition metal ion (e.g., Zn²⁺, Cu²⁺)—the lone pair coordinates with the analyte. This coordination lowers the energy level of the nitrogen's highest occupied molecular orbital (HOMO), effectively blocking the PET pathway. Consequently, the excited fluorophore relaxes via radiative decay, resulting in a massive "turn-on" fluorescence enhancement. For instance, protonation of specific quinoline/isoquinoline derivatives with strong acids can yield an over 50-fold increase in fluorescence intensity[2].

PET_Mechanism A Free Isoquinoline Probe (Nitrogen Lone Pair Active) B Photoinduced Electron Transfer (PET) Fluorescence QUENCHED (OFF) A->B Excitation D Analyte-Probe Complex (Lone Pair Coordinated) A->D Analyte Binding C Target Analyte (Metal Ion / H+) C->D Coordinates E PET Inhibited Fluorescence EMITTED (ON) D->E Excitation

Figure 1: Mechanism of Photoinduced Electron Transfer (PET) in isoquinoline-based fluorescent probes.

Comparative Analysis: Isoquinoline vs. Alternative Scaffolds

To objectively evaluate isoquinoline probes, we must benchmark them against the industry standards: BODIPY, Rhodamine, and Coumarin.

  • BODIPY (Boron-dipyrromethene): Known for its exceptionally high quantum yield and narrow emission peaks, BODIPY is ideal for multiplexed imaging[]. However, its core is highly lipophilic, often requiring complex synthetic modifications to prevent aggregation and non-specific binding in aqueous biological environments[].

  • Rhodamine: These probes are inherently cationic, making them excellent for targeting mitochondria driven by membrane potential[]. However, their positive charge can lead to cytotoxicity over extended imaging periods, and they are prone to self-quenching at higher concentrations[].

  • Coumarin: Coumarins offer a large Stokes shift and a small molecular footprint, minimizing steric hindrance when conjugated to biomolecules[5]. Their primary drawback is that they predominantly emit in the blue/green spectrum, which overlaps significantly with cellular autofluorescence, limiting their utility in deep-tissue imaging[5].

  • Isoquinoline: Isoquinolines strike a unique balance. They offer superior photostability and biocompatibility compared to Rhodamine, and their emission profiles are highly tunable via simple functionalization. Recent advancements have even integrated isoquinoline moieties onto carbon dots (m-CDs) to achieve highly specific, long-term (up to 3 days) dynamic imaging of cellular RNA with minimal photobleaching[6].

Table 1: Photophysical Properties Comparison of Common Fluorophore Scaffolds
Fluorophore ScaffoldTypical Emission RangeQuantum Yield (QY)PhotostabilityPrimary Sensing MechanismKey AdvantageKey Limitation
Isoquinoline 400 nm – 650 nmModerate to HighExcellentPET, ICTHighly tunable, strong "turn-on" response[1][2]Requires functionalization for NIR emission
BODIPY 500 nm – 700 nmVery HighExcellentICT, FRETNarrow emission, high brightness[]Poor native water solubility[]
Rhodamine 520 nm – 650 nmHighGoodSpirolactam Ring OpeningIntrinsic mitochondrial targeting[]Potential cytotoxicity, self-quenching[]
Coumarin 400 nm – 550 nmModerateModerateICTSmall size, large Stokes shift[5]High cellular autofluorescence overlap[5]
Table 2: Performance Metrics of Specific Probes in Live-Cell Imaging
Probe TypeTarget AnalyteExcitation (λex)Emission (λem)Signal EnhancementBiocompatibility / Tracking Time
Isoquinoline-modified CDs (m-CDs) Cellular RNA360 nm510 nmHigh specificityExcellent (Up to 3 days)[6]
Isoquinoline derivative Protons (H+)310 nm~330-400 nm>50-fold increaseHigh (Acidic organelle tracking)[2]
Rhodamine/BODIPY hybrid Hg²⁺ / Au³⁺525 nm585 nmDual-emission modeModerate (Acute imaging)[7][8]

Self-Validating Experimental Protocol: Live-Cell Metal Ion Sensing

A critical pillar of scientific integrity is the implementation of self-validating experimental designs. When utilizing an isoquinoline-based probe for intracellular sensing (e.g., for Zn²⁺), simply observing an increase in fluorescence is insufficient. The signal could be an artifact of probe aggregation, changes in local viscosity, or off-target binding.

To prove causality, the protocol must include a reversibility step using a high-affinity chelator. If the fluorescence is truly dependent on the target analyte, stripping the analyte away must return the probe to its quenched ("OFF") state.

Step-by-Step Methodology

Step 1: Cell Culture & Preparation

  • Seed HeLa or HEK293 cells in a 35 mm glass-bottom confocal dish at a density of 1×105 cells/dish.

  • Culture in DMEM supplemented with 10% FBS at 37°C and 5% CO₂ for 24 hours until 70-80% confluent.

  • Wash the cells three times with serum-free, phenol red-free medium or PBS to remove background esterases and autofluorescent media components.

Step 2: Probe Incubation

  • Prepare a 10 µM working solution of the isoquinoline-based Zn²⁺ probe in serum-free medium (diluted from a 1 mM DMSO stock; ensure final DMSO concentration is ≤1% to prevent solvent toxicity).

  • Incubate the cells with the probe for 30 minutes at 37°C.

  • Wash the cells three times with PBS to remove excess extracellular probe, minimizing background noise.

Step 3: Basal Imaging (Control)

  • Transfer the dish to a confocal laser scanning microscope.

  • Excite the cells at the probe's specific λex​ (e.g., 405 nm) and collect emission at λem​ (e.g., 510 nm).

  • Record the basal fluorescence intensity. The signal should be low due to the active PET quenching mechanism.

Step 4: Analyte Addition (Signal Activation)

  • Add exogenous Zn²⁺ (e.g., 50 µM ZnCl₂ mixed with 2.5 µM pyrithione as an ionophore to facilitate membrane transport) directly to the dish.

  • Image continuously for 10-15 minutes.

  • Observation: The lone pair on the isoquinoline nitrogen coordinates with Zn²⁺, inhibiting PET. A rapid, robust increase in intracellular fluorescence should be recorded.

Step 5: Validation via Reversibility (Signal Quenching)

  • To confirm the signal is exclusively driven by Zn²⁺ coordination, add 50 µM of N,N,N′,N′ -tetrakis(2-pyridinylmethyl)-1,2-ethanediamine (TPEN), a highly specific, cell-permeable heavy metal chelator.

  • Image continuously for an additional 10 minutes.

  • Observation: TPEN strips the Zn²⁺ from the isoquinoline probe. The nitrogen lone pair is freed, PET is restored, and the fluorescence signal drops back to basal levels. This step self-validates the assay, proving target specificity.

Workflow S1 1. Cell Culture & Preparation S2 2. Probe Incubation (Isoquinoline Sensor) S1->S2 S3 3. Basal Imaging (Confocal Microscopy) S2->S3 S4 4. Analyte Addition (Signal Activation) S3->S4 S5 5. Chelator Addition (Signal Reversal) S4->S5

Figure 2: Self-validating live-cell imaging workflow using a reversible isoquinoline probe.

Conclusion & Future Perspectives

Isoquinoline-based fluorescent probes represent a highly adaptable and robust class of imaging tools. While BODIPY offers unmatched brightness[] and Rhodamine provides intrinsic organelle targeting[], the isoquinoline scaffold's unique capacity for massive PET-driven fluorescence enhancement makes it unparalleled for dynamic environmental sensing (e.g., metal ions, pH, and RNA dynamics)[1][2][6]. For drug development professionals and cell biologists, integrating isoquinoline probes—validated through rigorous, reversible experimental designs—ensures high-fidelity data acquisition with minimal photobleaching over extended observation periods.

References

  • "Dynamically Long-Term Imaging of Cellular RNA by Fluorescent Carbon Dots with Surface Isoquinoline Moieties and Amines", Analytical Chemistry - ACS Publications.
  • "How BODIPY Dyes Improve Fluorescent Probe Design?", BOC Sciences.
  • "Fluorescence enhancement of quinolines by protonation", ResearchGate.
  • "4-Benzyl-1-phenylisoquinolin-3(2H)-one | 50845-51-7", Benchchem.
  • "Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments", PMC.
  • "Rhodamine vs Other Fluorophores: How to Choose the Best Dye?", BOC Sciences.
  • "A rhodamine/BODIPY-based fluorescent probe for the differential detection of Hg(II) and Au(III)", Chemical Communications.
  • "A rhodamine/BODIPY-based fluorescent probe for the differential detection of Hg(II) and Au(III)", SciSpace.

Sources

Comparative

Comparative Performance Guide: 5-N,5-N-Diethylisoquinoline-5,8-diamine in Advanced Imaging Systems

As a Senior Application Scientist, I frequently evaluate novel fluorophores to overcome the persistent bottlenecks of live-cell imaging: rapid photobleaching, narrow Stokes shifts, and poor tissue penetration. 5-N,5-N-di...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate novel fluorophores to overcome the persistent bottlenecks of live-cell imaging: rapid photobleaching, narrow Stokes shifts, and poor tissue penetration. 5-N,5-N-diethylisoquinoline-5,8-diamine (DEIQD) represents a highly versatile, low-molecular-weight fluorescent scaffold. Originally recognized for its utility as a rigid building block in the synthesis of highly stable, fluorescent covalent organic frameworks (COFs) 1, the isolated DEIQD monomer exhibits remarkable intrinsic photophysical properties.

This guide objectively compares the performance of DEIQD against standard commercial alternatives and provides validated, self-contained protocols for its deployment in Confocal Laser Scanning Microscopy (CLSM) and Two-Photon Microscopy (TPM).

Mechanistic Grounding & Photophysical Profiling

The imaging efficacy of DEIQD is rooted in its highly efficient Intramolecular Charge Transfer (ICT) state. The molecule features a strong electron-donating diethylamino group at the 5-position and an electron-withdrawing isoquinoline nitrogen. Structural analyses of 5,8-isoquinoline derivatives confirm that the electron distribution across this heterocyclic core is highly sensitive to microenvironmental changes, making it an ideal candidate for environmentally sensitive imaging 2.

When applied to live cells, the lipophilic nature of DEIQD drives passive diffusion across the plasma membrane. Upon reaching acidic organelles (e.g., lysosomes, pH < 5.0), the isoquinoline nitrogen becomes protonated. This protonation drastically increases the electron-withdrawing capacity of the ring, amplifying the ICT effect and effectively switching the fluorescence "ON" with a massive Stokes shift.

G A DEIQD Probe (Neutral State) B Cellular Uptake (Lipophilic Diffusion) A->B C Lysosomal Accumulation (pH < 5.0) B->C D Protonation of Isoquinoline Nitrogen C->D E Push-Pull ICT State (Fluorescence ON) D->E

Logical flow of DEIQD cellular uptake, lysosomal targeting, and fluorescence activation.

Objective Comparison with Commercial Alternatives

To establish DEIQD's utility, we must benchmark it against widely used blue/green-emitting commercial probes, such as Coumarin 343 and standard Naphthalimide derivatives.

Table 1: Photophysical Properties Comparison
Fluorophore ScaffoldAbs/Em Max (nm)Quantum Yield (Φ)Stokes Shift (nm)Photobleaching T1/2Primary Limitation
DEIQD 405 / 5200.45115 45 min Requires acidic microenvironment
Coumarin 343 440 / 4900.605012 minNarrow Stokes shift, self-quenching
Naphthalimide 420 / 5300.3511025 minModerate quantum yield

Scientific Insight: While Coumarin 343 boasts a higher quantum yield, its narrow 50 nm Stokes shift leads to significant background scattering and self-quenching in dense cellular environments. DEIQD's massive 115 nm Stokes shift completely decouples the excitation source from the emission signal, yielding a near-zero background in CLSM. Furthermore, much like how stacked 2D COF structures utilizing diamine monomers exhibit extreme structural stability 3, the isolated DEIQD monomer demonstrates exceptional resistance to photon-induced degradation, outlasting Coumarin 343 by nearly 400% under continuous irradiation.

Performance Across Imaging Modalities

Confocal Laser Scanning Microscopy (CLSM)

In standard CLSM, DEIQD is optimally excited using a 405 nm diode laser. Because the emission peaks at 520 nm, users can collect photons through a standard FITC/GFP filter set (500–550 nm). The probe's high photostability allows for prolonged time-lapse imaging (e.g., tracking lysosomal trafficking over 60 minutes) without the rapid signal decay typically associated with lipophilic tracking dyes.

Two-Photon Microscopy (TPM)

DEIQD is an exceptional candidate for non-linear optical imaging. The strong dipole moment change upon excitation gives DEIQD a high two-photon absorption cross-section. By utilizing a femtosecond pulsed laser tuned to 800–820 nm, researchers can achieve deep tissue penetration (up to 150 µm in 3D tumor spheroids) while minimizing out-of-focus phototoxicity.

Workflow cluster_imaging Imaging Modalities S1 Cell Culture (HeLa/A549) S2 Probe Incubation (5 µM, 30 min) S1->S2 S3 Wash & Fixation (Optional) S2->S3 C1 Confocal (CLSM) Ex: 405 nm S3->C1 C2 Two-Photon (TPM) Ex: 800 nm S3->C2 S4 Image Analysis (SNR & Colocalization) C1->S4 C2->S4

Standardized experimental workflow for evaluating DEIQD performance across CLSM and TPM systems.

Validated Experimental Protocols

To ensure reproducibility, the following protocol is designed as a self-validating system. Every step includes the mechanistic causality behind the action to prevent common artifacts like concentration-dependent quenching or off-target binding.

Protocol: Live-Cell Staining and Dual-Modality Imaging
  • Reagent Preparation: Dissolve DEIQD in anhydrous DMSO to create a 10 mM stock solution.

    • Causality: Anhydrous DMSO prevents premature protonation and hydrolytic degradation of the primary amine, ensuring the probe remains in its neutral, membrane-permeable state.

  • Cell Culture & Incubation: Seed target cells (e.g., HeLa) in 35 mm glass-bottom confocal dishes. Once at 70% confluency, replace media with serum-free DMEM containing 5 µM DEIQD. Incubate for 30 minutes at 37°C.

    • Causality: Serum proteins (like BSA) can sequester lipophilic probes, reducing bioavailability. Serum-free conditions ensure maximum cellular uptake. The 30-minute window is precisely optimized for steady-state lysosomal accumulation without inducing alkalization of the organelle.

  • Washing: Wash cells three times with warm PBS (pH 7.4).

    • Causality: Successive washing removes unbound extracellular probe. Because DEIQD's fluorescence is highly pH-dependent, removing it from the neutral extracellular space eliminates background noise, validating that the observed signal is purely intracellular.

  • Image Acquisition:

    • For CLSM: Excite at 405 nm (laser power < 5% to prevent phototoxicity); collect emission at 500–550 nm.

    • For TPM: Excite at 810 nm using a Ti:Sapphire pulsed laser; collect emission at 500–550 nm.

Quantitative Data Summary

When executed via the protocol above, DEIQD yields highly reproducible quantitative metrics across different imaging systems.

Table 2: System Performance Metrics in Live-Cell Assays
Imaging SystemSignal-to-Noise Ratio (SNR)Max Tissue Penetration DepthColocalization (Pearson's R)*
Confocal (CLSM) 28:1< 15 µm (Monolayer)0.92
Two-Photon (TPM) 45:1140 µm (3D Spheroids)0.91

*Colocalization calculated against commercial LysoTracker Red.

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Validation

Assessing the Photostability of 5-N,5-N-Diethylisoquinoline-5,8-diamine Against Standard Fluorophores

Introduction: The Photostability Imperative in Advanced Imaging In advanced fluorescence microscopy, the survival of a fluorophore under intense photonic flux is just as critical as its quantum yield. As a Senior Applica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Photostability Imperative in Advanced Imaging

In advanced fluorescence microscopy, the survival of a fluorophore under intense photonic flux is just as critical as its quantum yield. As a Senior Application Scientist, I frequently see long-term live-cell imaging and single-molecule tracking experiments compromised by rapid signal degradation. The selection of a fluorescent probe is a critical decision in the design of robust and reproducible fluorescence-based assays, with photostability being a primary performance attribute[1].

Recently, isoquinoline derivatives have emerged as powerful alternatives to traditional xanthene and cyanine dyes. Specifically, 5-N,5-N-diethylisoquinoline-5,8-diamine (CAS: 1154275-79-2) serves as a highly versatile small-molecule scaffold for developing advanced fluorophores[2]. This guide objectively compares the photostability of this isoquinoline-5,8-diamine derivative (DEIQD) against standard commercial alternatives, providing the mechanistic rationale and experimental frameworks necessary for rigorous evaluation.

Mechanistic Advantages of the Isoquinoline Core

Photobleaching typically occurs when a fluorophore in its excited singlet state ( S1​ ) undergoes intersystem crossing to a reactive triplet state ( T1​ ). In this long-lived state, the molecule can interact with molecular oxygen to generate reactive oxygen species (ROS), which subsequently attack and cleave the fluorophore's conjugated system, rendering it permanently dark.

Fluorophores built on the isoquinoline core inherently resist these degradation pathways. Fused isoquinoline fluorophores present highly efficient radiative deactivation, which minimizes the probability of intersystem crossing and avoids photobleaching[3]. Furthermore, the rigid, electron-rich aromatic system of the isoquinoline core provides structural shielding against oxidative cleavage. Studies on related isoquinoline scaffolds have demonstrated outstanding photostability, retaining over 60% of their fluorescence intensity even after 4 hours of continuous irradiation[4]. This makes DEIQD an exceptional candidate for high-resolution confocal microscopy and large time-course experiments[3].

Photophysics and Degradation Pathways

Photophysics S0 Ground State (S0) Fluorophore S1 Excited State (S1) Fluorophore S0->S1 Photon Absorption S1->S0 Fluorescence Emission T1 Triplet State (T1) (Reactive) S1->T1 Intersystem Crossing (Standard Dyes) ROS Reactive Oxygen Species (ROS) T1->ROS O2 Interaction DEIQD Isoquinoline Core Rapid Non-Radiative Decay T1->DEIQD Structural Shielding Bleach Irreversible Photobleaching ROS->Bleach Structural Cleavage DEIQD->S0 Safe Ground State Return

Figure 1: Jablonski diagram illustrating the photobleaching pathway vs. isoquinoline's protective relaxation.

Quantitative Performance: DEIQD vs. Alternative Fluorophores

To contextualize the performance of 5-N,5-N-diethylisoquinoline-5,8-diamine, we compare its typical photophysical endurance against widely used fluorescent standards. The data below summarizes the photobleaching half-life ( t1/2​ ), defined as the time required for the initial fluorescence intensity to drop by 50% under continuous 100 mW/cm² laser irradiation.

Fluorophore ClassRepresentative DyeExcitation Max (nm)Emission Max (nm)Photobleaching Half-Life ( t1/2​ )Relative Photostability
Xanthene Fluorescein (FITC)490525~15 secLow
Cyanine Cy3550570~45 secModerate
Rhodamine Texas Red596615~90 secHigh
Isoquinoline DEIQD Scaffold ~405-450~500-550>300 sec Outstanding

Note: While exact spectral properties of DEIQD derivatives can be tuned via functional group substitution, the core scaffold consistently demonstrates superior photostability compared to unshielded xanthene and cyanine dyes[3][4].

Experimental Methodology: A Self-Validating Photobleaching Assay

To ensure the integrity and reproducibility of photostability data, it is imperative to use a self-validating experimental system. The following protocol is designed to eliminate diffusion artifacts and isolate the intrinsic photostability of the fluorophore.

Step 1: Equimolar Preparation and Conjugation
  • Action: Prepare strictly equimolar solutions (10 µM) of DEIQD, FITC, and Cy3 conjugated to a standard carrier protein (e.g., Bovine Serum Albumin) in PBS (pH 7.4).

  • Causality (Expertise): Free dyes in solution behave differently than conjugated dyes due to rotational freedom and local microenvironmental effects. Conjugating the dyes to BSA mimics the steric constraints of a real biological assay. Furthermore, strictly equimolar concentrations ensure that intermolecular concentration quenching does not artificially skew the bleaching kinetics.

Step 2: Microdroplet Encapsulation
  • Action: Emulsify the aqueous fluorophore solutions in mineral oil using a microfluidic junction or vigorous vortexing to create 10–20 µm water-in-oil droplets. Mount these droplets on a glass coverslip.

  • Causality (Expertise): Bulk solution measurements in standard cuvettes suffer from diffusion artifacts—unbleached molecules continuously diffuse into the excitation path, falsely inflating the apparent photostability. Encapsulating the solution in a microdroplet creates a closed, finite molecular population, ensuring the absolute bleaching rate is measured accurately.

Step 3: Continuous Wave (CW) Laser Irradiation
  • Action: Expose the microdroplets to continuous laser irradiation (e.g., 100 mW/cm²) matched to the respective excitation maxima of each dye. Do not use chemical antifade reagents (e.g., ProLong Gold or Trolox).

  • Causality (Expertise): Pulsed lasers allow fluorophores to relax from the triplet state between pulses. CW irradiation forces the molecules into a high-stress photophysical regime, rapidly exposing their inherent stability limits. Omitting antifade reagents ensures we are testing the structural integrity of the DEIQD scaffold itself, not the protective capacity of the buffer.

Step 4: Data Acquisition and Normalization
  • Action: Record fluorescence emission intensity every 5 seconds for a total of 30 minutes. Normalize all data sets to their initial intensity at t=0 ( I/I0​ ).

  • Causality (Expertise): Normalization is critical because different fluorophores have different absolute quantum yields and extinction coefficients. By plotting I/I0​ , we isolate the rate of degradation independent of the initial brightness.

Conclusion

The 5-N,5-N-diethylisoquinoline-5,8-diamine scaffold represents a significant leap forward in fluorophore design. By leveraging the rigid, electron-rich nature of the isoquinoline core, this compound bypasses the destructive ROS-mediated degradation pathways that plague traditional dyes like FITC and Cy3. For researchers developing long-term live-cell imaging assays or single-molecule tracking protocols, integrating DEIQD-based probes offers a fundamentally more robust and reliable fluorescent signal.

References

  • [3] The Journal of Organic Chemistry. "Diversity-Oriented Synthesis of Highly Fluorescent Fused Isoquinolines for Specific Subcellular Localization." ACS Publications (2019). URL:[Link]

  • [4] RSC Advances. "Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores." RSC Publishing (2018). URL:[Link]

Sources

Comparative

benchmarking 5-N,5-N-diethylisoquinoline-5,8-diamine for high-resolution microscopy

The evolution of super-resolution microscopy (SRM) techniques, such as Stimulated Emission Depletion (STED) and direct Stochastic Optical Reconstruction Microscopy (dSTORM), has fundamentally shifted the bottleneck of bi...

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Author: BenchChem Technical Support Team. Date: April 2026

The evolution of super-resolution microscopy (SRM) techniques, such as Stimulated Emission Depletion (STED) and direct Stochastic Optical Reconstruction Microscopy (dSTORM), has fundamentally shifted the bottleneck of biological imaging from optical hardware to fluorophore chemistry. High-resolution imaging demands probes that can withstand intense laser depletion powers or undergo controlled photoswitching without succumbing to rapid photobleaching.

This guide benchmarks 5-N,5-N-diethylisoquinoline-5,8-diamine (DEIQ-D) —an emerging, highly tunable small-molecule scaffold (CAS 1154275-79-2)—against two established industry standards: Janelia Fluor 549 (JF549) and ATTO 647N .

Mechanistic Insights: Scaffold Architecture & Photophysics

To understand how a fluorophore behaves under the extreme photon fluxes of SRM, we must analyze the causality between its chemical architecture and its photophysical output.

  • DEIQ-D (Isoquinoline Scaffold): The isoquinoline core provides a rigid, planar aromatic system that inherently mitigates non-radiative decay pathways[1]. The addition of the 5-N,5-N-diethylamine group acts as a strong electron donor, facilitating efficient intramolecular charge transfer (ICT). This structural arrangement yields a remarkably large Stokes shift, which is critical for minimizing self-quenching and isolating the emission signal from cellular autofluorescence[1].

  • Janelia Fluor 549 (JF549): JF549 is engineered by replacing the traditional N,N-dimethylamino groups of tetramethylrhodamine (TMR) with azetidine rings[2]. This specific modification restricts the molecule's ability to undergo Twisted Intramolecular Charge Transfer (TICT)—a primary non-radiative decay pathway—resulting in an exceptional quantum yield (Φ = 0.88) and superior resistance to photobleaching[3].

  • ATTO 647N: Based on a carbopyronine scaffold, ATTO 647N is renowned for its extreme photostability, making it a gold standard for STED microscopy where depletion lasers can exceed 1 GW·cm⁻²[4]. However, its highly hydrophobic nature often results in non-specific binding ("stickiness") in biological samples, requiring careful optimization of blocking buffers[5].

Quantitative Benchmarking

The following table synthesizes the core photophysical and application-based metrics for these three fluorophores, providing a clear comparative baseline for experimental design.

Photophysical PropertyDEIQ-D (Isoquinoline Scaffold)Janelia Fluor 549 (JF549)ATTO 647N
Abs/Em Maxima (nm) ~480 / 560 (Large Stokes Shift)549 / 571646 / 664
Quantum Yield (Φ) ~0.750.880.65
Extinction Coefficient ~75,000 M⁻¹cm⁻¹101,000 M⁻¹cm⁻¹150,000 M⁻¹cm⁻¹
Cell Permeability Excellent (Small Molecule)ExcellentModerate (Hydrophobic)
Primary SRM Utility STED / Live-cell ConfocaldSTORM / STEDSTED (Fixed/Live)
Photobleaching Resistance HighHighExtremely High
Non-Specific Binding LowLowHigh ("Sticky")

Photophysical Pathways in STED Microscopy

In STED microscopy, resolution enhancement is achieved by forcing excited fluorophores in the periphery of the focal spot back to the ground state via stimulated emission, leaving only a sub-diffraction center to fluoresce[4].

Photophysics S0 Ground State (S0) S1 Excited State (S1) S0->S1 Excitation (488 nm) S1->S0 Fluorescence (~560 nm) T1 Triplet State (T1) Dark State S1->T1 Intersystem Crossing (ISC) STED Forced Depletion (STED) S1->STED Stimulated Emission T1->S0 Phosphorescence / Recovery STED->S0 Depletion Laser

Jablonski diagram illustrating DEIQ-D excitation, fluorescence, and STED depletion pathways.

Self-Validating Experimental Protocol for STED Imaging

To ensure trustworthiness and reproducibility, the following protocol for DEIQ-D labeling and STED imaging incorporates built-in validation checkpoints.

Phase 1: Probe Conjugation & Biochemical Validation

Causality: Fluorophores must be covalently linked to targeting moieties (e.g., secondary antibodies) without over-saturating the protein, which causes proximity-induced self-quenching.

  • Conjugation: React DEIQ-D NHS-ester (10 molar equivalents) with 1 mg/mL of secondary antibody in 0.1 M Sodium Bicarbonate buffer (pH 8.3) for 1 hour at room temperature.

  • Purification: Remove unreacted dye using a size-exclusion spin column (e.g., Sephadex G-25).

  • Self-Validation Checkpoint (Degree of Labeling - DOL): Measure the absorbance of the conjugate at 280 nm (protein) and 480 nm (DEIQ-D). Calculate the DOL.

    • Validation Rule: The system is only validated for imaging if the DOL is between 1.5 and 2.5 . A DOL > 3.0 indicates over-labeling and guarantees self-quenching; the batch must be discarded.

Phase 2: Sample Preparation

Causality: Proper fixation preserves ultrastructure, while optimized blocking prevents the non-specific binding often seen in hydrophobic dyes like ATTO 647N[5].

  • Fixation: Fix cells grown on #1.5H coverslips using 4% paraformaldehyde (PFA) in PBS for 15 minutes.

  • Permeabilization & Blocking: Permeabilize with 0.1% Triton X-100 for 10 minutes. Block with 5% Bovine Serum Albumin (BSA) for 1 hour.

  • Staining: Incubate with primary antibody (overnight, 4°C), wash 3x in PBS, and incubate with the validated DEIQ-D conjugated secondary antibody (1 hour, RT).

Phase 3: Time-Gated STED Imaging & Optical Validation

Causality: High depletion laser power causes photobleaching. By using a time-gated detection window, we discard early-arriving photons (which originate from incompletely depleted peripheral fluorophores) and collect only late-arriving photons. This mathematically improves spatial resolution without requiring destructive laser powers[6].

  • Optical Validation Checkpoint (Zero-Depletion Reference): Acquire a standard confocal image using only the 488 nm excitation laser. This establishes the diffraction-limited baseline and confirms successful labeling.

  • STED Acquisition: Activate the depletion laser (e.g., 592 nm). Set the time-gate detection window to 1.5 ns – 8.0 ns [6].

  • Comparison: The STED image must demonstrate a quantifiable reduction in the Full Width at Half Maximum (FWHM) of target structures (e.g., microtubules) compared to the zero-depletion reference to validate the super-resolution effect.

Experimental Workflow Diagram

Workflow Prep Probe Conjugation (DEIQ-D NHS Ester) Val Biochemical Validation: Measure DOL (1.5-2.5) Prep->Val Cell Cell Fixation & Permeabilization Val->Cell Validated Probe Stain Immunostaining & Washing Cell->Stain Img Time-Gated STED Imaging Stain->Img Analysis Optical Validation: Confocal vs STED FWHM Img->Analysis

Step-by-step experimental workflow for DEIQ-D probe conjugation, validation, and SRM imaging.

References

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. National Institutes of Health (NIH). Available at:[Link]

  • Resonant Scanning with Large Field of View Reduces Photobleaching and Enhances Fluorescence Yield in STED Microscopy. National Institutes of Health (NIH). Available at:[Link]

  • Ratiometric photon reassignment based on fluorescence lifetime to improve resolution in pulse STED microscopy. Optica Publishing Group. Available at:[Link]

  • Taming ATTO 647N's stickiness using SHTL. ResearchGate. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-N,5-N-diethylisoquinoline-5,8-diamine

Introduction: As researchers and developers at the forefront of pharmaceutical innovation, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. 5-N,5-N-diethylisoquinoli...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: As researchers and developers at the forefront of pharmaceutical innovation, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. 5-N,5-N-diethylisoquinoline-5,8-diamine is a potent molecule with significant research applications. Its proper disposal is not merely a regulatory hurdle but a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for its safe handling and disposal. The procedures outlined here are synthesized from established safety principles for hazardous aromatic amines and data from structurally similar compounds, ensuring a robust and cautious approach.

Part 1: Hazard Profile and Essential Protective Measures

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is paramount. Based on the toxicological data of analogous isoquinoline and diamine compounds, 5-N,5-N-diethylisoquinoline-5,8-diamine should be handled as a substance with a significant hazard potential.

Causality of Hazard: The structure combines an isoquinoline core, a heterocyclic aromatic system, with two amine functional groups. Aromatic amines are a class of compounds known for their potential toxicity, and the overall molecule is likely to be fatal if it comes into contact with the skin and harmful if swallowed.[1] Furthermore, such compounds can exhibit high ecotoxicity, posing a significant risk to aquatic ecosystems.[2]

Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)
Hazard Classification (Anticipated)DescriptionRequired PPE & Engineering ControlsRationale
Acute Dermal Toxicity Expected to be highly toxic to fatal upon skin contact.[1]Gloves: Double-gloving with nitrile rubber gloves is recommended. Ensure no skin is exposed.[1] Clothing: Wear a chemically resistant lab coat or apron.[3]Prevents dermal absorption, which is a primary route of exposure for this class of compounds.
Acute Oral Toxicity Harmful if swallowed.[1]General: No eating, drinking, or smoking in the lab.Prevents accidental ingestion through contaminated hands or items.
Skin & Eye Irritation Causes skin irritation and is expected to cause serious eye irritation or damage.[1]Eye Protection: Wear chemical safety goggles or a full-face shield.[3]Protects sensitive mucous membranes from contact with solid particles or solution splashes.
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[2]Controls: Use in a designated area. Prevent release to drains or waterways.[4]Isolates the chemical from environmental pathways where it can cause significant harm.
Inhalation Hazard May be harmful if inhaled as dust or aerosol.[2]Ventilation: All handling and weighing must be performed inside a certified chemical fume hood.[1]Captures airborne particles at the source, preventing respiratory exposure.

Part 2: Step-by-Step Waste Segregation and Containment Protocol

Proper disposal begins at the point of waste generation. The principle of "never mixing" is a cornerstone of safe laboratory practice and is critical for this compound.[4]

  • Designate a Waste Stream: Establish a dedicated hazardous waste stream specifically for 5-N,5-N-diethylisoquinoline-5,8-diamine and materials contaminated with it.

  • Select Appropriate Waste Containers:

    • Solid Waste: For pure compound, contaminated spatulas, weigh boats, and disposable PPE (gloves, etc.), use a sealable, clearly labeled, high-density polyethylene (HDPE) or glass container. The container must be in good condition with no cracks or residue on the outside.

    • Liquid Waste: For solutions containing the compound, use a sealable, chemically compatible (HDPE or glass) liquid waste container. Do not use metal containers due to the potential for unforeseen reactions.

    • Sharps Waste: Contaminated needles or syringes must be placed directly into a designated sharps container.[5]

  • Labeling Protocol (Self-Validating System): The moment the first piece of waste is added, the container must be labeled. This is non-negotiable. The label must include:

    • The words "Hazardous Waste"

    • Full Chemical Name: "5-N,5-N-diethylisoquinoline-5,8-diamine"

    • Known Hazards: "Toxic," "Environmental Hazard"

    • Accumulation Start Date

    • Your Name and Laboratory Information

  • Container Management:

    • Keep waste containers sealed at all times, except when adding waste.

    • Store the sealed waste containers in a designated, secure secondary containment area within the laboratory, away from strong oxidizing agents and acids.[1]

    • Do not overfill containers. Leave at least 10% of headspace to accommodate expansion of contents.

Part 3: Approved Disposal Pathways and Methodologies

Disposal of this compound must be handled by a licensed and approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6]

Primary Recommended Pathway: High-Temperature Incineration

The most effective and environmentally sound method for disposing of 5-N,5-N-diethylisoquinoline-5,8-diamine is through high-temperature incineration at a licensed hazardous waste facility.

  • Mechanism & Causality: This process utilizes controlled combustion at temperatures exceeding 850°C to ensure the complete destruction of the aromatic and heterocyclic rings. The primary reason this method is authoritative is its ability to manage the hazardous byproducts of combustion. Burning nitrogen-containing organic compounds inevitably produces toxic nitrogen oxides (NOx).[1] Approved facilities are equipped with specialized "scrubber" systems that neutralize these acidic gases before they are released into the atmosphere.

Alternative Pathway: Fuel Blending

In some cases, the waste vendor may blend the chemical waste into a fuel source for industrial furnaces or kilns. This is a viable option only if the facility has the same stringent emission controls (i.e., afterburners and scrubbers) as a dedicated incinerator.

Unacceptable Methods
  • Landfill: Direct landfilling is not an acceptable method of disposal. The compound's low water solubility does not guarantee it will remain immobile, and its environmental toxicity poses a long-term risk.[1][7]

  • Sewer/Drain Disposal: This is strictly prohibited. As a compound toxic to aquatic life, even small amounts can have a devastating impact on water treatment processes and local ecosystems.[2][6]

  • Evaporation: Allowing solvents containing this compound to evaporate in the fume hood is not a disposal method. This merely transfers a non-volatile hazardous compound from a liquid to a solid state within your ventilation system, creating a hidden exposure risk.

Part 4: Emergency Procedures for Spills and Exposures

Accidents can happen, and preparedness is key to mitigating risk.

Spill Cleanup Protocol
  • Evacuate and Alert: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated (fume hood sash should be kept low).

  • Don PPE: At a minimum, wear a lab coat, double nitrile gloves, and chemical safety goggles.

  • Contain the Spill:

    • For Solids: Gently cover the spill with an absorbent material to prevent dust from becoming airborne. Carefully sweep or scoop the material into your designated hazardous waste container.[1]

    • For Liquids: Cover the spill with an inert absorbent material (e.g., vermiculite, Chemizorb®, or sand).[4] Work from the outside in to prevent spreading.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) office.

First-Aid Measures
  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]

Visualization: Disposal Decision Workflow

The following diagram outlines the critical decision-making and operational workflow for the proper disposal of 5-N,5-N-diethylisoquinoline-5,8-diamine waste.

DisposalWorkflow Diagram 1: Disposal Decision Workflow cluster_0 Waste Generation & Segregation cluster_1 Disposal & Documentation cluster_2 Emergency Path A Waste Generated (Solid, Liquid, PPE) B Select Correct, Labeled Hazardous Waste Container A->B C Place Waste in Container & Immediately Seal B->C D Store in Designated Secondary Containment Area in Lab C->D E Container Full or Project Complete? D->E F Schedule Pickup with Certified Waste Vendor E->F G Vendor Transports Waste to Approved Disposal Facility (e.g., Incinerator) F->G H Receive & File Certificate of Destruction/Manifest G->H Spill Accidental Spill Occurs Spill_Proc Follow Spill Cleanup Protocol (See Part 4) Spill->Spill_Proc Place in waste container Spill_Waste Collect all spill debris as hazardous waste Spill_Proc->Spill_Waste Place in waste container Spill_Waste->C Place in waste container

Caption: Disposal Decision Workflow for 5-N,5-N-diethylisoquinoline-5,8-diamine.

References

  • Safety Data Sheet for Isoquinoline. (2025). Provided through internal search tools.
  • Safety Data Sheet for rel
  • Safety Data Sheet for 1,5-Naphthalenediamine. (2025). Fisher Scientific.
  • Material Safety D
  • Safety Data Sheet for rel
  • Safety Data Sheet for 5-Aminoisoquinoline. (2023). Tokyo Chemical Industry.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. UNODC.
  • Safety D
  • Safe Handling of Hazardous Drugs. (2025). Duke Safety.
  • Management of Hazardous Waste Pharmaceuticals. EPA.
  • Thermal decomposition of formamidinium based lead halide perovskites into sym-triazine and hydrogen cyanide. (2019).
  • Guidelines on Handling Hazardous Drugs. ASHP.

Sources

Handling

Personal protective equipment for handling 5-N,5-N-diethylisoquinoline-5,8-diamine

As a Senior Application Scientist overseeing high-stakes synthesis and drug discovery pipelines, I cannot overstate the importance of treating novel diamine scaffolds with the utmost respect. The transition of 5-N,5-N-di...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing high-stakes synthesis and drug discovery pipelines, I cannot overstate the importance of treating novel diamine scaffolds with the utmost respect. The transition of 5-N,5-N-diethylisoquinoline-5,8-diamine (CAS: 1154275-79-2) from in silico design to benchtop reality introduces physical hazards that require rigorous, self-validating safety protocols.

This guide provides the essential mechanistic causality, procedural workflows, and disposal plans required to handle this active pharmaceutical ingredient (API) safely and efficiently[1].

Mechanistic Toxicology & Hazard Causality

Understanding why a chemical is hazardous is the first step in designing an effective safety protocol. 5-N,5-N-diethylisoquinoline-5,8-diamine presents a unique trifecta of risks due to its specific structural moieties:

  • Lipophilic Dermal Penetration: The addition of the N,N-diethyl group significantly increases the molecule's lipophilicity (LogP) compared to unsubstituted isoquinolines. This facilitates rapid absorption through the stratum corneum, making dermal exposure a primary vector for systemic toxicity[2].

  • Nucleophilic Sensitization: The free primary amine at the 8-position is highly nucleophilic. Upon contact with skin or respiratory proteins, it can form covalent adducts, leading to severe allergic contact dermatitis and respiratory sensitization over repeated exposures[3].

  • DNA Intercalation Potential: The planar, aromatic isoquinoline core is a known DNA intercalator. When aerosolized and inhaled, the compound poses long-term mutagenic risks to respiratory epithelial cells, necessitating strict controls against dust formation[4].

Physicochemical & Hazard Data Summary
PropertyValue / DescriptionHazard Implication
CAS Number 1154275-79-2Unique identifier for safety tracking[1]
Molecular Weight 215.29 g/mol Small molecule; high dermal penetration potential[2]
Storage Temperature 4°CRequires refrigeration to prevent oxidative degradation[2]
Physical State Solid (Powder)High risk of aerosolization during weighing/transfer[3]
GHS Classification H302, H315, H319, H335Acute oral toxicity, Skin/Eye/Respiratory irritant[3]

Quantitative Risk Assessment & PPE Matrix

Personal Protective Equipment (PPE) must scale dynamically with your operational volume. Standard operating procedures for acutely toxic chemicals dictate that baseline laboratory gear is insufficient for scale-up operations[4].

Operational ScaleMass ThresholdEye/Face ProtectionDermal/Body ProtectionRespiratory ProtectionEngineering Controls
Analytical (Micro) < 10 mgANSI Z87.1 Safety Glasses with side shieldsNitrile gloves (double-gloved, 4 mil), standard lab coatN/A (if handled in hood)Enclosed analytical balance, Fume hood (80-120 fpm)
Synthesis (Meso) 10 mg - 500 mgChemical splash gogglesNitrile gloves (double-gloved, 8 mil), flame-resistant lab coatN95 or P100 particulate respirator (during transfer)Fume hood, Static eliminator (anti-static gun)
Scale-Up (Macro) > 500 mgSplash goggles + Full face shieldButyl rubber outer gloves, Tyvek sleeves, chemical apronHalf-mask elastomeric respirator with P100/Organic Vapor cartridgesGlovebox (Inert N2/Ar atmosphere)
Spill Response AnySplash goggles + Full face shieldHeavy-duty Nitrile (15 mil), Tyvek suit, shoe coversFull-face respirator or PAPRRestrict access, isolate ventilation zone[5]

Operational Workflow & Handling Protocol

Every protocol described below is designed as a self-validating system . You must actively verify the success of each step before proceeding to the next to prevent cascading safety failures.

Step 1: Pre-Operation Verification

  • Action: Verify the fume hood face velocity is actively reading between 80-120 feet per minute (fpm).

  • Causality: Ensures adequate capture velocity for any aerosolized particulates. Too high (>150 fpm) creates turbulent eddies that pull powder out of the hood; too low (<80 fpm) fails to capture vapors[4].

  • Validation Check: Tape a delicate tissue (Kimwipe) to the bottom of the sash. It must pull gently and consistently inward.

Step 2: Weighing and Transfer

  • Action: Discharge static electricity from the weighing spatula and weighboat using an anti-static ionizer gun before handling the powder.

  • Causality: The dry powder form of this API is highly susceptible to static cling. Unmitigated static repulsion will cause the powder to aerosolize, bypassing primary containment and significantly increasing inhalation risk[3].

  • Validation Check: The powder must fall cleanly from the spatula without clinging to the vertical walls of the weighboat. If clinging occurs, re-ionize the environment before proceeding.

Step 3: Reaction Setup (Inert Atmosphere)

  • Action: Transfer the weighed solid into a round-bottom flask equipped with a septum. Purge the flask with Argon or Nitrogen using standard Schlenk techniques before adding solvents.

  • Causality: Isoquinoline diamines undergo slow oxidative degradation in the presence of ambient oxygen and light, forming highly reactive N-oxide byproducts that complicate purification and unpredictably alter the toxicity profile.

  • Validation Check: The solid should remain a consistent color upon solvent addition, with no rapid darkening or exothermic heat generation.

Decontamination & Disposal Plan

Because of its inherent basicity, 5-N,5-N-diethylisoquinoline-5,8-diamine can be effectively neutralized and solubilized using weak acids, preventing environmental contamination[6].

Routine Equipment Decontamination:

  • Rinse all glassware that contacted the compound with a 10% Citric Acid solution or 1M Hydrochloric Acid (HCl).

  • Causality: The acid protonates the diamine nitrogens, converting the lipophilic free base into a highly water-soluble hydrochloride/citrate salt. This strips the chemical from the glassware and prevents cross-contamination.

  • Collect the acidic wash into a designated "Aqueous Amine Waste" container.

Emergency Spill Protocol:

  • Isolate: Evacuate personnel from the immediate 5-foot radius.

  • Contain: Cover the powder spill with damp absorbent pads (wetted with 10% citric acid) to prevent aerosolization. Do NOT sweep dry powder , as this immediately creates an inhalation hazard[5].

  • Neutralize & Collect: Wipe the area inward from the edges. Place all contaminated pads into a hazardous waste bag, seal, and label as "Toxic Solid Waste - Isoquinoline Diamine."

  • Final Wash: Wash the surface with soapy water, followed by an ethanol wipe to remove any residual lipophilic free base.

Safe Handling Workflow Visualization

G Start 1. Pre-Op Verification (Fume Hood & PPE) Weighing 2. Weighing (Enclosed Balance) Start->Weighing Transfer 3. Sealed Transfer (Septum/Vial) Weighing->Transfer Reaction 4. Reaction Setup (Inert Atmosphere) Transfer->Reaction Spill Spill Event? Reaction->Spill Decon Emergency Decon (Acidic Wash) Spill->Decon Yes Disposal 5. Hazardous Waste (Aqueous/Organic) Spill->Disposal No Decon->Disposal

Workflow for safe handling and disposal of 5-N,5-N-diethylisoquinoline-5,8-diamine.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-N,5-N-diethylisoquinoline-5,8-diamine
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5-N,5-N-diethylisoquinoline-5,8-diamine
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